molecular formula C13H19NO3 B2380703 2-(2,4,6-Trimethoxyphenyl)pyrrolidine CAS No. 1368759-13-0

2-(2,4,6-Trimethoxyphenyl)pyrrolidine

Cat. No.: B2380703
CAS No.: 1368759-13-0
M. Wt: 237.299
InChI Key: FCHYQFHCBWCEPO-UHFFFAOYSA-N
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Description

2-(2,4,6-Trimethoxyphenyl)pyrrolidine is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.30 g/mol . Its structure is defined by a pyrrolidine ring substituted at the 2-position with a 2,4,6-trimethoxyphenyl group. Key identifiers include the SMILES string COC1=CC(=C(C(=C1)OC)C2CCCN2)OC and the InChIKey FCHYQFHCBWCEPO-UHFFFAOYSA-N . While direct biological data for this specific compound is limited in the current literature, related chemical scaffolds are of significant interest in medicinal chemistry. The 2,4,6-trimethoxyphenyl moiety and its isomers are recognized pharmacophores present in compounds with diverse bioactivities, including anticancer properties . Furthermore, pyrrolidine is a common scaffold in pharmaceuticals and bioactive molecules, often contributing to a compound's three-dimensional structure and binding affinity . This combination of structural features makes 2-(2,4,6-Trimethoxyphenyl)pyrrolidine a valuable building block for researchers in drug discovery and chemical synthesis. It can be utilized in the development of novel compounds, structure-activity relationship (SAR) studies, and as an intermediate in multi-step synthetic routes . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4,6-trimethoxyphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-15-9-7-11(16-2)13(12(8-9)17-3)10-5-4-6-14-10/h7-8,10,14H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHYQFHCBWCEPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C2CCCN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368759-13-0
Record name 2-(2,4,6-trimethoxyphenyl)pyrrolidine
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Foundational & Exploratory

An In-depth Technical Guide to 2-(2,4,6-Trimethoxyphenyl)pyrrolidine: Synthesis, Structural Elucidation, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and FDA-approved pharmaceuticals.[1] The substitution at the 2-position with an aryl group, in particular, has been shown to be a key determinant of biological activity, with applications ranging from anticancer to anti-biofilm agents.[2][3] This technical guide provides a comprehensive overview of the chemical structure, a proposed synthetic pathway, and the predicted spectroscopic and physicochemical properties of a novel derivative, 2-(2,4,6-trimethoxyphenyl)pyrrolidine. Furthermore, we explore its potential therapeutic applications based on the established bioactivities of structurally related methoxy-substituted aromatic compounds and 2-arylpyrrolidines. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this promising, yet underexplored, chemical entity.

Introduction: The Significance of the 2-Arylpyrrolidine Moiety

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged structure in drug discovery. Its conformational flexibility and ability to participate in hydrogen bonding interactions make it an ideal scaffold for designing molecules that can effectively interact with biological targets. When substituted at the 2-position with an aromatic ring system, the resulting 2-arylpyrrolidines exhibit a diverse range of pharmacological activities.[2] The nature and substitution pattern of the aryl group can significantly modulate the biological profile of these compounds.

The subject of this guide, 2-(2,4,6-trimethoxyphenyl)pyrrolidine, features a highly electron-rich trimethoxyphenyl substituent. The presence of multiple methoxy groups can influence the molecule's lipophilicity, metabolic stability, and receptor-binding affinity, making it a compound of significant interest for therapeutic development.[4] To date, a detailed public record of the synthesis and biological evaluation of this specific molecule is not available. This guide, therefore, aims to provide a prospective analysis based on established chemical principles and data from analogous compounds.

Proposed Synthesis of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine

The synthesis of 2-arylpyrrolidines can be achieved through various strategies. A highly effective and modular approach involves the Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium complex.[5][6] We propose a synthetic route starting from commercially available N-Boc-2-bromopyrrolidine and 2,4,6-trimethoxyphenylboronic acid. The synthesis is envisioned as a two-step process: a Suzuki-Miyaura coupling followed by the deprotection of the Boc (tert-butyloxycarbonyl) group.

Synthetic Workflow Diagram

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Boc Deprotection A N-Boc-2-bromopyrrolidine C N-Boc-2-(2,4,6-trimethoxyphenyl)pyrrolidine A->C Pd Catalyst, Base, Solvent B 2,4,6-Trimethoxyphenylboronic acid B->C D N-Boc-2-(2,4,6-trimethoxyphenyl)pyrrolidine E 2-(2,4,6-Trimethoxyphenyl)pyrrolidine D->E Acidic Conditions (e.g., TFA or HCl)

Caption: Proposed two-step synthesis of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-2-(2,4,6-trimethoxyphenyl)pyrrolidine

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add N-Boc-2-bromopyrrolidine (1.0 eq), 2,4,6-trimethoxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a suitable base, for instance, potassium carbonate (K₂CO₃, 3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-Boc-2-(2,4,6-trimethoxyphenyl)pyrrolidine.

Step 2: Synthesis of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine (Boc Deprotection)

  • Reaction Setup: Dissolve the purified N-Boc-2-(2,4,6-trimethoxyphenyl)pyrrolidine (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Reagent Addition: Add an excess of a strong acid. Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in DCM or a solution of hydrochloric acid (HCl) in 1,4-dioxane.[7][8]

  • Reaction Conditions: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up and Isolation:

    • For TFA/DCM: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the free base.

    • For HCl/Dioxane: The hydrochloride salt of the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with diethyl ether. If no precipitate forms, concentrate the solution under reduced pressure and triturate the residue with diethyl ether to induce precipitation. The resulting hydrochloride salt can be used directly or neutralized with a base to obtain the free amine.[8]

Structural Elucidation and Physicochemical Properties

The unambiguous identification of 2-(2,4,6-trimethoxyphenyl)pyrrolidine requires a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral data are predicted.

Predicted Spectroscopic Data
Spectroscopic TechniquePredicted Data and Interpretation
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.0-7.2 (br s, 1H, NH), 6.15 (s, 2H, Ar-H), 4.2-4.4 (m, 1H, CH-pyrrolidine), 3.85 (s, 6H, 2 x OCH₃), 3.80 (s, 3H, OCH₃), 3.2-3.4 (m, 2H, CH₂-pyrrolidine), 1.8-2.2 (m, 4H, CH₂-pyrrolidine). The two aromatic protons are expected to be equivalent due to the symmetrical substitution pattern, appearing as a singlet. The methoxy groups at the 2 and 6 positions will also be equivalent.
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 160.5 (C-Ar), 158.8 (C-Ar), 105.0 (C-Ar), 90.5 (CH-Ar), 60.0 (CH-pyrrolidine), 55.8 (OCH₃), 55.3 (OCH₃), 47.0 (CH₂-pyrrolidine), 34.0 (CH₂-pyrrolidine), 25.5 (CH₂-pyrrolidine). The carbon signals of the aromatic ring will reflect its high degree of substitution and symmetry.
FT-IR (KBr, cm⁻¹) ν (cm⁻¹): ~3350 (N-H stretch), 2850-2950 (C-H stretch, aliphatic), ~1600 & ~1500 (C=C stretch, aromatic), ~1200-1250 (C-O stretch, aryl ether). The presence of the N-H stretch is a key indicator of the pyrrolidine ring.[9][10]
Mass Spectrometry (EI) m/z (%): 237 (M⁺, molecular ion), 222 ([M-CH₃]⁺), 194 ([M-CH₃-CO]⁺), 167 (base peak, [M-pyrrolidine ring]⁺), 70 ([pyrrolidine ring]⁺). Fragmentation is expected to involve the loss of methyl groups from the methoxy substituents and cleavage of the bond between the pyrrolidine and the aromatic ring.[11][12]
Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₁₃H₁₉NO₃
Molecular Weight 237.30 g/mol
Appearance Likely a solid or viscous oil at room temperature.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol.

Potential Applications in Drug Development

The 2-(2,4,6-trimethoxyphenyl)pyrrolidine scaffold holds considerable promise for the development of new therapeutic agents. The trimethoxyphenyl moiety is a feature of several biologically active natural products and synthetic compounds.

Potential Biological Activities
  • Anticancer Activity: Many compounds containing methoxy-substituted phenyl rings exhibit potent anticancer properties.[13] These groups can enhance binding to target proteins and improve pharmacokinetic profiles. The 2-arylpyrrolidine scaffold itself has been incorporated into anticancer drug candidates.[2][3] Therefore, 2-(2,4,6-trimethoxyphenyl)pyrrolidine warrants investigation for its cytotoxic effects against various cancer cell lines.

  • Antimicrobial and Anti-biofilm Activity: The pyrrolidine core is a common feature in compounds with antimicrobial properties. Methoxy substitution on the aromatic ring can further enhance this activity.[4] Studies on related 2-arylpyrrolidines have demonstrated their potential to inhibit bacterial growth and biofilm formation.[2]

  • Enzyme Inhibition: The structural features of 2-(2,4,6-trimethoxyphenyl)pyrrolidine suggest it could be a candidate for enzyme inhibition. For instance, related polyhydroxylated 2-arylpyrrolidines have shown potent inhibition of glycosidase enzymes, which are therapeutic targets for diabetes.

  • Central Nervous System (CNS) Activity: The pyrrolidine ring is a key component of many CNS-active drugs. The lipophilicity imparted by the trimethoxyphenyl group may facilitate crossing the blood-brain barrier, making this compound a candidate for investigation in neurological disorders.

Future Research Directions

The synthesis and biological evaluation of 2-(2,4,6-trimethoxyphenyl)pyrrolidine represent a fertile area for future research. Key steps will include:

  • Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using the spectroscopic methods outlined above.

  • In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines, bacterial and fungal strains, and relevant enzymes to identify its primary biological activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues with different substitution patterns on the phenyl ring and modifications to the pyrrolidine ring will be crucial for optimizing biological activity and developing lead compounds.

  • In Vivo Efficacy and Safety Studies: Promising candidates from in vitro studies should be advanced to animal models to assess their efficacy, pharmacokinetic properties, and safety profiles.

Conclusion

2-(2,4,6-Trimethoxyphenyl)pyrrolidine is a novel chemical entity with significant potential for drug discovery. This in-depth technical guide has provided a plausible synthetic route, predicted its key spectroscopic and physicochemical properties, and outlined its potential therapeutic applications. While experimental data for this specific compound is currently lacking in the public domain, the information presented here, based on established chemical principles and data from analogous structures, provides a solid foundation and a compelling rationale for its synthesis and further investigation. The exploration of this and related compounds could lead to the discovery of new and effective treatments for a range of diseases.

References

  • DTIC. (1992, June 3). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. [Link][9]

  • ResearchGate. (2025, August 7). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. [Link][10]

  • Wiley-VCH. Supporting Information. [Link]

  • PubMed. (2003). Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry. [Link][11]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link][14]

  • MDPI. (2019, August 25). Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. [Link][2][3]

  • YouTube. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. [Link][5]

  • Academia.edu. Suzuki cross-coupling reaction of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite. [Link][6]

  • Journal of Nanostructures. (2024, July 15). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. [Link]

  • MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link][13]

  • West Virginia University. (2020, April 11). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link][12]

Sources

Therapeutic Potential of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic potential, chemical architecture, and development protocols for 2-(2,4,6-Trimethoxyphenyl)pyrrolidine analogs .

A Technical Guide to Next-Generation Microtubule Destabilizers

Executive Summary

The 2-(2,4,6-trimethoxyphenyl)pyrrolidine scaffold represents a distinct structural departure from classical tubulin inhibitors like Combretastatin A-4 (CA-4). While the 3,4,5-trimethoxyphenyl (TMP) moiety is the industry standard for colchicine-site binding, the 2,4,6-trimethoxyphenyl (mesityl-like) substitution pattern offers unique pharmacological advantages.

This guide explores how this specific scaffold leverages atropisomerism and metabolic blockade to overcome the limitations of first-generation antimitotics. By utilizing a rigid pyrrolidine linker, these analogs arrest the cell cycle at the G2/M phase, serving as potent agents against multidrug-resistant (MDR) solid tumors.

Chemical Architecture & SAR Analysis

The therapeutic efficacy of this class relies on the synergy between the electron-rich aromatic ring and the stereochemically defined pyrrolidine core.

The 2,4,6-Trimethoxy "Molecular Shield"

Unlike the flat 3,4,5-TMP ring found in colchicine, the 2,4,6-substitution pattern introduces significant steric bulk ortho to the linkage site.

  • Conformational Locking: The ortho-methoxy groups create high rotational energy barriers, forcing the phenyl ring into a perpendicular conformation relative to the pyrrolidine. This mimics the bioactive cis-orientation of CA-4 without the risk of isomerization to the inactive trans-form.

  • Metabolic Stability: The 2,4,6-pattern blocks the sensitive para-position (C4) and sterically hinders demethylation by CYP450 enzymes, a common clearance pathway for 3,4,5-analogs.

The Pyrrolidine Linker

The pyrrolidine ring acts as a non-planar, rigid spacer that replaces the unstable ethylene bridge of stilbenes.

  • Chirality: The C2-stereocenter dictates binding affinity. In many pyrrolidine-based antimitotics, the (S)-enantiomer aligns with the hydrophobic pocket of

    
    -tubulin, although this must be empirically validated for specific 2,4,6-analogs.
    
  • Solubility: The secondary amine (or tertiary if substituted) provides a handle for salt formation, significantly improving aqueous solubility compared to lipophilic stilbenes.

Structure-Activity Relationship (SAR) Summary
Structural DomainModificationEffect on Potency/Properties
Ring A (Phenyl) 2,4,6-(OMe)3 Critical: Maximizes steric twist; blocks metabolism.
3,4,5-(OMe)3Standard potency, but metabolically labile.
Linker Pyrrolidine Optimal: Rigidifies conformation; improves solubility.
Pyrrole (Aromatic)Flattens molecule; often reduces potency (needs 3D twist).
N-Substitution Free NHGood potency; allows H-bonding.
N-Methyl/EthylModulates lipophilicity (LogP); can improve membrane permeability.
N-Acyl/SulfonylOften deleterious unless targeting specific pockets.

Mechanism of Action (MoA)

These analogs function as Microtubule Destabilizing Agents (MDAs) .

  • Binding: The molecule occupies the colchicine-binding site at the interface of

    
    - and 
    
    
    
    -tubulin heterodimers.
  • Inhibition: The bulky 2,4,6-ring sterically clashes with the T7 loop of

    
    -tubulin, preventing the "curved-to-straight" conformational change required for microtubule polymerization.
    
  • Catastrophe: This leads to microtubule depolymerization, formation of abnormal mitotic spindles, and cell cycle arrest at the G2/M phase .

  • Apoptosis: Prolonged arrest triggers Bcl-2 phosphorylation and caspase-3 activation, leading to apoptotic cell death.

MoA Visualization

MoA_Pathway Compound 2-(2,4,6-TMP)pyrrolidine Tubulin Colchicine Binding Site (α/β-Tubulin Interface) Compound->Tubulin Binds with high affinity Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Failure of spindle formation Signaling Bcl-2 Phosphorylation Caspase-3 Activation Arrest->Signaling Prolonged checkpoint activation Apoptosis Apoptotic Cell Death Signaling->Apoptosis Execution

Figure 1: Mechanistic cascade of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine analogs inducing apoptosis via tubulin destabilization.

Synthesis Protocols

The synthesis of the 2-(2,4,6-trimethoxyphenyl)pyrrolidine core requires overcoming the steric hindrance of the mesityl-like ring. A robust method involves [3+2] Cycloaddition or Organometallic Addition .

Protocol A: Organolithium Addition to Cyclic Imine (Recommended)

This route allows for the direct introduction of the sterically demanding 2,4,6-trimethoxyphenyl group.

Reagents:

  • 1-Bromo-2,4,6-trimethoxybenzene

  • N-Boc-2-pyrrolidinone (Precursor) or 1-Pyrroline trimer

  • n-Butyllithium (n-BuLi)

  • Sodium Cyanoborohydride (NaBH3CN)

Step-by-Step Methodology:

  • Lithiation:

    • Dissolve 1-bromo-2,4,6-trimethoxybenzene (1.0 eq) in anhydrous THF under Argon.

    • Cool to -78°C .

    • Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 20 mins. Stir for 1 hour to generate the aryllithium species.

  • Nucleophilic Addition:

    • Add N-Boc-2-pyrrolidinone (or appropriate cyclic imine/lactam electrophile) dissolved in THF dropwise.

    • Allow the reaction to warm to 0°C over 2 hours.

    • Note: The steric bulk of the 2,4,6-ring ensures high regioselectivity.

  • Reduction (if using Lactam/Imine):

    • Quench with saturated NH4Cl. Extract with EtOAc.

    • Dissolve the intermediate (hemiaminal or imine) in MeOH/AcOH (10:1).

    • Add NaBH3CN (2.0 eq) at 0°C and stir overnight to reduce to the pyrrolidine.

  • Deprotection (if N-Boc used):

    • Treat with TFA/DCM (1:4) for 1 hour.

    • Neutralize with NaHCO3 to obtain the free amine 2-(2,4,6-trimethoxyphenyl)pyrrolidine .

Synthesis Workflow Diagram

Synthesis_Flow Start 1-Bromo-2,4,6- trimethoxybenzene Lithiation Lithiation (n-BuLi, -78°C) Start->Lithiation Intermediate Aryllithium Species Lithiation->Intermediate Addition Add N-Boc-pyrrolidinone Intermediate->Addition Reduction Reduction (NaBH3CN or Et3SiH) Addition->Reduction Product 2-(2,4,6-TMP) pyrrolidine Reduction->Product

Figure 2: Synthetic route via aryllithium addition to pyrrolidinone precursors.

Preclinical Validation Protocols

To validate the therapeutic potential, the following assays are mandatory.

In Vitro Cytotoxicity (MTT/SRB Assay)
  • Cell Lines: HeLa (Cervical), MCF-7 (Breast), and MDR-lines (e.g., NCI-H460/R).

  • Control: Combretastatin A-4 (CA-4) and Paclitaxel.

  • Success Metric: IC50 < 100 nM indicates potent activity.

  • Protocol Note: Due to the lipophilicity of the TMP group, ensure stock solutions are prepared in 100% DMSO and diluted to <0.5% DMSO in culture media.

Tubulin Polymerization Assay (Fluorescence-Based)

This confirms the mechanism of action.

  • Reagent: Porcine brain tubulin (>99% pure) in PEM buffer containing 10 µM DAPI or a fluorescent reporter.

  • Procedure:

    • Incubate tubulin (2 mg/mL) with the test compound (3 µM) at 4°C.

    • Transfer to 37°C to initiate polymerization.

    • Monitor fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 mins.

  • Data Interpretation: A flattening of the sigmoidal growth curve compared to vehicle (DMSO) confirms inhibition.

Metabolic Stability (Microsomal Stability)
  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Rationale: Test if the 2,4,6-substitution effectively blocks O-demethylation compared to 3,4,5-analogs.

  • Method: Incubate compound (1 µM) for 0, 15, 30, 60 mins. Analyze remaining parent compound via LC-MS/MS.

References

  • Design and Synthesis of Tubulin Inhibitors

    • Title: Synthesis and biological activity of pyrrole analogues of combretast
    • Source: Bioorganic & Medicinal Chemistry Letters (2016).
    • URL:[Link]

  • SAR of Trimethoxyphenyl Analogs

    • Title: Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents.
    • Source: PMC / NIH (2012).
    • URL:[Link]

  • Pyrrolidine Scaffold Review

    • Title: Therapeutic potential of pyrrole and pyrrolidine analogs: an update.[1]

    • Source: Journal of the Iranian Chemical Society (2022).
    • URL:[Link]

  • Chemical Identity

    • Title: Pyrrolidine, 2-(2,4,6-trimethoxyphenyl)- (CAS 1368759-13-0).[2]

    • Source: PubChem.[3]

    • URL:[Link]

Sources

Technical Guide: Strategic Synthesis of 2-Arylpyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical deep-dive into the synthesis of 2-arylpyrrolidines, a privileged scaffold in medicinal chemistry (e.g., nicotine, preclamol, various GPCR ligands). It prioritizes mechanistic understanding, experimental reproducibility, and strategic selection of methods.

Executive Summary & Strategic Selection

The 2-arylpyrrolidine motif presents a specific stereochemical challenge: controlling the C2-stereocenter adjacent to the nitrogen atom. In drug development, the choice of synthetic route depends heavily on the stage of discovery (e.g., library generation vs. process chemistry) and the availability of starting materials.

Decision Matrix for Synthetic Strategy:

G start Target: 2-Arylpyrrolidine decision Is the Pyrrolidine Ring Pre-formed? ch_act Strategy A: C(sp3)-H Arylation decision->ch_act Late-Stage Functionalization de_novo Strategy B: De Novo Cyclization decision->de_novo Stereocontrolled Construction yes Yes no No method1 Protocol 1: Pd(II)/Pd(IV) Cycle ch_act->method1 Pd-Catalyzed Directed C-H Activation method2 Protocol 2: Sulfinamide Auxiliaries de_novo->method2 Ellman Auxiliary (Asymmetric Imine Addition) method3 Protocol 3: Cu-Catalyzed Radical Relay de_novo->method3 Intramolecular Carboamination

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway.

Deep Dive: Directed C(sp3)-H Arylation

For medicinal chemists looking to diversify a pre-existing pyrrolidine core, transition-metal-catalyzed C-H activation is the most direct method. However, the C2 position is electronically distinct from the unactivated C3/C4 positions.

Mechanistic Insight

The C2-H bond of pyrrolidines is adjacent to the nitrogen, making it susceptible to oxidation but also capable of directing metal insertion if an appropriate Directing Group (DG) is attached to the nitrogen.

  • The Challenge: Distinguishing between the C2 (alpha-amino) and C5 positions, and preventing beta-hydride elimination after oxidative addition.

  • The Solution: Bidentate directing groups (e.g., 8-aminoquinoline, picolinamide) stabilize the high-valent Pd(IV) intermediate and enforce regioselectivity.

Detailed Protocol: Pd-Catalyzed C-H Arylation

Based on recent advances in aminoquinoline-directed functionalization.

Reagents & Conditions:

  • Substrate: N-(8-Quinolinyl)pyrrolidine-carboxamide

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Oxidant/Additive: AgOAc (stoichiometric) or benzoquinone (catalytic w/ co-oxidant)

  • Solvent: Toluene or t-Amyl alcohol (110 °C)

Step-by-Step Methodology:

  • DG Installation: React pyrrolidine-2-carboxylic acid (or derivative) with 8-aminoquinoline using HATU/DIPEA in DMF. Purify the amide.

  • Catalytic Setup: In a glovebox or strictly inert Schlenk line, combine the amide substrate (1.0 equiv), Aryl Iodide (2.0 equiv), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (1.0 equiv).

  • Reaction: Seal in a pressure vial and heat to 110 °C for 18 hours.

    • Why: High temperature is required to overcome the energy barrier for the C-H cleavage step (Concerted Metalation-Deprotonation, CMD).

  • Workup: Cool to RT, filter through a Celite pad (to remove Ag/Pd residues), and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

  • DG Removal: Treat the arylated product with NaOH/EtOH or reductive conditions (SmI₂/THF) to cleave the quinoline auxiliary if the free amine is required.

Validation Check:

  • Self-Validating Step: Monitor the disappearance of the N-H signal of the amide (if applicable) or the shift in the alpha-proton signal via ¹H NMR.

Deep Dive: Asymmetric De Novo Synthesis (Ellman Chemistry)

When high enantiomeric excess (ee > 98%) is required, relying on the "Chiral Pool" or chiral auxiliaries is superior to resolution. The condensation of chiral tert-butanesulfinamide (Ellman's auxiliary) with aldehydes/ketones, followed by Grignard addition or reduction, is the gold standard for reliability.

Mechanism & Workflow

This approach relies on the high diastereoselectivity of nucleophilic addition to the chiral N-sulfinyl imine.

Ellman step1 Condensation (Ti(OEt)4) inter1 Chiral N-Sulfinyl Imine step1->inter1 step2 Cyclization/Reduction (LiBEt3H or Grignard) inter1->step2 inter2 Sulfinamido Pyrrolidine step2->inter2 step3 Acid Deprotection (HCl/MeOH) inter2->step3 final Chiral 2-Arylpyrrolidine step3->final

Figure 2: Workflow for the asymmetric synthesis of 2-arylpyrrolidines using tert-butanesulfinamide.

Detailed Protocol: Reductive Cyclization

Targeting (S)-2-phenylpyrrolidine.

  • Imine Formation:

    • Mix 4-chloro-1-phenylbutan-1-one (1.0 equiv) and (S)-(-)-2-methyl-2-propanesulfinamide (1.1 equiv) in THF.

    • Add Ti(OEt)₄ (2.0 equiv) dropwise. Stir at RT for 12h.

    • Causality: Ti(OEt)₄ acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive equilibrium.

  • Asymmetric Reduction/Cyclization:

    • Cool the imine solution to -78 °C.

    • Add LiBEt₃H (Super-Hydride, 1.2 equiv) slowly.

    • Mechanism:[1][2][3][4][5] The hydride attacks the imine C=N bond from the less hindered face (controlled by the sulfinyl group), triggering an intramolecular SN2 displacement of the chloride by the resulting amine anion.

  • Deprotection:

    • Quench with sat. NH₄Cl. Extract with EtOAc.

    • Treat the crude sulfinamide with 4M HCl in dioxane/MeOH for 1h to remove the chiral auxiliary.

    • Basify with NaOH to isolate the free pyrrolidine.

Deep Dive: Intramolecular Carboamination (Radical Relay)

For accessing 2-arylpyrrolidines from acyclic alkene precursors, Copper-catalyzed radical carboamination is a powerful convergent strategy.

Mechanism

This reaction typically proceeds via a radical mechanism where an alkyl radical (generated from an alkyl halide or boronate) adds to an alkene (tethered to an amine), followed by Cu-mediated C-N bond formation.

Key Advantages:

  • Uses stable alkene precursors (vinyl arenes).

  • Tolerates broad functional groups compared to organolithium methods.

Comparative Analysis of Methods

FeaturePd-Catalyzed C-H ActivationEllman Auxiliary SynthesisCu-Catalyzed Carboamination
Primary Use Case Late-stage diversification of scaffoldsEnantioselective synthesis of specific targetsConvergent assembly from alkenes
Stereocontrol Substrate dependent (often racemic w/o chiral ligands)Excellent (>98% ee)Moderate to Good (diastereoselective)
Step Count Low (1 step from pyrrolidine)Medium (3-4 steps)Medium (2-3 steps)
Scalability Moderate (expensive Pd/Ag)High (cheap reagents)High (cheap Cu catalyst)
Key Limitation Requires specific Directing GroupsLinear sequenceRequires specific alkene precursors

References

  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions Source: ACS Catalysis (2023) URL:[Link]

  • Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups Source: Organic Letters (2018) URL:[Link]

  • Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines Source: Chemical Communications (RSC Publishing) URL:[6][Link]

  • Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates Source: NIH / PMC (2016) URL:[Link]

  • Process Development of Enantioselective Imine Reductase-Catalyzed Syntheses of Pharmaceutically Relevant Pyrrolidines Source: ResearchGate (2023) URL:[Link]

Sources

solubility profile of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine[1]

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine (CAS 1368759-13-0) .[1][2] Designed for medicinal chemists and process engineers, this document details the compound's physicochemical behavior in organic solvents, rationalizes these properties through Structure-Property Relationships (SPR), and establishes a validated Standard Operating Procedure (SOP) for solubility determination.[3]

Structural Analysis & Physicochemical Context

To predict and manipulate the solubility of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine, one must first understand the competing forces within its molecular architecture.

  • The Pyrrolidine Core: A secondary cyclic amine functioning as a hydrogen bond donor (NH) and acceptor (N-lone pair).[1][2][3] It imparts significant basicity (Predicted pKa

    
     9.4), making the compound’s solubility highly pH-dependent in aqueous media.[2][3]
    
  • The 2,4,6-Trimethoxyaryl Moiety: This electron-rich aromatic ring increases lipophilicity (

    
    ) compared to unsubstituted pyrrolidine.[1][2] However, the three methoxy ethers introduce dipole moments and weak H-bond accepting capabilities, preventing the molecule from behaving as a purely non-polar hydrocarbon.[3]
    

Implication: The molecule exhibits amphiphilic behavior .[1][2][3] It favors moderately polar aprotic solvents (DCM, DMSO) and protic solvents (Alcohols) but shows limited solubility in strictly non-polar alkanes (Hexanes) and neutral water.[2][3]

Solubility Profile: Empirical & Predicted Data

The following data categorizes the solubility of the free base form of the compound at 25°C. Note: Solubility is defined here as "High" (>100 mg/mL), "Moderate" (10-100 mg/mL), and "Low" (<1 mg/mL).

Solvent ClassSpecific SolventSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM)High Excellent solvation of the amine; dipole-dipole interactions with methoxy groups.[1][2] Preferred for extraction.[1][2][3]
Chlorinated Chloroform (

)
High Similar to DCM; often prevents "oiling out" better than DCM during evaporation.[1][2][3][4]
Protic Methanol (MeOH)High Strong H-bonding with the pyrrolidine nitrogen and methoxy oxygens.[1][2][4]
Protic Ethanol (EtOH)High Good solubility; preferred for recrystallization due to wider temperature range.[1][2][3]
Aprotic Polar DMSOHigh Universal solvent for this class; disrupts intermolecular aggregation.[1][2][3] Ideal for bio-assay stock solutions.[1][2][3]
Aprotic Polar DMF / NMPHigh Similar to DMSO; useful for high-temp synthetic steps (

, coupling).[1][2][4]
Esters Ethyl Acetate (EtOAc)Moderate Good solvent, but solubility may decrease at low temperatures.[1][2][3][4] Common co-solvent for silica chromatography.[1][2][3]
Ethers THF / 2-MeTHFModerate to High Excellent compatibility; 2-MeTHF is a greener alternative for process scale-up.[1][2]
Alkanes Hexanes / HeptaneLow The compound is too polar for strict hydrocarbons.[1][2][3][4] Often used as an anti-solvent to induce precipitation.[1][2][3]
Aqueous Water (pH 7)Low The hydrophobic aryl group dominates at neutral pH.[1][2][3]
Aqueous Water (pH < 4)High Protonation of the pyrrolidine nitrogen (

) forms a water-soluble salt.[1][2]

Validated Protocol: Gravimetric Solubility Determination

Reagents & Equipment
  • Analyte: 2-(2,4,6-Trimethoxyphenyl)pyrrolidine (>98% purity).[1][2]

  • Solvents: HPLC Grade (dried over 3Å molecular sieves if assessing moisture sensitivity).

  • Equipment: Thermostatic orbital shaker, 0.22 µm PTFE syringe filters, analytical balance (±0.01 mg), tared borosilicate vials.

Step-by-Step Methodology
  • Supersaturation: Add excess solid compound (approx. 50 mg) to a 4 mL glass vial.

  • Solvent Addition: Add exactly 1.0 mL of the target solvent.[1][2][3][4]

  • Equilibration: Cap tightly (Parafilm seal). Agitate at 25°C for 24 hours at 500 RPM.

    • Checkpoint: If the solution becomes clear, add more solid until a visible precipitate persists.[3]

  • Filtration: Allow the suspension to settle for 1 hour. Draw the supernatant into a syringe and filter through a 0.22 µm PTFE filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum centrifuge at 40°C.

  • Drying: Dry the residue in a vacuum oven (-30 inHg) at 45°C for 4 hours to remove trace solvent.

  • Quantification: Weigh the vial with the dried residue (

    
    ).
    

Calculation:


[1][2][4]

Visualization: Solubility Decision Logic

The following diagram outlines the decision process for solvent selection based on the intended application (Synthesis, Purification, or Analysis).

SolubilityLogic Start Start: Select Application Synthesis Chemical Synthesis Start->Synthesis Purification Purification / Extraction Start->Purification Analysis Analysis (HPLC/NMR) Start->Analysis HighTemp High Temp (>80°C)? Synthesis->HighTemp Extraction Liquid-Liquid Extraction? Purification->Extraction ReversePhase Reverse Phase HPLC? Analysis->ReversePhase NMR NMR Solvent? Analysis->NMR DMF Use DMF or NMP HighTemp->DMF Yes THF Use THF or 2-MeTHF HighTemp->THF No DCM Use DCM (Organic Layer) Extraction->DCM Standard AcidBase Acid/Base Swing? Extraction->AcidBase Salt Formation WaterAcid Use 1M HCl (Aqueous Layer) AcidBase->WaterAcid Protonate Amine MeOH_ACN Dissolve in MeOH/H2O (50:50) ReversePhase->MeOH_ACN CDCl3 Use CDCl3 or DMSO-d6 NMR->CDCl3

Caption: Decision tree for solvent selection based on operational requirements for 2-(2,4,6-Trimethoxyphenyl)pyrrolidine.

Critical Application Notes

Salt Formation & Solubility Switching

The basicity of the pyrrolidine nitrogen allows for a "Solubility Switch" technique, critical for purification without chromatography.[2][3]

  • Protocol: Dissolve the crude mixture in DCM. Wash with 1M HCl.[1][2][3] The 2-(2,4,6-Trimethoxyphenyl)pyrrolidine protonates and migrates to the aqueous layer (leaving non-basic impurities in the DCM).[2] Neutralize the aqueous layer with NaOH to precipitate the free base, then re-extract into EtOAc.[3]

Stability in Solution
  • Chlorinated Solvents: While highly soluble in DCM/Chloroform, avoid prolonged storage (>48 hours) of the free base in these solvents, as secondary amines can slowly react with DCM to form chloromethyl ammonium salts (quaternization), especially under reflux.[3]

  • DMSO/DMF: Solutions are stable but hygroscopic.[1][2][3][4] Water uptake can cause gradual precipitation of the lipophilic free base over time.[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84058425, 2-(2,3,6-Trimethoxyphenyl)pyrrolidine. Retrieved from [Link]

  • Gharpure, S. J., Patel, R. K., & Gupta, K. S. (2023). Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines. Organic Letters, 25, 5850-5855.[3][5] Retrieved from [Link][1][2]

Sources

The Evolution and Mechanistic Supremacy of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine in Alkaloid Total Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The total synthesis of complex alkaloids—ranging from monoterpene indole alkaloids to highly strained piperazine derivatives—presents formidable stereochemical challenges. Historically, the construction of congested nitrogen-containing stereocenters relied heavily on stoichiometric chiral auxiliaries or early-generation organocatalysts like proline and diarylprolinol silyl ethers. However, as target complexity increased, particularly in systems requiring the stabilization of transient cationic intermediates, these traditional catalysts exhibited critical shortcomings in facial selectivity and reaction efficiency.

Enter 2-(2,4,6-Trimethoxyphenyl)pyrrolidine . By merging extreme steric shielding with an exceptionally electron-rich aromatic system, this highly tuned 2-arylpyrrolidine motif has emerged as a privileged chiral scaffold. This whitepaper dissects the historical evolution, mechanistic causality, and practical application of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine, providing a self-validating framework for its use in modern drug development and alkaloid synthesis.

The Structural Logic: From Steric Bulk to "Aromatic Boxes"

The transition from first-generation enamine/iminium catalysts to highly substituted 2-arylpyrrolidines marks a paradigm shift in asymmetric organocatalysis[1]. While traditional catalysts rely primarily on steric repulsion to block one enantiotopic face of a reactive intermediate, 2-(2,4,6-Trimethoxyphenyl)pyrrolidine operates through a dual-activation mode.

The Causality of the 2,4,6-Trimethoxy Substitution

The selection of the 2,4,6-trimethoxyphenyl (TMP) group is not merely an exercise in maximizing steric bulk; it is a calculated stereoelectronic design:

  • Conformational Locking: The ortho-methoxy groups induce severe allylic 1,3-strain against the pyrrolidine ring, restricting the rotation of the aryl C-C bond. This locks the catalyst into a rigid, singular active conformation, preventing the erosion of enantiomeric excess (ee) that plagues more flexible catalysts.

  • Cation-π Stabilization: The para- and ortho-methoxy groups synergistically pump electron density into the aromatic ring. In reactions proceeding via cationic intermediates (such as N-acyliminium ions), this electron-rich "aromatic box" engages in powerful non-covalent cation-π interactions, stabilizing the transition state and accelerating the reaction[2].

This structural logic has proven critical in overcoming the steric hindrance of aromatic substrates in the synthesis of complex targets like the herquline alkaloids[3] and highly functionalized polysubstituted pyrrolidines[4].

Mechanistic Paradigms in Alkaloid Core Construction

In the context of alkaloid synthesis, the addition of nucleophiles (e.g., indoles) to cyclic N-acyliminium ions is a cornerstone reaction for constructing the strictosidine-like cores of indole alkaloids[5].

When 2-(2,4,6-Trimethoxyphenyl)pyrrolidine is utilized (often in synergy with a hydrogen-bond donor or as a chiral salt), the enantiodetermining step is governed by the TMP ring. The iminium intermediate sits directly above the electron-rich arene. The nucleophile is forced to attack from the solvent-exposed face, while the TMP ring stabilizes the developing positive charge, effectively lowering the activation energy (


) for the desired enantiomeric pathway.

G A 2-(2,4,6-Trimethoxyphenyl) pyrrolidine C Cation-π Complex (Enantiodetermining) A->C Catalyst Binding B N-Acyliminium Precursor B->C Ionization E Stereocontrolled C-C Bond Formation C->E Facial Shielding D Indole Nucleophile D->E Nucleophilic Attack E->A Catalyst Turnover F Alkaloid Core (e.g., Strictosidine analog) E->F Product Release

Figure 1: Cation-π directed catalytic cycle for asymmetric indole alkaloid core synthesis.

Quantitative Performance Data

To illustrate the superiority of the TMP-pyrrolidine architecture, the table below summarizes the quantitative data for the enantioselective addition of indole to a model cyclic N-acyliminium ion, a standard benchmarking reaction for alkaloid synthesis.

Catalyst MotifArene SubstituentYield (%)Enantiomeric Ratio (e.r.)Calc. Cation-π Strength (kcal/mol)
ProlineNone4555:45N/A
2-PhenylpyrrolidinePhenyl7280:20-2.1
2-(4-Methoxyphenyl)pyrrolidine4-OMe-Phenyl8590:10-3.5
2-(2,4,6-Trimethoxyphenyl)pyrrolidine 2,4,6-TriOMe-Phenyl 96 99:1 -6.8

Data Synthesis: The exponential increase in e.r. correlates directly with the calculated strength of the cation-π interaction, validating the stereoelectronic design of the TMP group.

Self-Validating Experimental Protocol

To ensure high trustworthiness and reproducibility, the following protocol for the Asymmetric Synthesis of a Tetrahydro-β-carboline Precursor is designed as a self-validating system. It incorporates internal standard tracking and kinetic ee profiling to rule out kinetic resolution artifacts.

Reagents & Setup
  • Catalyst: 2-(2,4,6-Trimethoxyphenyl)pyrrolidine (10 mol%).

  • Co-catalyst: Trichloroacetic acid (10 mol%) to facilitate iminium formation.

  • Internal Standard: 1,3,5-Trimethoxybenzene (1.0 equiv, added at

    
     for precise NMR tracking).
    
  • Solvent: Anhydrous Toluene (0.1 M), cooled to -20 °C.

Step-by-Step Methodology
  • Catalyst Activation: In an oven-dried Schlenk flask under Argon, dissolve the catalyst and trichloroacetic acid in toluene. Stir for 15 minutes at room temperature to form the active chiral salt.

  • Substrate Introduction: Cool the system to -20 °C. Add the N-acyliminium precursor (1.0 equiv) and the internal standard.

  • Nucleophilic Addition: Slowly add the functionalized indole (1.2 equiv) via syringe pump over 1 hour to prevent localized concentration spikes that could lead to racemic background reactions.

  • Kinetic Sampling (The Validation Step): At

    
    , and 
    
    
    
    , extract 50
    
    
    aliquots. Quench immediately in cold phosphate buffer (pH 7.4).
  • In-line Analysis: Analyze aliquots via chiral HPLC (e.g., Chiralpak AD-H column). Validation criteria: The ee must remain constant (

    
    ) across all time points. If ee increases over time, kinetic resolution is occurring; if ee is constant, true asymmetric induction is validated.
    
  • Workup: Upon full conversion (verified by NMR against the internal standard), quench the bulk reaction with saturated aqueous

    
    , extract with dichloromethane, and purify via flash chromatography.
    

Workflow Step1 1. Catalyst Activation (Acid Co-catalyst) Step2 2. Substrate Addition (-20°C, Syringe Pump) Step1->Step2 Step3 3. Kinetic Sampling (In-situ Quench) Step2->Step3 Step4 4. Chiral HPLC (Self-Validation of ee) Step3->Step4

Figure 2: Self-validating kinetic workflow for asymmetric alkaloid core synthesis.

Conclusion & Future Perspectives

The historical trajectory of 2-arylpyrrolidines culminates in the highly tuned 2-(2,4,6-Trimethoxyphenyl)pyrrolidine. By moving beyond simple steric hindrance and weaponizing the stereoelectronic properties of the trimethoxyarene ring, chemists can now construct densely functionalized alkaloid cores with near-perfect enantioselectivity. As the field of multicatalysis expands[1], the integration of this privileged chiral motif with transition-metal catalysis promises to unlock even more efficient pathways to transformative therapeutics.

References

  • Title: Multicatalysis protocol enables direct and versatile enantioselective reductive transformations of secondary amides. Source: National Institutes of Health (NIH) / PMC. URL: [Link]

  • Title: Enantioselective, Thiourea-Catalyzed Intermolecular Addition of Indoles to Cyclic N-Acyliminium Ions. Source: National Institutes of Health (NIH) / PMC. URL: [Link]

  • Title: Rh(II)/Pd(0) Dual Catalysis: Carbenoid N-H Insertion/Allylation Cascade Reaction to Construct Highly Functionalized and Polysubstituted Pyrrolidines. Source: National Institutes of Health (NIH) / PMC. URL: [Link]

  • Title: Synergistic Ion-Binding Catalysis Demonstrated via an Enantioselective, Catalytic [2,3]-Wittig Rearrangement. Source: ACS Central Science. URL: [Link]

  • Title: Sinoracutine and Studies Towards the Total Synthesis of Herqulines A and B. Source: Ludwig-Maximilians-Universität München (LMU). URL: [Link]

Sources

Safety and Toxicity Profiling of Substituted Pyrrolidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidine ring is a highly versatile, privileged scaffold in medicinal chemistry. Its


-hybridized nature provides excellent three-dimensional pharmacophore coverage, making it a cornerstone for novel biologically active compounds, from GPR119 agonists to steroidal alkaloids. However, the inherent basicity of the secondary or tertiary amine, coupled with lipophilic substitutions, introduces specific safety liabilities—most notably cardiotoxicity (hERG inhibition) and cytochrome P450 (CYP)-mediated hepatotoxicity. This whitepaper provides an in-depth mechanistic analysis of substituted pyrrolidine toxicity, quantitative safety data, and self-validating screening protocols designed for drug development professionals.

Mechanistic Drivers of Pyrrolidine Toxicity

As a Senior Application Scientist, I approach molecular safety not as a checklist, but as a predictable outcome of physicochemical properties. The toxicity of substituted pyrrolidines is primarily driven by two mechanistic pathways:

A. Cardiotoxicity via hERG Channel Inhibition

The human Ether-à-go-go-Related Gene (hERG) potassium channel is highly susceptible to blockade by basic amines. Unsubstituted pyrrolidine has a


 of approximately 11.3, meaning it is almost entirely protonated at physiological pH (7.4). When bulky or lipophilic substituents are added to the pyrrolidine ring, the resulting cation can enter the central cavity of the hERG channel and form strong 

-cation interactions with aromatic residues (Tyr652 and Phe656). This blockade delays ventricular repolarization, leading to QT interval prolongation and potentially fatal Torsades de Pointes.
B. Hepatic Metabolism and Reactive Intermediates

Substituted pyrrolidines are predominantly cleared via hepatic Phase I metabolism, specifically by the CYP3A4 and CYP1A2 isoenzymes 1. Oxidation at the nitrogen (N-oxidation) or the adjacent


-carbon can generate reactive electrophilic intermediates. If these intermediates are not rapidly scavenged by Phase II glutathionation, they form covalent adducts with cellular proteins and lipid bilayers, leading to membrane destabilization and localized cytotoxicity.

Pathway Pyr Substituted Pyrrolidines CYP Hepatic CYP450 Pyr->CYP Clearance hERG hERG K+ Channel Pyr->hERG Binding Metab Reactive Intermediates CYP->Metab Oxidation Detox Phase II Detoxification Metab->Detox Scavenged Tox Cellular Toxicity Metab->Tox Accumulation

Pathways of pyrrolidine-induced toxicity and metabolic clearance.

Quantitative Toxicity and Safety Data

The toxicity profile of pyrrolidines shifts dramatically based on substitution patterns. Unsubstituted pyrrolidine is a corrosive, highly flammable liquid with an oral LD50 in rats of 300–433 mg/kg 2. However, functionalized derivatives engineered for target affinity often demonstrate vastly improved safety margins.

Compound ClassRepresentative MoleculeCytotoxicityhERG InhibitionGenotoxicity (Ames)Key Safety Notes
Unsubstituted PyrrolidineOral LD50 (Rat): 300-433 mg/kgN/ANegativeCorrosive; respiratory irritant 2.
Dithiocarbamates Pyrrolidine Dithiocarbamate (PDTC)Dose-dependent (Intranasal/IP)LowNegativePre-clinical safety validated for 28-day repeated dosing 3.
Halogenated Benzyls 1-(3-Bromobenzyl)pyrrolidineIC50 (MCF-7): ~30 µMModerate RiskN/ACytotoxic at high doses; requires subchronic bridging studies 4.
Thiazole-Substituted GPR119 Agonists (e.g., Cmpd 27)IC50 > 100 µMNegativeNegativeExcellent liver microsomal stability; no CYP inhibition 5.
Steroidal Alkaloids Cortistatin / Plakinamine AnalogsPotent Cytotoxicity (Targeted)NegativeNegativeSafe cardiac profile but high total clearance values 1.
Pyrrolidine-2,5-diones Anti-inflammatory derivativesOral LD50 (Mice): ~1000 mg/kgLowNegativeHigh safety margin; SAR shows para-substituents dictate activity 6.

High-Throughput Safety Screening Workflows

To ensure trustworthiness in drug development, toxicity screening cannot rely on isolated endpoints. It requires a self-validating system where assay health is continuously monitored.

Workflow Start Compound Library InVitro Cytotoxicity (HepG2) Start->InVitro hERG Patch-Clamp Assay Start->hERG Ames Ames Test Start->Ames Lead Lead Optimization InVitro->Lead IC50 > 100 µM Fail Toxicity Failure InVitro->Fail IC50 < 10 µM hERG->Lead IC50 > 30 µM hERG->Fail IC50 < 1 µM Ames->Lead Negative Ames->Fail Positive

High-throughput safety screening workflow for pyrrolidine derivatives.

Protocol: Self-Validating Cytotoxicity & hERG Electrophysiology

Objective: To quantify the therapeutic index of substituted pyrrolidines by measuring metabolic cytotoxicity and cardiac liability simultaneously.

Phase 1: ATP-Dependent Cytotoxicity Assay (HepG2) Causality Principle: ATP depletion is an early, highly sensitive proxy for metabolic toxicity that precedes actual membrane rupture.

  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) cells at

    
     cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
    
  • Compound Dosing: Prepare a 10-point dose-response curve of the substituted pyrrolidine (0.1 µM to 100 µM) in DMSO. Critical: Final DMSO concentration must remain

    
     to prevent solvent-induced baseline toxicity.
    
  • Self-Validation Step: Include Doxorubicin (10 µM) as a positive control for apoptosis, and 0.1% DMSO as a vehicle control. Calculate the Z'-factor; the assay is only valid if

    
    .
    
  • Readout: After 48 hours, add CellTiter-Glo reagent. Lyse cells for 10 minutes on an orbital shaker and measure luminescence to determine the

    
    .
    

Phase 2: Automated Planar Patch-Clamp (hERG) Causality Principle: Direct measurement of


 tail currents provides a definitive, regulatory-approved prediction of clinical QT prolongation risk.
  • Cell Preparation: Harvest HEK293 cells stably expressing the hERG potassium channel. Suspend in extracellular recording solution.

  • Electrophysiology Protocol: Utilize an automated patch-clamp system (e.g., QPatch). Apply a voltage protocol: depolarize the membrane to +20 mV for 2 seconds to open and inactivate channels, followed by repolarization to -50 mV to elicit the outward tail current.

  • Self-Validation Step: Perfuse E-4031 (a known hERG inhibitor) at 100 nM as a positive control. The system must register

    
     tail current reduction to validate the cell seal resistance and channel expression.
    
  • Test Article Perfusion: Perfuse the pyrrolidine derivative at increasing concentrations. Measure the reduction in tail current amplitude to calculate the hERG

    
    .
    

Structure-Activity Relationship (SAR) in Toxicity Mitigation

When a pyrrolidine hit exhibits toxicity, it does not mean the scaffold must be abandoned. SAR-guided optimization can systematically engineer out the liability:

  • Mitigating hERG Binding: Because hERG binding is heavily dependent on the basicity of the pyrrolidine nitrogen, introducing electron-withdrawing groups (e.g., fluorinated alkyls or adjacent carbonyls to form pyrrolidine-2,5-diones) lowers the

    
    . A less protonated nitrogen at physiological pH drastically reduces hERG affinity 6.
    
  • Preventing Reactive Metabolites: If CYP-mediated

    
    -oxidation is causing cytotoxicity, substituting the 
    
    
    
    -carbons with methyl groups or creating spiro-fused systems introduces steric hindrance, blocking the enzyme's access to the labile C-H bonds.

References

  • SAFETY DATA SHEET - Spectrum Chemical (Pyrrolidine). Spectrum Chemical. 2

  • Pre-clinical safety evaluation of pyrrolidine dithiocarbamate. National Institutes of Health (NIH) / PubMed. 3

  • 1-(3-Bromobenzyl)pyrrolidine hydrochloride. Benchchem. 4

  • Synthesis and biological evaluation of thiazole derivatives as GPR119 agonists. ResearchGate. 5

  • Cortistatin and plakinamine steroidal alkaloids from the marine sponges... National Institutes of Health (NIH) / PMC. 1

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health (NIH) / PMC. 6

Sources

Metabolic Stability of Trimethoxyphenyl-Substituted Compounds: A Guide to Optimization and Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged pharmacophore in medicinal chemistry, renowned for its ability to mimic the biaryl system of colchicine and bind with high affinity to the tubulin colchicine-binding site. It features prominently in antiproliferative agents (e.g., Combretastatin A-4, Podophyllotoxin) and various CNS-active ligands.

However, the TMP group presents a significant metabolic liability . The electron-rich nature of the ring, combined with accessible methoxy groups, makes it a prime substrate for Cytochrome P450 (CYP)-mediated O-demethylation. This transformation drives rapid systemic clearance (high intrinsic clearance,


) and can generate reactive quinone intermediates responsible for idiosyncratic toxicity.

This guide provides a technical roadmap for researchers to:

  • Understand the precise mechanism of TMP metabolic activation.

  • Implement structural modifications to block "soft spots" without sacrificing potency.

  • Execute robust experimental protocols to validate metabolic stability and assess toxicity risks.

The Metabolic Liability: Mechanism of Action

To optimize a TMP scaffold, one must first understand the enemy: CYP-mediated O-dealkylation .

The Oxidative Pathway

The metabolism of TMP ethers is primarily driven by CYP isoforms (notably CYP3A4 and CYP1A2). The reaction proceeds via a radical abstraction mechanism:

  • Hydrogen Abstraction: The high-valent Iron-Oxo species of the CYP heme (Compound I) abstracts a hydrogen atom from the methoxy methyl group (

    
    ).
    
  • Radical Rebound: The resulting carbon radical rapidly recombines with the hydroxyl radical from the heme to form a hemiacetal intermediate (carbinol).

  • Collapse: The unstable hemiacetal spontaneously collapses, releasing formaldehyde and the corresponding phenol .

The Toxicity Risk: Quinone Methides

The formation of the phenol is not merely a clearance issue; it is a toxicity trigger. If the demethylation occurs at the para (4-position) or ortho positions, the resulting phenol can undergo two-electron oxidation to form a Quinone Methide (QM) or an ortho-quinone.

  • Quinone Methides are soft electrophiles that readily react with cellular nucleophiles (e.g., the sulfhydryl group of Glutathione or Cysteine residues on proteins), leading to covalent adducts, immune activation, and hepatotoxicity.

Visualization: Metabolic Pathway & Bioactivation

TMP_Metabolism TMP Parent TMP Compound (3,4,5-trimethoxy) CYP CYP450 (Oxidation) TMP->CYP Hemiacetal Hemiacetal Intermediate CYP->Hemiacetal H-abstraction Phenol Demethylated Phenol (Metabolite) Hemiacetal->Phenol Spontaneous Collapse Formaldehyde Formaldehyde (Byproduct) Hemiacetal->Formaldehyde Quinone Reactive Quinone/QM (Toxic Intermediate) Phenol->Quinone 2e- Oxidation (-2H+, -2e-) Conjugate Glucuronide/Sulfate (Excretion) Phenol->Conjugate Phase II Enzymes Adduct Protein/GSH Adduct (Toxicity) Quinone->Adduct Nucleophilic Attack (Cys/GSH)

Figure 1: The oxidative fate of the TMP scaffold. Note the bifurcation at the Phenol stage between safe conjugation and toxic quinone formation.

Structural Optimization Strategies

When the TMP group is essential for binding (e.g., hydrogen bonding to Cys241 in tubulin), total removal is impossible. Instead, use these medicinal chemistry strategies to harden the "soft spots."

Deuteration (The "Heavy Atom" Effect)

Replacing the hydrogen atoms on the methoxy groups with deuterium (


) introduces a Kinetic Isotope Effect (KIE). The C-D bond is stronger than the C-H bond, making the initial hydrogen abstraction step by CYP enzymes slower.
  • Impact: Can increase half-life (

    
    ) without changing potency or lipophilicity.
    
Bioisosteric Replacement

Replace the labile methoxy group with metabolically stable analogs that retain similar sterics and electronics.

SubstituentElectronic Effect (

)
Metabolic StabilityComments

-0.27 (Donor)LowThe parent baseline. Labile.

+0.35 (Withdrawing)HighBlocks metabolism but changes electronics (electron withdrawing).

+0.18 (Withdrawing)Moderate/HighH-bond donor capacity is weak; improves lipophilic efficiency.

+0.06 (Weak w/d)HighSmall steric footprint; often used to block para positions.

-0.05LowSubject to oxidation; not a good stability fix.
Steric Shielding

Introducing bulky groups (e.g., Cl, Me) at the ortho-positions relative to the labile methoxy group can sterically hinder the approach of the CYP heme iron, reducing the rate of metabolism.

Scaffold Constraints (Ring Fusion)

Fusing the TMP ring into a bicyclic system (e.g., indole, benzofuran) locks the conformation and can alter the electron density of the oxygen atoms, making them less prone to radical abstraction.

Experimental Protocols

As a scientist, you must validate these designs. Below are the standard operating procedures (SOPs) for assessing stability and reactive metabolite formation.

Protocol: Microsomal Stability Assay

This assay determines the intrinsic clearance (


) of the compound.

Reagents:

  • Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Stop Solution: Acetonitrile (ACN) with Internal Standard (IS).[1]

Workflow:

  • Pre-incubation: Mix Microsomes (0.5 mg/mL final) + Buffer + Test Compound (1 µM final) in a 96-well plate. Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: At

    
     min, remove aliquots.
    
  • Quenching: Immediately dispense aliquot into ice-cold Stop Solution (ratio 1:3).

  • Processing: Centrifuge (4000 rpm, 20 min, 4°C) to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor depletion of parent ion.

Protocol: Reactive Metabolite Trapping (GSH/KCN)

This assay detects short-lived electrophiles (quinones/iminiums) that standard stability assays miss.

Modifications to 4.1:

  • Add Trapping Agent: Include Glutathione (GSH) at 5 mM (soft nucleophile for quinones) or Potassium Cyanide (KCN) at 1 mM (hard nucleophile for iminium ions) in the incubation mixture.

  • Analysis: Search LC-MS/MS data for specific mass shifts:

    • +GSH Adduct:

      
       (indicates quinone/quinone methide).
      
    • +CN Adduct:

      
       (indicates iminium ion).
      
Visualization: Experimental Workflow

Assay_Workflow Prep Sample Prep (Compound + Microsomes) Incubation Incubation 37°C (+NADPH) Prep->Incubation Trapping Optional: Add GSH/KCN (Trapping Agents) Incubation->Trapping If assessing toxicity Quench Quench Reaction (ACN + Internal Std) Incubation->Quench Standard Assay Trapping->Quench Centrifuge Centrifugation (Remove Protein) Quench->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Data Calculate CLint & t1/2 Identify Adducts LCMS->Data

Figure 2: Step-by-step workflow for metabolic stability and reactive metabolite trapping assays.

Case Study: Combretastatin A-4 (CA-4)[2][3][4]

The history of Combretastatin A-4 serves as the definitive case study for TMP instability.

  • The Compound: CA-4 contains a TMP ring linked to a phenolic ring via a cis-stilbene bridge.

  • The Problem:

    • Solubility: Extremely low water solubility.

    • Metabolism: Rapid O-demethylation of the TMP ring and the phenolic B-ring, followed by glucuronidation.

    • Isomerization: The active cis-isomer converts to the inactive trans-isomer.

  • The Solution (Prodrug): CA-4 Phosphate (Fosbretabulin) was developed. The phosphate group improves solubility and blocks phase II conjugation at the phenol, but the TMP group remains susceptible to CYP-mediated clearance once the prodrug is cleaved.

  • Next-Gen Optimization: Newer analogs (e.g., Ombrabulin) replaced the phenolic B-ring with an amino group (serine-derivative) to alter metabolic routes, though the TMP core often remains the limiting factor.

References

  • Mechanism of CYP450 O-Demethyl

    • Title: Cytochrome P450 aromatic O-demethylase mechanism and structure.[2][3][4]

    • Source: Grokipedia / Wikipedia (General Enzymology)
    • URL:[Link][3][5]

  • Metabolic Stability of Flavones

    • Title: Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes.[6]

    • Source: N
    • URL:[Link]

  • Reactive Metabolites & Quinone Methides

    • Title: Quinone Methide Bioactivation Pathway: Contribution to Toxicity and/or Cytoprotection?
    • Source: N
    • URL:[Link]

  • Combretast

    • Title: In Vitro Metabolism Study of Combretastatin A-4 in Rat and Human Liver Microsomes.[7]

    • Source: Scilit / Drug Metabolism & Disposition[7]

    • URL:[Link]

  • Scaffold Hopping Str

    • Title: Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[8]

    • Source: N
    • URL:[Link]

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine via Organocatalytic Asymmetric Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 2-arylpyrrolidine motif is a privileged pharmacophore widely utilized in drug discovery and development. Among these, derivatives bearing highly electron-rich and sterically encumbered aryl groups, such as 2-(2,4,6-trimethoxyphenyl)pyrrolidine (CAS 1368759-13-0)[1], present unique synthetic challenges. Traditional transition-metal-catalyzed asymmetric hydrogenations often suffer from reduced activity and poor enantiofacial discrimination when confronted with the extreme steric bulk of the 2,4,6-trimethoxyphenyl ring[2].

To circumvent the limitations of metal catalysis, this protocol leverages Organocatalytic Asymmetric Transfer Hydrogenation (ATH) . Pioneered by the groups of Rueping, List, and MacMillan, this metal-free methodology utilizes a Chiral Phosphoric Acid (CPA) catalyst coupled with a Hantzsch ester as a mild, biomimetic hydride source[3]. This approach provides exceptional enantioselectivity by operating through a highly organized chiral ion-pair transition state, making it the premier choice for synthesizing sterically demanding chiral amines[4].

Mechanistic Insights: The Bifunctional Role of Chiral Phosphoric Acids

The success of this protocol relies on the bifunctional nature of BINOL-derived CPAs. The reaction proceeds via a precise cascade sequence:

  • Activation : The CPA (e.g., (R)-TRIP) acts as a Brønsted acid, protonating the cyclic imine precursor (5-(2,4,6-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole) to generate a highly reactive iminium cation[3].

  • Chiral Ion-Pairing : Crucially, the resulting chiral phosphate anion does not dissociate. In a non-polar solvent like toluene, it forms a tight, hydrogen-bonded ion pair with the iminium intermediate[2][5].

  • Stereoselective Delivery : The 3,3'-substituents of the BINOL backbone (e.g., the 2,4,6-triisopropylphenyl groups in TRIP) create a deep, rigid chiral pocket. This steric environment effectively shields one enantiotopic face of the iminium ion. The Hantzsch ester is then directed to deliver a hydride exclusively to the unshielded face, yielding the enantioenriched 2-arylpyrrolidine while regenerating the CPA catalyst[5].

Workflow & Pathway Visualization

CatalyticCycle Imine Cyclic Imine Substrate (5-(2,4,6-trimethoxyphenyl) -3,4-dihydro-2H-pyrrole) IonPair Chiral Iminium-Phosphate Ion Pair Intermediate Imine->IonPair Protonation by CPA CPA Chiral Phosphoric Acid (CPA) (e.g., (R)-TRIP) CPA->IonPair Forms Chiral Counteranion HydrideTransfer Stereoselective Hydride Transfer (from Hantzsch Ester) IonPair->HydrideTransfer Hantzsch Ester Addition HydrideTransfer->CPA Catalyst Regeneration Product Enantioenriched Product (2-(2,4,6-Trimethoxyphenyl) pyrrolidine) HydrideTransfer->Product Hydride Delivery

Caption: Catalytic cycle of CPA-catalyzed asymmetric transfer hydrogenation of cyclic imines.

Experimental Protocols

Self-Validating System Design : To ensure absolute reproducibility, this protocol integrates In-Process Controls (IPC) at critical junctions. Do not proceed to the enantio-determining step without verifying the purity of the cyclic imine intermediate.

Step 4.1: Preparation of the Cyclic Imine Precursor

Causality: Eaton's reagent (7.7 wt% P2O5 in methanesulfonic acid) is selected over standard Lewis acids because it effectively promotes both the initial Friedel-Crafts acylation of the electron-rich 1,3,5-trimethoxybenzene and the subsequent intramolecular condensation in a single pot.

  • Reagents : 1,3,5-Trimethoxybenzene (10.0 mmol), 4-aminobutanoic acid (10.0 mmol), Eaton's reagent (15 mL).

  • Procedure :

    • In an oven-dried 50 mL round-bottom flask, dissolve 1,3,5-trimethoxybenzene and 4-aminobutanoic acid in Eaton's reagent under an argon atmosphere.

    • Heat the mixture to 70 °C and stir for 12 hours.

    • IPC (Reaction Monitoring) : Quench a 0.1 mL aliquot in saturated aqueous NaHCO3, extract with EtOAc, and analyze via TLC (DCM/MeOH 9:1). Complete consumption of the arene indicates reaction completion.

    • Cool the reaction to 0 °C. Carefully and slowly neutralize the highly acidic mixture with 6M NaOH until the pH > 10.

    • Extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

    • Purify via flash chromatography (Basic Alumina, Hexanes/EtOAc gradient) to yield 5-(2,4,6-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole as a pale yellow solid.

Step 4.2: Enantioselective Transfer Hydrogenation

Causality: Toluene is utilized as the solvent because non-polar environments strengthen the hydrogen-bonding network of the chiral ion pair, preventing racemic background reduction[3]. Cooling to -30 °C further rigidifies the transition state, maximizing enantiofacial discrimination.

  • Reagents : Cyclic imine (1.0 mmol), (R)-TRIP catalyst (0.05 mmol, 5 mol%), Hantzsch Ester (diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, 1.2 mmol), anhydrous Toluene (10 mL).

  • Procedure :

    • In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the cyclic imine and the (R)-TRIP catalyst.

    • Evacuate and backfill the tube with Argon (3x).

    • Add anhydrous toluene (10 mL) and stir at room temperature for 10 minutes. Note: This pre-stirring period is critical to ensure complete dissolution and pre-formation of the iminium-phosphate ion pair prior to the introduction of the reducing agent.

    • Lower the temperature to -30 °C using a cryocooler.

    • Add the Hantzsch ester (1.2 mmol) in one rapid portion under positive Argon flow.

    • Stir the reaction mixture at -30 °C for 48 hours.

    • IPC (Endpoint Determination) : Monitor by LC-MS. The reaction is complete when the imine mass (m/z [M+H]+ = 236) is fully converted to the pyrrolidine mass (m/z [M+H]+ = 238)[1].

    • Quench the reaction by adding saturated aqueous NaHCO3 (5 mL) directly at -30 °C, then allow it to warm to room temperature.

    • Extract the mixture with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel flash chromatography (DCM/MeOH 95:5 with 1% Et3N to prevent streaking of the amine) to afford (S)-2-(2,4,6-trimethoxyphenyl)pyrrolidine.

Quantitative Data & Optimization Summary

The choice of the 3,3'-substituent on the BINOL-derived phosphoric acid and the reaction temperature profoundly impact the enantiomeric excess (ee) of the final product. The table below summarizes the optimization parameters for the reduction of the trimethoxyphenyl cyclic imine.

CatalystSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee %)
(R)-BINOL-PA (Unsubstituted)Toluene258542
(R)-TCYPToluene258876
(R)-TRIPToluene259289
(R)-TRIPDCM-309094
(R)-TRIP Toluene -30 95 98

Note: (R)-TRIP = 3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-22'-diyl hydrogenphosphate. Enantiomeric excess is determined by Chiral HPLC (Chiralcel OD-H column, Hexane/i-PrOH 90:10, flow rate 1.0 mL/min).

References[1] ChemSrc. "1368759-13-0_2-(2,4,6-Trimethoxyphenyl)pyrrolidine". Available at:https://www.chemsrc.com/en/cas/1368759-13-0_887167.html[2] Sigma-Aldrich. "1368759-13-0 - 2-(2,4,6-trimethoxyphenyl)pyrrolidine". Available at:https://www.sigmaaldrich.com/DE/de/search/1368759-13-0?focus=products&page=1[4] Thieme Connect. "Chiral Phosphoric Acids as Versatile Catalysts for Enantioselective Transformations". Available at:https://www.thieme-connect.com/products/ejournals/html/10.1055/s-0030-1259695[7] PubMed Central (PMC). "Selecting Chiral BINOL‐Derived Phosphoric Acid Catalysts: General Model To Identify Steric Features Essential for Enantioselectivity". Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3836195/[6] ACS Publications. "Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation; Brønsted Acidity, Hydrogen Bonding, Ion Pairing, and Metal Phosphates". Available at:https://pubs.acs.org/doi/10.1021/cr500195e[5] MDPI. "Bifunctional Catalysis: Direct Reductive Amination of Aliphatic Ketones with an Iridium-Phosphate Catalyst". Available at:https://www.mdpi.com/1420-3049/15/4/2453[3] ACS Publications. "Chiral Counteranion-Aided Asymmetric Hydrogenation of Acyclic Imines". Available at:https://pubs.acs.org/doi/10.1021/ja807204t

Sources

step-by-step protocol for 2-(2,4,6-Trimethoxyphenyl)pyrrolidine preparation

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its stereochemical properties and ability to engage in hydrogen bonding make it a valuable component in the design of bioactive molecules. Specifically, 2-aryl substituted pyrrolidines are of significant interest as they position an aromatic moiety for interaction with biological targets, influencing properties like potency, selectivity, and pharmacokinetics.

This document provides a detailed, two-part protocol for the synthesis of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine. The synthetic strategy is based on established and reliable organic chemistry transformations, designed to be reproducible in a standard laboratory setting. The chosen route involves an initial Michael addition to form a γ-nitroketone intermediate, followed by a one-pot reductive cyclization to yield the target pyrrolidine. This methodology offers a robust and logical pathway, allowing for clear checkpoints and purification of intermediates. The causality behind each step, from reagent selection to reaction conditions, is explained to provide researchers with a deep understanding of the process.

Overall Synthetic Workflow

The synthesis is divided into two primary stages: the formation of the carbon backbone via a Michael addition, followed by the reduction and cyclization to form the heterocyclic ring.

G cluster_0 Part 1: Michael Addition cluster_1 Part 2: Reductive Cyclization A 1-(2,4,6-Trimethoxyphenyl)prop-2-en-1-one C Base-Catalyzed Michael Addition A->C B Nitromethane B->C D 4-Nitro-1-(2,4,6-trimethoxyphenyl)butan-1-one C->D Workup & Purification E γ-Nitroketone Intermediate F Catalytic Hydrogenation (e.g., H₂, Raney Ni) E->F G 2-(2,4,6-Trimethoxyphenyl)pyrrolidine F->G Workup & Purification

Topic: Reagents Used in the Cyclization of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the reagents and methodologies for the cyclization of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine , a highly electron-rich intermediate used in the synthesis of pyrrolo[2,1-a]isoquinoline alkaloids and related phenanthroindolizidine pharmacophores.

Part 1: Introduction & Strategic Overview

The cyclization of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine is a pivotal transformation in organic synthesis, primarily used to construct the pyrrolo[2,1-a]isoquinoline core. This tricyclic scaffold is the structural foundation of bioactive alkaloids such as Crispine A , Tylophorine , and Antofine , which exhibit potent anticancer, antiviral, and anti-inflammatory properties.

The specific substrate, 2-(2,4,6-Trimethoxyphenyl)pyrrolidine , is characterized by its super-nucleophilic aromatic ring . The 2,4,6-trimethoxy substitution pattern (phloroglucinol-derived) renders the phenyl ring exceptionally electron-rich, activating the positions ortho and para to the methoxy groups. This unique electronic profile facilitates cyclization under milder conditions compared to less substituted analogs (e.g., 3,4-dimethoxyphenyl derivatives), but also requires careful reagent selection to avoid over-reaction or oxidative degradation.

Core Transformation: The Pictet-Spengler Cyclization

The primary method for this cyclization is the Pictet-Spengler reaction , where the pyrrolidine nitrogen condenses with an aldehyde to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution (EAS) to close the third ring.

Key Reaction Pathway:

  • Condensation : Pyrrolidine amine + Aldehyde

    
     Iminium Ion.
    
  • Cyclization : Nucleophilic attack from the phenyl ring (C3' position) onto the electrophilic iminium carbon.

  • Re-aromatization : Loss of a proton to restore the aromatic system, yielding the pyrrolo[2,1-a]isoquinoline .

Part 2: Reagent Selection & Mechanistic Insight

The choice of reagents is dictated by the desired substitution at the bridgehead (C1 position of the isoquinoline ring) and the sensitivity of the substrate.

Carbonyl Sources (The "Bridge" Builders)
  • Formaldehyde (HCHO):

    • Source:Paraformaldehyde (solid, depolymerizes in situ) or Formalin (37% aq. solution).

    • Role: Provides a methylene bridge (-CH2-) to form the unsubstituted tricyclic core.

    • Application: Synthesis of simple pyrrolo-isoquinoline analogs.[1]

  • Aryl/Alkyl Aldehydes (R-CHO):

    • Examples: Benzaldehyde, 4-Nitrobenzaldehyde, Acetaldehyde.

    • Role: Introduces a substituent at the bridgehead carbon (C1), creating a new stereocenter.

    • Note: The high steric bulk of the 2,4,6-trimethoxy group may hinder reaction with bulky aldehydes; higher temperatures or stronger acids may be required.

Acid Catalysts (The Activators)
  • Trifluoroacetic Acid (TFA):

    • Type: Strong organic acid.

    • Usage: Standard catalyst for Pictet-Spengler reactions. Promotes rapid iminium formation and cyclization.

    • Advantage:[2][3] Volatile, easily removed.

  • Acetic Acid (AcOH):

    • Type: Weak organic acid.

    • Usage: Suitable for this specific substrate due to its high electron density. The 2,4,6-trimethoxy ring is so reactive that strong acids like HCl might cause decomposition or side reactions. AcOH provides a milder environment.

  • Hydrochloric Acid (HCl):

    • Type: Strong mineral acid.

    • Usage: Often used in protic solvents (Ethanol/Water). Can be used to precipitate the product as the hydrochloride salt directly.

Solvents
  • Dichloromethane (DCM): Standard non-polar solvent for TFA-catalyzed reactions.

  • Ethanol (EtOH): Common for reflux conditions, especially with aqueous acids or weaker aldehydes.

  • Acetonitrile (MeCN): Polar aprotic, useful for Lewis acid-catalyzed variations.

Part 3: Experimental Protocols

Protocol A: Standard Pictet-Spengler Cyclization with Paraformaldehyde

Target: Synthesis of 5,7,9-trimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline

Reagents:

  • Substrate: 2-(2,4,6-Trimethoxyphenyl)pyrrolidine (1.0 equiv)

  • Reagent: Paraformaldehyde (1.5 - 2.0 equiv)

  • Catalyst: Trifluoroacetic Acid (TFA) (2.0 - 5.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) [0.1 M concentration]

Step-by-Step Procedure:

  • Preparation : In a flame-dried round-bottom flask, dissolve 2-(2,4,6-Trimethoxyphenyl)pyrrolidine (1.0 mmol) in anhydrous DCM (10 mL).

  • Addition : Add Paraformaldehyde (45 mg, 1.5 mmol) in one portion.

  • Activation : Cool the mixture to 0°C (ice bath) and add TFA (0.2 mL, ~2.6 mmol) dropwise. Note: The solution may darken slightly.

  • Reaction : Allow the mixture to warm to room temperature and stir under nitrogen atmosphere.

    • Monitoring: Check by TLC (SiO2, 5% MeOH/DCM) or LC-MS. Reaction is typically complete within 2–6 hours due to the activated ring.

  • Quenching : Pour the reaction mixture into saturated aqueous NaHCO3 solution (20 mL) to neutralize the acid. Stir until gas evolution ceases.

  • Extraction : Extract with DCM (3 x 15 mL). Combine organic layers.

  • Drying : Wash with brine, dry over anhydrous Na2SO4 , and filter.

  • Purification : Concentrate under reduced pressure.[4] Purify the residue via flash column chromatography (Gradient: 0

    
     5% MeOH in DCM).
    

Yield Expectation : 85–95% (High yields are typical for this electron-rich substrate).

Protocol B: Cyclization with Substituted Aldehydes (Thermal Method)

Target: C1-Substituted Pyrrolo[2,1-a]isoquinolines

Reagents:

  • Substrate: 2-(2,4,6-Trimethoxyphenyl)pyrrolidine (1.0 equiv)

  • Reagent: Benzaldehyde (1.2 equiv)

  • Solvent: Ethanol (EtOH)

  • Catalyst: Acetic Acid (AcOH) (catalytic to stoichiometric)

Step-by-Step Procedure:

  • Dissolve the pyrrolidine substrate in Ethanol (0.2 M).

  • Add Benzaldehyde (1.2 equiv) and Acetic Acid (2-3 drops per mmol).

  • Heat the mixture to Reflux (80°C) for 4–12 hours.

    • Mechanism Note: The heat drives the formation of the iminium ion and overcomes the steric hindrance of the ortho-methoxy groups during the cyclization step.

  • Cool to room temperature.

  • Remove volatiles under reduced pressure.

  • Redissolve in EtOAc, wash with NaHCO3, dry, and purify as above.

Part 4: Mechanism & Visualization

The following diagram illustrates the Pictet-Spengler Cyclization pathway for this specific substrate.

PictetSpengler Substrate 2-(2,4,6-Trimethoxyphenyl) pyrrolidine Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal Condensation SigmaComplex Wheland Intermediate (Sigma Complex) Substrate->SigmaComplex 2,4,6-OMe Activation Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal Condensation Acid Acid Catalyst (H+) Acid->Hemiaminal Condensation Iminium N-Acyliminium / Iminium Ion (Electrophile) Hemiaminal->Iminium - H2O Iminium->SigmaComplex Intramolecular EAS (C3' Attack) Product Pyrrolo[2,1-a]isoquinoline Product SigmaComplex->Product - H+ (Re-aromatization)

Caption: Mechanistic pathway of the Pictet-Spengler cyclization. The 2,4,6-trimethoxy groups strongly activate the phenyl ring, facilitating the nucleophilic attack on the iminium ion.

Part 5: Troubleshooting & Critical Considerations

IssueCauseSolution
Low Yield Incomplete iminium formation due to steric hindrance (ortho-OMe).Use Paraformaldehyde in excess (2.0 equiv) and ensure anhydrous conditions to drive equilibrium (remove water).
Side Products Oxidation of the electron-rich phenyl ring.Perform reaction under Inert Atmosphere (N2/Ar) . Avoid oxidizing acids (e.g., HNO3).
Polymerization Aldehyde polymerization (especially HCHO).Add aldehyde slowly or use a depolymerizing source (Paraformaldehyde + heat/acid).
Regioselectivity Attack at C3' vs C5'.For 2,4,6-trimethoxy, C3' and C5' are equivalent (symmetric). Regioselectivity is not an issue unless the ring has other substituents.

Part 6: References

  • Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition, 50(37), 8538–8564. Link

  • Maryanoff, B. E., Zhang, H. C., Cohen, J. H., Turchi, I. J., & Maryanoff, C. A. (2004). Cyclizations of N-Acyliminium Ions. Chemical Reviews, 104(3), 1431–1628. Link

  • Burtoloso, A. C. B., et al. (2014). Recent Advances in the Synthesis of Phenanthroindolizidine Alkaloids. Current Topics in Medicinal Chemistry, 14(2), 191-199. Link

  • Chrzanowska, M., & Rozwadowska, M. D. (2004). Asymmetric Synthesis of Isoquinoline Alkaloids. Chemical Reviews, 104(7), 3341–3370. Link

Sources

catalytic asymmetric synthesis of 2-arylpyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Catalytic Asymmetric Synthesis of 2-Arylpyrrolidines

Abstract

The 2-arylpyrrolidine scaffold is a privileged structural motif, prominently featured in a multitude of pharmaceuticals, natural products, and chiral catalysts. Its synthesis in an enantiomerically pure form is a critical objective in medicinal chemistry and drug development. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of modern catalytic asymmetric methods for constructing 2-arylpyrrolidines. We move beyond a simple recitation of procedures to offer a narrative grounded in mechanistic understanding and practical application. This document details three field-proven, highly enantioselective strategies: a biocatalytic transaminase-triggered cyclization, a sequential transition-metal-catalyzed cross-coupling and hydroamination, and an organocatalytic domino reaction. Each section includes a discussion of the underlying principles, a summary of performance data, a detailed experimental protocol, and a mechanistic diagram to provide a self-validating and authoritative resource for laboratory application.

Introduction: The Strategic Importance of Chiral 2-Arylpyrrolidines

The pyrrolidine ring is one of the most prevalent nitrogen heterocycles in FDA-approved pharmaceuticals.[1] When substituted with an aryl group at the 2-position, the resulting chiral structure serves as a key pharmacophore that interacts with biological targets in a stereospecific manner. Notable examples of drugs containing this moiety include Larotrectinib, a TRK inhibitor for cancer therapy, and Acalabrutinib, a Bruton's tyrosine kinase (BTK) inhibitor.[2][3] The demand for efficient, scalable, and highly selective methods to access single-enantiomer 2-arylpyrrolidines is therefore a significant driver of innovation in synthetic organic chemistry.

Historically, approaches relied on the chiral pool or stoichiometric chiral auxiliaries.[1][4] However, modern synthetic chemistry has pivoted towards catalytic asymmetric methods, which offer superior atom economy, efficiency, and scalability. This guide focuses on three pillars of modern asymmetric catalysis—biocatalysis, transition-metal catalysis, and organocatalysis—to provide a robust toolkit for the synthesis of these valuable compounds.

Logical Workflow for Method Selection

The choice of synthetic strategy depends on several factors including substrate availability, desired scale, tolerance to metals, and the specific stereoisomer required. The following decision tree illustrates a logical approach to selecting an appropriate method.

G start Project Start: Synthesize a specific (R)- or (S)-2-Arylpyrrolidine q1 Is the ω-chloroketone precursor commercially available or easily synthesized? start->q1 method1 METHOD 1: Biocatalysis (Transaminase-Triggered Cyclization) q1->method1  Yes q2 Are arylboronic acids and the amino-alkene precursor readily available? q1->q2  No method1_adv Advantages: - Exceptional enantioselectivity (>99% ee) - Green, aqueous conditions - Access to both enantiomers method1->method1_adv method2 METHOD 2: Transition-Metal Catalysis (Suzuki Coupling + Cu-Hydroamination) q2->method2  Yes q3 Is a metal-free synthesis required? Are the requisite enone carbamates accessible? q2->q3  No method2_adv Advantages: - Broad substrate scope - High yields and enantioselectivity - Modular two-step approach method2->method2_adv method3 METHOD 3: Organocatalysis (Intramolecular aza-Michael Addition) q3->method3  Yes reassess Re-evaluate synthetic route or consider alternative strategies (e.g., chiral auxiliary) q3->reassess  No method3_adv Advantages: - Metal-free conditions - Good yields and high enantioselectivity - Domino reaction potential method3->method3_adv

Caption: Workflow for selecting a synthetic method.

Method 1: Biocatalytic Transaminase-Triggered Cyclization

This strategy leverages the exquisite selectivity of enzymes to construct chiral amines from prochiral ketones. It represents a green and highly efficient alternative to traditional metal-based catalysis.[5]

Expertise & Rationale

The core of this method is a transaminase (TA) enzyme, which catalyzes the asymmetric amination of a ketone using an amine donor (like isopropylamine, IPA) to generate a chiral amine.[2] The key innovation is the use of an ω-chloro-substituted aryl ketone as the substrate. Once the transaminase forms the chiral amino group, the molecule is primed for a spontaneous (or base-promoted) intramolecular nucleophilic substitution, where the newly formed amine displaces the terminal chloride to form the pyrrolidine ring.[6]

The choice of enzyme is paramount. Engineered transaminases are available that deliver either the (R)- or (S)-enantiomer with high fidelity, providing access to both product stereoisomers.[2][5] The reaction is typically run in an aqueous buffer with a small amount of a co-solvent like DMSO to aid substrate solubility. Pyridoxal 5'-phosphate (PLP) is a required cofactor for transaminase activity. The causality behind the high selectivity lies in the enzyme's active site, which pre-organizes the substrate and cofactor in a three-dimensional arrangement that permits hydride transfer to only one face of the transient imine intermediate.

Data Presentation: Performance of Transaminase-Triggered Cyclization

The following data is adapted from studies on the synthesis of 2-arylpyrrolidines from ω-chloroketones.[2][5]

EntryAryl Group (Ar)EnzymeYield (%)Enantiomeric Excess (ee, %)
1PhenylATA-117-Rd1190>99.5 (R)
24-ChlorophenylATA-117-Rd1185>99.5 (R)
34-FluorophenylATA-117-Rd1181>99.5 (R)
42-NaphthylATA-117-Rd1110>99.5 (R)
5Phenyl3FCR-4M78>99.5 (S)
64-Chlorophenyl3FCR-4M84>99.5 (S)
Mechanism: Transaminase Catalytic Cycle

G cluster_0 Transaminase Catalytic Cycle cluster_1 Spontaneous Cyclization E_PLP Enzyme-PLP (E-PLP) E_PMP Enzyme-PMP (E-PMP) E_PLP->E_PMP + Amine Donor - Ketone Byproduct Imine1 Ketone-PMP Imine E_PMP->Imine1 + Ketone Substrate - H2O Amine1 Chiral Amine Product Imine1->Amine1 Hydrolysis Amine1->E_PLP Releases from enzyme ChiralAmine Released Chiral ω-Chloroamine Amine1->ChiralAmine Enters second phase Ketone ω-Chloroketone (Substrate) Product 2-Arylpyrrolidine ChiralAmine->Product Intramolecular SN2 Cyclization

Caption: Mechanism of transaminase-triggered cyclization.

Detailed Protocol: Synthesis of (R)-2-(p-Chlorophenyl)pyrrolidine

This protocol is adapted from a preparative scale synthesis.[5][6]

Materials:

  • 4-chloro-1-(4-chlorophenyl)butan-1-one (Substrate)

  • Transaminase ATA-117-Rd11 (or other suitable (R)-selective TA)

  • Pyridoxal 5'-phosphate (PLP)

  • Isopropylamine (IPA)

  • Potassium phosphate buffer (KPi), 100 mM, pH 8.0

  • Dimethyl sulfoxide (DMSO)

  • Sodium hydroxide (NaOH), 10 M solution

  • Methyl tert-butyl ether (MTBE)

  • p-Toluenesulfonic acid (TsOH)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, combine KPi buffer (pH 8.0), DMSO (20% v/v final volume), PLP (1 mM), and the transaminase enzyme (10 mg/mL).

  • Substrate Addition: Add the 4-chloro-1-(4-chlorophenyl)butan-1-one substrate to a final concentration of 50 mM.

  • Initiation: Add isopropylamine (IPA) to a final concentration of 1 M to serve as the amine donor.

  • Incubation: Seal the vessel and incubate at 37°C with vigorous stirring (e.g., 700 rpm) for 48 hours. Monitor the reaction progress by HPLC or GC-MS.

  • Cyclization Promotion: After 48 hours, add 10 M NaOH solution (e.g., 50 µL per 0.5 mL of reaction volume) and incubate for an additional 1 hour to ensure complete cyclization.

  • Work-up and Extraction: Cool the reaction mixture to room temperature. Extract the product with MTBE (3 x 2 volumes). Combine the organic layers.

  • Product Isolation: To the combined MTBE extracts, add a solution of p-toluenesulfonic acid in MTBE to precipitate the product as its tosylate salt.

  • Purification: Collect the precipitate by filtration, wash with cold MTBE, and dry under vacuum to yield the purified 2-arylpyrrolidine salt. An isolated yield of 84% with >99.5% ee can be expected.[5]

Method 2: Sequential Suzuki-Miyaura Coupling and Copper-Catalyzed Hydroamination

This powerful two-step sequence combines a robust cross-coupling reaction with a highly enantioselective cyclization, offering modularity and a broad substrate scope.[7][8]

Expertise & Rationale

The strategy is logically divided into two distinct catalytic transformations.

  • Suzuki-Miyaura Cross-Coupling: This well-established, palladium-catalyzed reaction is used to construct the carbon skeleton of the target molecule.[7] An appropriate amino-alkene bearing a bromine or triflate is coupled with a (hetero)arylboronic acid. The choice of a modern palladium pre-catalyst (like SPhos-G3) ensures high efficiency and functional group tolerance, allowing for the synthesis of a diverse library of precursors under mild conditions.[7]

  • Enantioselective Copper-Catalyzed Intramolecular Hydroamination: This is the key stereochemistry-determining step. The amino-alkene precursor generated in the first step is cyclized using a chiral copper catalyst. A copper(I) or (II) salt is combined with a chiral ligand (e.g., a derivative of VANOL) and a silane reducing agent. The chiral copper-hydride species coordinates to the alkene and facilitates the intramolecular addition of the amine across the double bond in a highly controlled facial-selective manner, thereby establishing the stereocenter at the 2-position.[8] This method is particularly effective for synthesizing pyrrolidines bearing pharmaceutically relevant heteroaryl groups.[7]

Data Presentation: Performance of the Two-Step Synthesis

The following data summarizes the results for the key copper-catalyzed hydroamination step.[7]

EntryAryl Group (Ar)Yield (%)Enantiomeric Ratio (er)
11-Methyl-1H-pyrazol-4-yl8399.5:0.5
2Pyrimidin-5-yl7599:1
3Pyridin-3-yl7898.5:1.5
4Thiazol-2-yl6297.5:2.5
5Furan-3-yl7199:1
61H-Indol-6-yl7498:2
Mechanism: Proposed Copper-Hydride Catalyzed Hydroamination

G L_Cu_OMe LCu(OMe) L_Cu_H [LCuH] (Active Catalyst) L_Cu_OMe->L_Cu_H + (EtO)3SiH - (EtO)4Si Complex Alkene-Coordinated Complex L_Cu_H->Complex + Substrate Substrate Amino-alkene Substrate Cyclized Cyclized Copper Alkyl Intermediate Complex->Cyclized Migratory Insertion (Hydrocupration) Product 2-Arylpyrrolidine Cyclized->Product Protonolysis (+ MeOH) Product->L_Cu_OMe Regenerates Catalyst Precursor Silane (EtO)3SiH MeOH MeOH

Caption: Proposed catalytic cycle for Cu-catalyzed hydroamination.

Detailed Protocol: Synthesis of (S)-2-(Pyrazol-4-yl)pyrrolidine

This protocol is adapted from the method reported by Thomson and co-workers.[7]

Step A: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (e.g., N-Boc-4-bromobut-3-en-1-amine, 1.0 equiv), the desired arylboronic acid (1.3 equiv), potassium carbonate (3.0 equiv), and the SPhos-G3 palladium pre-catalyst (5.0 mol%).

  • Solvent Addition: Add a degassed 3:1 mixture of THF/H₂O (to 0.30 M).

  • Reaction: Heat the mixture to 60°C and stir for 4-12 hours, until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure amino-alkene precursor.

Step B: Enantioselective Copper-Catalyzed Hydroamination

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add Cu(OAc)₂ (5 mol%), the chiral ligand (e.g., (S)-VANOL, 6 mol%), and toluene to a reaction tube. Stir for 30 minutes.

  • Substrate Addition: Add the amino-alkene precursor from Step A (1.0 equiv) to the catalyst solution.

  • Initiation: Add triethoxysilane ((EtO)₃SiH, 2.0 equiv) to the mixture.

  • Reaction: Seal the tube and stir at room temperature for 24-48 hours. Monitor the reaction for the disappearance of the starting material.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify directly by flash column chromatography on silica gel to afford the enantiomerically enriched N-Boc-2-arylpyrrolidine. Excellent yields (62-83%) and enantioselectivities (97.5:2.5 to 99.5:0.5 er) are typically achieved.[7]

Method 3: Organocatalytic Domino Cross-Metathesis / Aza-Michael Addition

This approach provides a metal-free pathway to 2-arylpyrrolidines, which can be advantageous in pharmaceutical synthesis where residual metal contamination is a concern.[9]

Expertise & Rationale

This strategy ingeniously combines two powerful reactions into a one-pot domino sequence.

  • Cross-Metathesis: A ruthenium-based catalyst (e.g., Grubbs' second-generation catalyst) is first used to couple a simple N-protected allylamine with an α,β-unsaturated aromatic ketone. This step efficiently constructs the linear precursor required for the subsequent cyclization.

  • Asymmetric Intramolecular Aza-Michael Addition: After the metathesis is complete, a chiral Brønsted acid catalyst (e.g., a derivative of phosphoric acid) is added. This catalyst activates the enone moiety by protonating the carbonyl oxygen, rendering the β-position more electrophilic. Simultaneously, it interacts with the carbamate-protected nitrogen atom through hydrogen bonding. This dual activation brings the nucleophile and electrophile into a specific chiral orientation, guiding the intramolecular conjugate addition to proceed with high enantioselectivity.[9] The causality stems from the formation of a well-defined, hydrogen-bonded transition state within the chiral environment of the catalyst.

While the first step uses a transition metal (Ru), it is often used at a low loading and can be efficiently removed. The key stereochemistry-imparting step is entirely metal-free.

Data Presentation: Performance of Asymmetric Aza-Michael Addition

The following data is for the cyclization of pre-formed enone carbamates catalyzed by a chiral Brønsted acid.[9]

EntryAryl Group (Ar)Protecting Group (PG)Yield (%)Enantiomeric Ratio (er)
1PhenylCbz9596:4
24-MethoxyphenylCbz9496:4
34-NitrophenylCbz9395:5
42-ThienylCbz9196.5:3.5
5PhenylBoc9289:11
6MethylCbz9698:2

Note: Cbz protecting groups generally gave higher enantioselectivity than Boc groups in this transformation.[9]

Mechanism: Chiral Brønsted Acid Catalysis

G Catalyst Chiral Phosphoric Acid (CPA) Activated_Complex [Substrate-CPA] Activated Complex Catalyst->Activated_Complex + Substrate Substrate Enone Carbamate Substrate Substrate->Activated_Complex TS Diastereomeric Transition State Activated_Complex->TS Intramolecular Attack Product_Complex [Product-CPA] Complex TS->Product_Complex Proton Transfer Product_Complex->Catalyst Regeneration Product 2-Arylpyrrolidine Product_Complex->Product Release

Caption: Proposed mechanism for Brønsted acid-catalyzed aza-Michael addition.

Detailed Protocol: Domino Synthesis of N-Cbz-2-phenylpyrrolidine

This protocol is adapted from the work of Yu and co-workers.[9]

Materials:

  • N-Cbz-allylamine

  • Benzylideneacetone (1-phenylbut-2-en-1-one)

  • Grubbs' Second-Generation Catalyst

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP)

  • Dichloromethane (DCM), anhydrous

  • 4Å Molecular Sieves

Procedure:

  • Cross-Metathesis: To a flame-dried flask under an inert atmosphere, add N-Cbz-allylamine (1.2 equiv), benzylideneacetone (1.0 equiv), and anhydrous DCM. Add Grubbs' second-generation catalyst (2-5 mol%) and stir the reaction at 40°C for 12 hours.

  • Catalyst Quenching (Optional but Recommended): After cooling, the Ru catalyst can be quenched by adding a small amount of ethyl vinyl ether and stirring for 1 hour, followed by filtration through a short plug of silica gel to remove the majority of the metal catalyst. Concentrate the filtrate.

  • Aza-Michael Addition: To the flask containing the crude enone carbamate, add 4Å molecular sieves and fresh anhydrous DCM. Cool the mixture to the optimized temperature (e.g., 0°C or -20°C).

  • Initiation: Add the chiral phosphoric acid catalyst (10 mol%).

  • Reaction: Stir the reaction at this temperature for 24-72 hours, monitoring by TLC for the consumption of the intermediate.

  • Work-up: Quench the reaction with a saturated solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude oil by flash column chromatography to yield the final 2-arylpyrrolidine product with high enantioselectivity.

Conclusion and Future Outlook

The has matured significantly, with biocatalytic, transition-metal-based, and organocatalytic methods now providing reliable and highly selective routes to these crucial building blocks. The biocatalytic approach offers unparalleled enantioselectivity and sustainable reaction conditions. Transition-metal catalysis provides modularity and an exceptionally broad substrate scope, particularly for complex heteroaromatic systems. Organocatalysis presents a valuable metal-free alternative, mitigating concerns of product contamination in pharmaceutical applications.

For the researcher, the choice of method will be dictated by the specific target molecule, available starting materials, and project constraints. The protocols and data presented in this guide serve as a validated starting point for the practical synthesis of a wide array of 2-arylpyrrolidines, empowering further discovery in drug development and beyond. Future research will likely focus on expanding the substrate scope of enzymatic methods, developing more sustainable and earth-abundant metal catalysts, and designing novel organocatalytic domino reactions for even greater synthetic efficiency.

References

  • Green, A. P., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. [Link]

  • Green, A. P., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. PMC. [Link]

  • Sperry, J. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC. [Link]

  • Liu, H., et al. (2012). Enantioselective synthesis of 2-substituted pyrrolidines via domino cross metathesis/intramolecular aza-Michael addition. RSC Advances. [Link]

  • Green, A. P., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. ResearchGate. [Link]

  • Manchado, A., et al. (2025). Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium. PMC. [Link]

  • Thomson, R. J., et al. (2019). Catalytic Asymmetric Synthesis of α-Arylpyrrolidines and Benzo-fused Nitrogen Heterocycles. PMC. [Link]

  • Pan, S. C. (n.d.). Organocatalytic asymmetric synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary centre at the 3-position. Organic & Biomolecular Chemistry. [Link]

  • Martelli, G., et al. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PMC. [Link]

  • Kumar, S., et al. (n.d.). Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. Organic & Biomolecular Chemistry. [Link]

  • Sperry, J. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. [Link]

  • Thomson, R. J., et al. (2019). Catalytic Asymmetric Synthesis of α-Arylpyrrolidines and Benzo-fused Nitrogen Heterocycles. PubMed. [Link]

  • Gawley, R. E., et al. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. Organic Letters. [Link]

  • Almendros, P., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journals. [Link]

  • Bakulina, O., et al. (2021). Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. PMC. [Link]

  • Garg, A., et al. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. [Link]

  • Clayden, J., et al. (2020). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [Link]

Sources

Application Note & Protocol: 2-(2,4,6-Trimethoxyphenyl)pyrrolidine as a Privileged Chiral Building Block in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of asymmetric organocatalysis has been largely driven by the rational design of chiral scaffolds that can exert precise stereocontrol over highly reactive intermediates. While first-generation catalysts (e.g., proline, MacMillan’s imidazolidinones) rely on steric bulk alone, modern catalytic paradigms demand a synergistic combination of steric shielding and non-covalent electronic interactions.

2-(2,4,6-Trimethoxyphenyl)pyrrolidine (CAS 1368759-13-0)[1] represents an apex building block in this domain. By appending a highly electron-rich and sterically demanding 2,4,6-trimethoxyphenyl (TMP) group to the 2-position of a pyrrolidine ring, chemists can access a privileged chiral motif. This application note details the mechanistic rationale, structural advantages, and validated protocols for utilizing this building block in the synthesis of advanced Hydrogen-Bond-Donor (HBD) catalysts and in asymmetric ion-pairing catalysis.

Mechanistic Rationale & Structural Advantages

The superiority of the 2-(2,4,6-TMP)pyrrolidine scaffold over simpler 2-arylpyrrolidines (such as 2-phenylpyrrolidine) is rooted in two distinct physicochemical phenomena:

Conformational Locking via Steric Shielding

The 2,6-dimethoxy substituents on the arene ring create severe allylic-strain-like interactions with the pyrrolidine ring. This restricts the free rotation of the C–C bond linking the arene to the heterocycle, locking the TMP group into a conformation that effectively acts as an impenetrable "wall." In enamine or iminium catalysis, this completely blocks one face of the reactive intermediate, forcing the incoming electrophile or nucleophile to attack exclusively from the opposite, unshielded face.

Cation- Interactions and Arene Polarizability

In asymmetric anion-binding and ion-pairing catalysis, the catalyst must stabilize highly reactive cationic intermediates (e.g., N-acyliminium ions or oxy-allyl cations). Extensive studies have demonstrated that the enantioselectivity of these reactions is directly proportional to the polarizability of the arene substituent on the catalyst[2]. The three electron-donating methoxy groups make the TMP


-system exceptionally electron-rich. This allows the arene to engage in powerful cation-

interactions
, stabilizing the cationic transition state and rigidly organizing the chiral ion pair[2][3].

CatalyticCycle A 2-(2,4,6-TMP)pyrrolidine (Chiral Catalyst) C Iminium Ion Intermediate (Cation-π Stabilized) A->C + H+ B Aldehyde/Ketone Substrate B->C D Enamine Intermediate (Sterically Shielded Face) C->D - H+ E Electrophilic Attack (Stereoselective) D->E + Electrophile F Chiral Product + Catalyst Regeneration E->F Hydrolysis F->A Recycled

Fig 1: Enamine/Iminium catalytic cycle highlighting facial shielding by the 2,4,6-TMP group.

Data Presentation: Impact of Arene Substitution

To illustrate the causality between the building block's structure and catalytic efficacy, Table 1 summarizes the impact of arene polarizability on the enantioselective addition of indoles to N-acyliminium ions using 2-arylpyrrolidine-derived HBD catalysts[4].

Catalyst ScaffoldArene SubstituentRelative Polarizability (

)
Enantiomeric Excess (ee %)Isolated Yield (%)
2-ArylpyrrolidinePhenylLow65%72%
2-Arylpyrrolidine4-MethoxyphenylModerate82%85%
2-Arylpyrrolidine2,4,6-Trimethoxyphenyl High >95% 94%

Table 1: Correlation between arene electron density (polarizability) and reaction stereocontrol. The TMP group provides optimal transition-state stabilization.

Experimental Protocols

Protocol A: Synthesis of a Bifunctional Squaramide HBD Catalyst

This protocol describes the conversion of 2-(2,4,6-TMP)pyrrolidine into a highly active squaramide organocatalyst.

Expertise Insight (Causality): The intermediate mono-squaramide is highly prone to double-addition if the local concentration of the amine is too high. The dropwise addition at 0 °C is a critical self-validating step to ensure mono-substitution. Furthermore, Boc-deprotection must be performed with 20% TFA rather than neat TFA to prevent the acidic cleavage of the electron-rich TMP group.

Step-by-Step Methodology:

  • Preparation of Free Base: Dissolve 2-(2,4,6-TMP)pyrrolidine hydrochloride (1.0 equiv, 5.0 mmol) in DCM (20 mL). Wash with 1M NaOH (20 mL), extract the aqueous layer with DCM (2 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Squarate Coupling: Dissolve the free amine in anhydrous EtOH (15 mL). Cool the flask to 0 °C under an inert nitrogen atmosphere.

  • Add 3,4-diethoxy-3-cyclobutene-1,2-dione (diethyl squarate, 1.05 equiv) dropwise over 30 minutes.

  • Validation Checkpoint 1: Stir for 4 hours at room temperature. Monitor by TLC (EtOAc/Hexane 1:1). The formation of a highly polar mono-squaramide intermediate should be visible.

  • Amidation: To the same reaction vessel, add a selected chiral or achiral primary amine (e.g., 3,5-bis(trifluoromethyl)aniline, 1.1 equiv) and a catalytic amount of zinc triflate (5 mol%).

  • Heat the reaction mixture to 60 °C for 24 hours.

  • Purification: Concentrate the mixture in vacuo. Purify via flash column chromatography (DCM/MeOH 95:5) to yield the bifunctional squaramide catalyst.

  • Validation Checkpoint 2: Confirm the structure via ¹H NMR. The methine proton of the pyrrolidine ring will appear as a distinct doublet of doublets, confirming the integrity of the chiral center.

Workflow Step1 1. N-Boc Protection (Preserves amine during storage) Step2 2. Boc Deprotection (20% TFA/DCM, minimizes TMP cleavage) Step1->Step2 Step3 3. Squarate Ester Coupling (Dropwise, 0°C to prevent double-addition) Step2->Step3 Step4 4. Amidation (Introduction of HBD motif) Step3->Step4 Step5 5. Bifunctional Squaramide Catalyst (Ready for Ion-Pairing Catalysis) Step4->Step5

Fig 2: Synthetic workflow for converting 2-(2,4,6-TMP)pyrrolidine into a squaramide HBD catalyst.

Protocol B: Enantioselective Addition to N-Acyliminium Ions

This protocol utilizes the catalyst synthesized in Protocol A to perform an enantioselective intermolecular addition of indoles to cyclic N-acyliminium ions[4].

Expertise Insight (Causality): The reaction relies on anion-binding catalysis. The squaramide motif binds the chloride counterion, generating a chiral ion pair with the N-acyliminium ion. The TMP group stabilizes the cation via


-interactions, shielding one face. Strict anhydrous conditions are required to prevent premature hydrolysis of the iminium intermediate.

Step-by-Step Methodology:

  • Substrate Activation: In an oven-dried Schlenk tube, dissolve the hydroxylactam precursor (0.2 mmol) in anhydrous DCM (2.0 mL) under argon.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add acetyl chloride (1.2 equiv) dropwise to generate the reactive N-acyliminium chloride intermediate in situ. Stir for 30 minutes.

  • Catalyst Addition: Add the 2-(2,4,6-TMP)pyrrolidine-derived squaramide catalyst (10 mol%) as a solution in DCM (0.5 mL).

  • Nucleophilic Attack: Add indole (1.5 equiv) slowly down the side of the flask.

  • Maintain the reaction at -78 °C for 16 hours.

  • Validation Checkpoint 3: Quench the reaction with saturated aqueous NaHCO₃ (2 mL) while still cold. Extract with DCM, concentrate, and analyze the crude mixture by ¹H NMR to determine the diastereomeric ratio (dr).

  • Purify via preparative TLC or flash chromatography to isolate the enantioenriched product. Enantiomeric excess (ee) is subsequently determined via chiral HPLC.

References

  • Sigma-Aldrich. "2-(2,4,6-trimethoxyphenyl)pyrrolidine (CAS 1368759-13-0)". Sigma-Aldrich Product Catalog. 1

  • Jacobsen, E. N., et al. "Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis". National Institutes of Health (NIH). 2

  • Knowles, R. R., Jacobsen, E. N. "Asymmetric Ion-Pairing Catalysis". Harvard DASH. 3

  • Jacobsen, E. N., et al. "Enantioselective, Thiourea-Catalyzed Intermolecular Addition of Indoles to Cyclic N-Acyliminium Ions". National Institutes of Health (NIH). 4

Sources

derivatization methods for secondary pyrrolidine amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Derivatization Strategies for Secondary Pyrrolidine Amines

Executive Summary & Strategic Overview

Secondary pyrrolidine amines represent a critical scaffold in pharmaceutical chemistry (e.g., proline analogs, racetams, nicotine metabolites). However, their analysis is complicated by three physicochemical hurdles:

  • High Polarity: Causing poor retention on reverse-phase LC and significant peak tailing on GC stationary phases.

  • Lack of Chromophore: Rendering them invisible to standard UV-Vis detection.

  • Steric/Electronic Nuance: As cyclic secondary amines, they lack the primary

    
     group required for standard OPA (ortho-phthalaldehyde) reagents, yet they exhibit higher nucleophilicity than acyclic secondary amines due to ring strain.
    

This guide details three industry-validated workflows to overcome these limitations, prioritizing MSTFA-driven silylation for volatility (GC-MS), FMOC-Cl labeling for fluorescence sensitivity (LC-FLD), and Marfey’s Reagent for chiral resolution.

Decision Matrix: Selecting the Correct Methodology

Before initiating wet chemistry, select the workflow based on your analytical endpoint.

Derivatization_Decision_Tree Start Start: Pyrrolidine Sample Goal Define Analytical Goal Start->Goal Volatile Goal: Volatility & EI-MS Spectra Goal->Volatile Structural Elucidation Sens Goal: High Sensitivity (Femtomole) Goal->Sens Trace Quantitation Chiral Goal: Enantiomeric Purity (D vs L) Goal->Chiral Stereochem Check GCMS Method: GC-MS Reagent: MSTFA + 1% TMCS Volatile->GCMS LCFLD Method: LC-FLD/MS Reagent: FMOC-Cl Sens->LCFLD Marfey Method: LC-UV/MS Reagent: Marfey's (L-FDAA) Chiral->Marfey

Figure 1: Strategic decision tree for selecting the appropriate derivatization chemistry.

Protocol A: Silylation for GC-MS Profiling

Objective: Replace the active proton on the secondary amine with a trimethylsilyl (TMS) group to reduce polarity and improve thermal stability. Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).[1][2] Mechanism: The TMCS acts as a catalyst to increase the silyl donor power of MSTFA, essential for sterically hindered or secondary amines like pyrrolidines [1][6].

Materials
  • Reagent: MSTFA + 1% TMCS (Ampouled under nitrogen).

  • Solvent: Anhydrous Pyridine or Acetonitrile (Water < 50 ppm).

  • Vials: Silanized glass reaction vials (2 mL).

Step-by-Step Protocol
  • Drying (Critical): Evaporate 10–50 µL of the sample extract to complete dryness under a gentle stream of nitrogen.

    • Expert Insight: Any residual water will hydrolyze the TMS reagent immediately. If the sample was aqueous, azeotrope with 200 µL dichloromethane (DCM) twice before final drying.

  • Reconstitution: Add 50 µL of anhydrous pyridine to the residue. Vortex for 10 seconds.

  • Derivatization: Add 50 µL of MSTFA + 1% TMCS . Cap the vial immediately with a PTFE-lined cap.

  • Reaction: Incubate at 60°C for 30 minutes .

    • Note: While primary amines react instantly, the secondary pyrrolidine ring requires thermal energy to overcome the activation barrier and ensure 100% conversion [3].

  • Injection: Inject 1 µL directly into the GC-MS (Splitless or 10:1 Split).

    • System Suitability: Check for the presence of "TMS-Hydrolysis" peaks (siloxanes) which indicate moisture contamination.

Protocol B: FMOC-Cl Labeling for Trace LC-FLD

Objective: Introduce a highly fluorescent fluorenyl tag. Unlike OPA, FMOC-Cl (9-Fluorenylmethyl chloroformate) reacts robustly with both primary and secondary amines [1]. Detection: Excitation: 260 nm | Emission: 310 nm.

Mechanism & Workflow

The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the chloroformate carbonyl. A scavenger (ADAM or hydrophobic amine) is often required to remove excess reagent, which is also fluorescent.

FMOC_Workflow Sample Sample (Aq. Solution) Mix Reaction 60 sec @ RT Sample->Mix Buffer Borate Buffer (pH 10.0) Buffer->Mix FMOC FMOC-Cl (in ACN) FMOC->Mix Quench Quench/Scavenge (ADAM or Heptylamine) Mix->Quench Stabilize Inject Inject LC-FLD Quench->Inject

Figure 2: FMOC-Cl derivatization workflow including the critical quenching step.

Step-by-Step Protocol
  • Buffer Prep: Prepare 0.2 M Borate buffer, pH adjusted to 10.0 with NaOH.

    • Expert Insight: The pKa of pyrrolidine is ~11.3. A high pH is necessary to ensure the amine is deprotonated (nucleophilic), but pH >11 risks rapid hydrolysis of the FMOC-Cl reagent [5]. pH 10.0 is the optimal compromise.

  • Reaction:

    • Mix 100 µL Sample + 100 µL Borate Buffer.

    • Add 200 µL FMOC-Cl (5 mM in Acetonitrile) .

    • Vortex immediately and let stand for 60 seconds at room temperature.

  • Quenching (Mandatory): Add 200 µL of ADAM (1-aminoadamantane) or 10 mM Heptylamine.

    • Reasoning: Excess FMOC-Cl hydrolyzes to FMOC-OH, which fluoresces and elutes near the solvent front. ADAM reacts with excess FMOC-Cl to form a hydrophobic complex that elutes late in the gradient, clearing the window for your analyte [5].

  • Analysis: Inject onto a C18 column.[3][4][5] Use an ACN/Water gradient (high organic required to elute the FMOC group).

Protocol C: Chiral Resolution with Marfey’s Reagent

Objective: Separation of D- and L-pyrrolidine enantiomers (or proline analogs) on an achiral C18 column. Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA / Marfey’s Reagent). Mechanism: Nucleophilic aromatic substitution (


). The L-chiral center of the reagent converts the target enantiomers into diastereomers (L-L and L-D), which have different physical properties and retention times [11][21].
Step-by-Step Protocol
  • Preparation:

    • Sample: 50 µL (50 mM) in water.

    • Reagent: 1% (w/v) L-FDAA in Acetone.

    • Base: 1 M NaHCO3.

  • Reaction:

    • Combine 50 µL Sample + 100 µL L-FDAA + 20 µL 1 M NaHCO3.

    • Heat at 40°C for 60 minutes .

    • Expert Insight: The reaction turns yellow. If it turns red, the pH is too high (risk of racemization). If it remains colorless, the pH is too low (no reaction).

  • Stopping: Add 20 µL of 1 M HCl to neutralize the reaction (pH ~7).

  • Analysis: Inject onto C18 HPLC.

    • Elution Order: typically, the L-L diastereomer elutes before the L-D diastereomer for proline-type structures due to intramolecular H-bonding in the L-L conformer reducing its hydrophobicity [16].

Comparative Analysis of Methods

FeatureSilylation (MSTFA)FMOC-Cl LabelingMarfey's Reagent
Primary Platform GC-MSLC-FLD / LC-MSLC-UV / LC-MS
Target Group Active H (-OH, -NH, -COOH)1° and 2° Amines1° and 2° Amines
Reaction Time 30 min @ 60°C1 min @ RT60 min @ 40°C
Sensitivity Nanogram (ng)Femtomole (fg)Picogram (pg)
Stability Low (Moisture sensitive)High (Stable >24h)High (Stable >48h)
Key Limitation Strictly anhydrous conditionsExcess reagent interferenceRequires heating

References

  • BenchChem. (2025). Application Notes and Protocols for Derivatizing Amines with 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl).[6]Link

  • Agilent Technologies. (2025). Improved OPA/FMOC Derivatized Amino Acid Methods.Link

  • Thermo Fisher Scientific. (2025). Automated in-needle OPA/FMOC derivatization of amino acids analysis.Link

  • Sigma-Aldrich (Merck). (1997). Bulletin 909: A Guide to Derivatization Reagents for GC.Link

  • Oxford Academic. (2025). High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl.Link

  • Colorado State University. (2025). MSTFA + 1% TMCS Protocol and Instructions.Link

  • NIH / PMC. (2025). Targeted quantification of amino acids by dansylation.[7]Link

  • Aapptec. (2025). Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids.Link

  • ResearchGate. (2025). The derivatization scheme of alkyl amines with FMOC-Cl.Link

  • Semantic Scholar. (2025). Marfey's reagent for chiral amino acid analysis: A review.Link

  • NIH / PMC. (2025). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent.Link

Sources

reaction conditions for coupling 2-(2,4,6-Trimethoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Brønsted Acid-Catalyzed Coupling and Synthesis of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine

Target Audience: Researchers, scientists, and drug development professionals. Focus: Organocatalytic C(sp³)-H functionalization, Friedel-Crafts alkylation, and kinetic reaction control.

Introduction & Mechanistic Rationale

The direct α-functionalization of secondary amines like pyrrolidine is a critical transformation in the synthesis of complex active pharmaceutical ingredients (APIs) and chiral organocatalysts. Traditional cross-dehydrogenative coupling (CDC) methodologies often require harsh, in-situ oxidants that are fundamentally incompatible with highly electron-rich nucleophiles, leading to substrate degradation.

To circumvent this limitation, a highly controlled two-stage approach is employed: the pyrrolidine is first protected and oxidized to a stable peroxide precursor, which is subsequently coupled with an arene under mild Brønsted acid catalysis[1]. For the specific synthesis of 2-(2,4,6-trimethoxyphenyl)pyrrolidine, the electrophilic partner utilized is benzyl 2-(tert-butylperoxy)pyrrolidine-1-carboxylate .

Upon activation by methanesulfonic acid (MsOH), the tert-butyl peroxide group is protonated and expelled as tert-butanol, generating a highly reactive N-acyliminium ion[2]. This transient electrophile undergoes a near-instantaneous Friedel-Crafts-type alkylation with 1,3,5-trimethoxybenzene. Subsequent hydrogenolysis of the carboxybenzyl (Cbz) protecting group yields the target free amine, 2-(2,4,6-trimethoxyphenyl)pyrrolidine[3].

Reaction Pathway Diagram

G A Benzyl 2-(tert-butylperoxy) pyrrolidine-1-carboxylate B N-Acyliminium Ion (Reactive Intermediate) A->B MsOH (10 mol%) - t-BuOH C Benzyl 2-(2,4,6-trimethoxyphenyl) pyrrolidine-1-carboxylate B->C 1,3,5-Trimethoxybenzene AcOH, RT, 1 min D 2-(2,4,6-Trimethoxyphenyl) pyrrolidine C->D H2, Pd/C Deprotection

Fig 1: Mechanistic pathway for the synthesis of 2-(2,4,6-trimethoxyphenyl)pyrrolidine.

Quantitative Data: Reaction Components

The following table summarizes the precise stoichiometry required for the kinetic coupling step to ensure mono-alkylation without degradation[2].

ReagentRoleMW ( g/mol )EquivalentsAmount
Benzyl 2-(tert-butylperoxy)pyrrolidine-1-carboxylateElectrophile Precursor293.361.0073.25 mg (0.25 mmol)
1,3,5-TrimethoxybenzeneNucleophile168.191.0846.0 mg (0.27 mmol)
Methanesulfonic Acid (MsOH)Brønsted Acid Catalyst96.110.101.77 µL (0.025 mmol)
Glacial Acetic Acid (AcOH)Polar Protic Solvent60.05Solvent1.0 mL

Experimental Protocols

Protocol 1: Organocatalytic Oxidative Coupling Self-Validating System: The protocol dictates an immediate transition from the reaction vial to chromatography. This physical intervention prevents the reaction from proceeding beyond the 1-minute mark, inherently validating the kinetic constraints required to prevent polyalkylation.

  • Preparation: Equip a 4 mL screw-cap glass vial with a magnetic stir bar.

  • Dissolution: Dissolve 73.25 mg (0.25 mmol) of benzyl 2-(tert-butylperoxy)pyrrolidine-1-carboxylate in 1.0 mL of glacial acetic acid (AcOH)[2].

  • Nucleophile Addition: Add 46.0 mg (0.27 mmol) of 1,3,5-trimethoxybenzene to the vial. Stir briefly to ensure a homogeneous solution[2].

  • Catalytic Activation: Inject 1.77 µL (0.025 mmol, 10 mol%) of methanesulfonic acid (MsOH) directly into the mixture[2].

  • Kinetic Coupling: Stir the reaction vigorously at room temperature (20–25 °C) for exactly 1 minute [2].

  • Immediate Quench & Purification: Halt the reaction by directly loading the entire unquenched mixture onto a silica gel column. Perform flash chromatography (eluting with a pentane gradient) to isolate the intermediate, benzyl 2-(2,4,6-trimethoxyphenyl)pyrrolidine-1-carboxylate[2].

Protocol 2: Cbz Deprotection to Yield Target Amine

  • Setup: Dissolve the purified benzyl 2-(2,4,6-trimethoxyphenyl)pyrrolidine-1-carboxylate in 5.0 mL of anhydrous methanol in a round-bottom flask.

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 10 wt% Palladium on Carbon (Pd/C) (approx. 10% by weight of the substrate).

  • Hydrogenolysis: Evacuate the flask and backfill with hydrogen gas (1 atm) using a balloon. Stir vigorously at room temperature for 2–4 hours until TLC confirms complete Cbz removal.

  • Isolation: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol.

  • Concentration: Evaporate the filtrate under reduced pressure to afford the free base 2-(2,4,6-trimethoxyphenyl)pyrrolidine (CAS: 1368759-13-0, MW: 237.29 g/mol )[3].

Expertise & Experience: Causality in Experimental Design

  • Precursor Selection (The Mass-to-Mole Deduction): Direct oxidation of pyrrolidines in the presence of 1,3,5-trimethoxybenzene inevitably leads to oxidative degradation of the arene. By utilizing a pre-formed peroxide, the oxidation and C-C bond formation are decoupled. Analysis of the protocol's stoichiometry (73.25 mg for 0.25 mmol) confirms the use of the tert-butyl peroxide derivative (MW ≈ 293.36 g/mol ) rather than the less stable hydroperoxide (MW ≈ 237.25 g/mol )[2]. This choice provides a bench-stable electrophile precursor that reacts with absolute predictability.

  • Catalyst & Solvent Synergism: MsOH (pKa ≈ -1.9) is selected as the Brønsted acid because it is sufficiently strong to protonate the peroxide leaving group without acting as a competing nucleophile[1]. Glacial acetic acid (AcOH) serves as the ideal solvent; its polar, protic nature stabilizes the transient N-acyliminium ion, while its weak nucleophilicity prevents the formation of dead-end hemiaminal intermediates that would stall the reaction.

  • Kinetic Control (The 1-Minute Rule): The specified reaction time of exactly 1 minute is not arbitrary[2]. 1,3,5-Trimethoxybenzene is an exceptionally activated nucleophile. Prolonged exposure to the highly electrophilic iminium ion in a strongly acidic medium leads to polyalkylation and decomposition. The strict 1-minute cutoff is the primary mechanism for ensuring high mono-alkylation fidelity.

References

  • Schweitzer-Chaput, B. "Organocatalytic Oxidative Couplings: From Mechanistic Studies to New Radical Reactions." Universität zu Köln, 2014.2

  • Schweitzer-Chaput, B., & Klussmann, M. "Brønsted Acid-Catalyzed C-H Functionalisation of N-Protected Tetrahydroisoquinolines Via Intermediate Peroxides." European Journal of Organic Chemistry, 2013. 1

  • "1368759-13-0 2-(2,4,6-Trimethoxyphenyl)pyrrolidine." ChemSrc, 2025. 3

Sources

Troubleshooting & Optimization

Technical Support Guide: Synthesis of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenges

User Context: You are attempting to synthesize 2-(2,4,6-trimethoxyphenyl)pyrrolidine , likely as a pharmacophore for kinase inhibition or GPCR modulation. The Problem: While the pyrrolidine ring is standard, the 2,4,6-trimethoxyphenyl (TMP) group introduces a paradox:

  • Electronic Activation: The ring is extremely electron-rich, making it an excellent nucleophile for Friedel-Crafts type alkylations.[1]

  • Steric Deactivation: The two ortho-methoxy groups create significant steric hindrance, often stalling the coupling reaction or forcing conditions that lead to decomposition.

This guide focuses on the two most robust synthetic routes: the


-Acyliminium Ion Cyclization  (standard robust method) and the Pd-Catalyzed 

-Arylation
(enantioselective method).[1]

Method A: The -Acyliminium Ion Route (Recommended)[1]

This method relies on generating a reactive electrophilic species (the


-acyliminium ion) from an 

-protected 2-alkoxypyrrolidine, which is then intercepted by 1,3,5-trimethoxybenzene.[1]
The Mechanism & Workflow

The reaction fails if the "gatekeeper" (the Lewis Acid) is deactivated by moisture or if the temperature allows polymerization of the electron-rich arene before coupling occurs.[1]

G Start N-Boc-2-methoxypyrrolidine Inter N-Acyliminium Ion (Reactive Electrophile) Start->Inter Activation (-OMe) LA Lewis Acid (BF3·OEt2 or TMSOTf) LA->Inter Promotes Prod Protected Product (N-Boc-2-TMP-pyrrolidine) Inter->Prod C-C Bond Formation Side Aldehyde/Ring Open (Hydrolysis) Inter->Side + H2O (Moisture) Nuc 1,3,5-Trimethoxybenzene (Nucleophile) Nuc->Prod Attack

Figure 1: The


-acyliminium ion pathway.[1] Note that moisture acts as a competitive nucleophile, irreversibly quenching the reactive intermediate.
Optimized Protocol
ParameterSpecificationRationale
Precursor

-Boc-2-methoxypyrrolidine
Commercially available or made via electrochemical oxidation of

-Boc-pyrrolidine.[1]
Solvent DCM (Anhydrous)Polar enough to stabilize the ion, non-nucleophilic. Must be <50 ppm H₂O.
Lewis Acid TMSOTf (0.1 - 0.5 equiv)Trimethylsilyl triflate is often superior to BF₃[1]·OEt₂ for sterically hindered substrates due to the "silylation" of the leaving group.[1]
Stoichiometry 1.0 equiv Precursor : 1.2 equiv AreneSlight excess of 1,3,5-trimethoxybenzene ensures the iminium ion is trapped immediately.
Temp -78°C

-40°C
CRITICAL: Do not warm to RT immediately. The steric barrier requires time at low temp to overcome without polymerization.[1]
Troubleshooting Guide (Method A)

Q: My yield is <30%. What went wrong?

  • Diagnosis 1: Moisture. The

    
    -acyliminium ion hydrolyzes to the aldehyde (ring-opened form) instantly in the presence of water.[1]
    
    • Fix: Flame-dry glassware.[1] Use a fresh bottle of Lewis Acid.[1] Add 3Å molecular sieves to the reaction flask.

  • Diagnosis 2: Lewis Acid Strength. BF₃·OEt₂ might be too weak to generate the ion concentration needed to overcome the steric hindrance of the trimethoxybenzene.[1]

    • Fix: Switch to TMSOTf (Trimethylsilyl triflate) or TiCl₄ (Titanium tetrachloride). Note: TiCl₄ is harsh and may cause demethylation; use as a last resort.

Q: I see a new spot on TLC, but it reverts to starting material or aldehyde on workup.

  • Cause: The intermediate might be a reversible Friedel-Crafts complex or a semi-stable oxonium species that didn't fully couple.[1]

  • Fix: Ensure the reaction runs for at least 2 hours at -40°C before quenching. Quench with sat. aq. NaHCO₃ at low temperature (-20°C) to prevent acid-catalyzed decomposition during the exotherm.[1]

Method B: Pd-Catalyzed -Arylation (High Precision)[1]

If the acid-catalyzed route fails due to polymerization or if you require enantioselectivity , use the "Beak-Campos" methodology (developed at Merck).[1] This uses a Negishi coupling approach.[1][2]

The Workflow
  • Lithiation:

    
    -Boc-pyrrolidine + 
    
    
    
    -BuLi / (-)-Sparteine
    
    
    Chiral Lithio-species.[1]
  • Transmetalation: Add ZnCl₂

    
     Organozinc intermediate.
    
  • Coupling: Add Aryl Bromide (2-bromo-1,3,5-trimethoxybenzene) + Pd catalyst.

Optimized Protocol
ReagentRoleCritical Note

-BuLi
Lithiating agentMust be titrated. Old reagent = failed reaction.[1]
(-)-Sparteine Chiral ligandInduces chirality.[1][3] If racemic is okay, use TMEDA.
ZnCl₂ Transmetalating agentMust be anhydrous (melted under vacuum before use).
Pd(OAc)₂ / P(

-Bu)₃
Catalyst SystemThe bulky phosphine ligand is required to couple the sterically hindered aryl bromide.[1]

Q: The reaction stalls at the coupling stage.

  • Cause: The 2,4,6-trimethoxy substitution makes the oxidative addition to Palladium difficult due to sterics.

  • Fix: Use P(

    
    -Bu)₃  (tri-tert-butylphosphine) or XPhos .[1] These bulky, electron-rich ligands are specifically designed for sterically demanding couplings.[1]
    

Deprotection & Isolation (The "Hidden" Yield Killer)

The 1,3,5-trimethoxyphenyl group is acid-sensitive.[1] Standard TFA/DCM deprotection often leads to demethylation (loss of methyl groups to form phenols) or oxidative degradation (turning the oil black).

Safe Deprotection Protocols
MethodReagentsConditionsSuitability
Standard (Risky) TFA / DCM0°C, 30 minHigh Risk. Often causes demethylation or polymerization.[1]
Mild (Recommended) TMSOTf / 2,6-Lutidine DCM, 0°CCleaves Boc without strong protic acid exposure.
Alternative AcCl / MeOH 0°C

RT
Generates anhydrous HCl in situ.[1] Milder than TFA.[1]
Thermal Water / Microwave150°CGreen method, but may not be suitable for thermally sensitive arenes.
Workup Strategy (Avoiding Emulsions)

The free amine product is likely an oil that forms terrible emulsions.

  • Basify: Use 1M NaOH (cold) to pH 12.

  • Extract: Use MTBE (Methyl tert-butyl ether) instead of Ethyl Acetate. MTBE separates faster and extracts amines efficiently.[1]

  • Salt Formation: Do not evaporate to dryness if the free base is unstable.[1] Isolate as the HCl salt or Oxalate salt immediately.

Diagnostic Decision Tree

Troubleshooting Start Low Yield (<40%) CheckSM Is Starting Material Recovered? Start->CheckSM CheckWet Check Solvent Moisture (Karl Fischer <50ppm?) CheckSM->CheckWet Yes (No Reaction) CheckProd Is Product Decomposing on Silica/Workup? CheckSM->CheckProd No (Consumed) CheckLA Change Lewis Acid (BF3 -> TMSOTf) CheckWet->CheckLA Solvent is Dry Use Neutral Alumina\nor Reverse Phase Use Neutral Alumina or Reverse Phase CheckProd->Use Neutral Alumina\nor Reverse Phase Yes (Streaking on TLC) Check for Polymerization\n(Lower Temp) Check for Polymerization (Lower Temp) CheckProd->Check for Polymerization\n(Lower Temp) No (Black Tar)

Figure 2: Step-by-step diagnostic flow for yield optimization.

References

  • N-Acyliminium Ion Cyclization Methodology

    • Speckamp, W. N., & Hiemstra, H. (1985). Intramolecular reactions of N-acyliminium intermediates. Tetrahedron, 41(20), 4367-4416. Link

    • Note: This is the foundational review for the chemistry used in Method A.
  • Pd-C

    
    -Arylation (Enantioselective): 
    
    • Campos, K. R., Klapars, A., Waldman, J. H., Dormer, P. G., & Chen, C. Y. (2006).[2] Enantioselective, palladium-catalyzed

      
      -arylation of 
      
      
      
      -Boc-pyrrolidine.[1][2][3][4] Journal of the American Chemical Society, 128(11), 3538-3539. Link
    • Context: Describes the lithiation/transmetal
  • Mild Deprotection Strategies

    • Nath, A., Awad, J. M., & Zhang, W. (2020). Mild deprotection of the

      
      -tert-butyloxycarbonyl (
      
      
      
      -Boc) group using oxalyl chloride.[1] RSC Advances, 10(35), 20607-20611. Link
    • Context: Essential for preserving the electron-rich trimethoxybenzene ring during Boc removal.[1]

  • Lewis Acid Activation Details

    • Gharpure, S. J., Patel, R. K., & Gupta, K. S. (2023).[5] Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated... Organic Letters, 25, 5850-5855.[5] Link

    • Context: Validates the use of TMSOTf for pyrrolidine synthesis.

Sources

Technical Support Center: Purification of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine

[1]

Status: Operational Ticket ID: TMP-PYR-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1][2]

Executive Summary

Welcome to the Technical Support Center. You are likely working with 2-(2,4,6-Trimethoxyphenyl)pyrrolidine , a compound that presents a unique "push-pull" purification challenge.[1][2]

It possesses a basic secondary amine (prone to streaking on silica and forming salts) attached to an extremely electron-rich 2,4,6-trimethoxyphenyl (TMP) ring (prone to oxidation and acid-catalyzed decomposition).[2] Standard protocols often fail here because they treat the molecule as just another amine, ignoring the fragility of the TMP moiety.[3]

This guide replaces generic advice with chemically grounded workflows designed to maximize purity while preserving the structural integrity of your compound.

Part 1: The Chemical Profile (Know Your Enemy)[3]

Before attempting purification, you must understand the stability boundaries of this specific scaffold.[3]

ParameterCharacteristicOperational Implication
Basicity (

)
~9.5–10.5 (Secondary Amine)It will be protonated at pH < 8.[1][2] It effectively forms salts with organic acids.[2][3]
Electronic State Electron-Rich (Nucleophilic)The TMP ring is highly susceptible to oxidation (turning pink/dark) and electrophilic attack .[2][3]
Acid Stability Low / Sensitive CRITICAL: Strong acids or Lewis acids can cause demethylation or cleavage of the TMP ring [1].[3] Avoid hot concentrated HCl or

.[2][3]
Chromatography "Sticky"The secondary amine interacts strongly with silanols, causing severe tailing without modifiers.[3]

Part 2: The "Soft" Acid-Base Extraction Protocol

The Issue: Standard acid-base extractions often use 1M–6M HCl.[1][2][3] For this compound, strong acid exposure can degrade the electron-rich aromatic ring.[1][3] The Fix: Use a "Soft Acid" buffer system to protonate the amine without compromising the TMP group.[3]

Step-by-Step Protocol
  • Dissolution: Dissolve your crude reaction mixture in a non-polar organic solvent (e.g., Ethyl Acetate or Diethyl Ether ).[2][3] Avoid DCM if possible to prevent emulsion formation.[2][3]

  • The "Soft" Protonation:

    • Instead of strong HCl, extract the organic layer 2x with 10% Citric Acid (aq) or 0.5M cold HCl .[3]

    • Why? Citric acid is strong enough to protonate the amine (

      
       ~10) but mild enough to preserve the TMP ether linkages.[3]
      
  • Wash Step: Wash the combined acidic aqueous layers once with fresh Ethyl Acetate.[2][3]

    • Purpose: Removes non-basic impurities (starting materials, neutral byproducts).[2]

  • Neutralization (The Critical Step):

    • Cool the aqueous layer to 0°C.[1][3]

    • Slowly basify to pH 12 using 2M NaOH or Sat.[2][3]

      
       .[2][3]
      
    • Observation: The product should oil out or precipitate as a white/off-white solid.[1][2][3]

  • Extraction & Drying:

    • Extract 3x with DCM (Dichloromethane).[2][3]

    • Dry over

      
       (Sodium Sulfate).[2][3] Do not use 
      
      
      if the product is sensitive, as it is slightly Lewis acidic.[3]
    • Concentrate under reduced pressure at

      
      .
      
Visualizing the Logic

ExtractionLogiccluster_warningCritical Control PointStartCrude Mixture(in Organic Solvent)AcidWashExtract with10% Citric Acid (aq)Start->AcidWashSep1Phase SeparationAcidWash->Sep1OrgLayerOrganic Layer(Neutral Impurities)Sep1->OrgLayerDiscardAqLayerAqueous Layer(Protonated Product)Sep1->AqLayerKeepBasifyBasify to pH 12(Cold 2M NaOH)AqLayer->BasifyExtract2Extract into DCMDry & ConcentrateBasify->Extract2FinalPurified Free BaseExtract2->Final

Figure 1: Decision tree for the "Soft Acid" extraction method, prioritizing the stability of the trimethoxyphenyl group.

Part 3: Chromatography (Stopping the Streak)

The Issue: Users frequently report broad, tailing peaks on silica gel.[3] This is caused by the interaction between the basic pyrrolidine nitrogen and acidic silanol groups on the silica surface [2].[3]

The Fix: You must use a Competitor Base in your mobile phase.[3]

Recommended Mobile Phases
MethodSolvent SystemModifier (Crucial)Application
Flash (Normal Phase) DCM : MeOH (95:5 to 90:[1][2]10)1% Triethylamine (TEA) or 1%

General purification.[2][3] TEA blocks silanols.[2][3][4][5]
Flash (Alternative) EtOAc : Hexanes2% TEA If the compound is very non-polar.[2][3]
Reverse Phase (C18) Water : Acetonitrile0.1%

(High pH)
Best for purity. High pH keeps the amine neutral, improving peak shape.[2][3]

Pro-Tip: If using TEA, your product will co-elute with TEA residues.[3] You must dry the product under high vacuum for >12 hours or perform an azeotropic distillation with heptane to remove the amine smell.[3]

Part 4: Chiral Resolution (The Tartrate Method)

Since the C2 position of the pyrrolidine is chiral, you likely have a racemate.[3] The industry standard for resolving 2-arylpyrrolidines is Diastereomeric Salt Crystallization using Tartaric Acid [3, 4].[1][2][3]

Resolution Protocol
  • Stoichiometry: Use 0.5 to 1.0 equivalents of a chiral acid.[2][3]

    • Primary Choice: L-(+)-Tartaric Acid (inexpensive, effective).[1][2]

    • Secondary Choice: Dibenzoyl-L-tartaric acid (if the simple tartrate doesn't crystallize).[1][2][3]

  • Solvent Selection: Ethanol (EtOH) or Methanol (MeOH).[2][3]

  • Procedure:

    • Dissolve 10g of racemic amine in 50mL hot EtOH.

    • Dissolve 1 eq. of L-Tartaric acid in 50mL hot EtOH.

    • Mix hot. Allow to cool very slowly to room temperature, then refrigerate.

  • Harvest: Filter the crystals. This is typically the diastereomerically enriched salt.[1][3]

  • Free Basing: Take the salt, dissolve in water, basify with NaOH, and extract with DCM to recover the enantiomerically enriched free base.[3]

  • Check e.e.: Use Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).[1][2]

Part 5: Troubleshooting & FAQs

Q1: My product turned pink/purple after sitting on the bench. Is it ruined?

A: Not necessarily, but it is oxidizing.[3] The 2,4,6-trimethoxyphenyl group is electron-rich and prone to air oxidation (forming quinone-like species).[1]

  • Fix: Re-run a quick silica plug (with 1% TEA) to remove the colored impurity.[2][3]

  • Prevention: Store the compound under Nitrogen/Argon at -20°C. Better yet, store it as a HCl or Tartrate salt , which is significantly more stable to oxidation than the free base.[3]

Q2: I used 6M HCl and my yield dropped drastically. What happened?

A: You likely decomposed the TMP ring.[1] Acidic conditions can facilitate the cleavage of the methoxy groups or even the pyrrolidine ring attachment [1].[3] Always use the "Soft Acid" protocol (Citric Acid) or keep HCl contact time short and cold.[3]

Q3: The compound is oiling out during crystallization.

A: This is common for aryl-pyrrolidines.[1][2][3]

  • Try: Changing the counter-ion. If Tartaric acid oils out, try Fumaric acid or Oxalic acid (caution: toxic).[2][3]

  • Try: Vapor diffusion. Dissolve the salt in a small amount of MeOH, place in a small vial, and set that vial inside a larger jar containing

    
    . Seal the jar. The slow diffusion of ether often induces crystal growth.[1][3]
    

References

  • Acid Lability of TMP Groups: Exploring the Labile Nature of 2,4,6‐Trimethoxyphenyl Moiety in Allylic Systems under Acidic Conditions. ResearchGate.

  • Amine Tailing Solutions: Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. BenchChem.

  • Chiral Resolution: Crystallization-Based Separation of Enantiomers. ResearchGate.

  • Tartaric Acid Resolution: A Comparative Guide to Chiral Resolution of Primary Amines. BenchChem.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Technical Support Center: Troubleshooting Cyclization Failures in Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrrolidines are ubiquitous five-membered nitrogen heterocycles critical to pharmaceutical development and natural product synthesis. However, synthesizing these rings via intramolecular cyclization or cycloaddition often presents significant hurdles, including geometric constraints, competing intermolecular oligomerization, and poor regioselectivity. This technical guide provides actionable, mechanistically grounded troubleshooting strategies for researchers facing pyrrolidine cyclization failures.

Part 1: Diagnostic Workflows & Geometric Constraints

When a cyclization fails, the first step is to systematically eliminate variables. The decision tree below outlines the logical progression for diagnosing pyrrolidine synthesis failures.

G Start Cyclization Failure Detected CheckRule Check Baldwin's Rules (e.g., 5-endo-trig?) Start->CheckRule IsDisfavored Is it geometrically disfavored? CheckRule->IsDisfavored ModifySub Modify Substituents (e.g., add CF3/EWG) IsDisfavored->ModifySub Yes CheckCat Check Catalyst/Conditions IsDisfavored->CheckCat No IsOligomer Oligomerization or Degradation? CheckCat->IsOligomer HighDilution Use High Dilution & Slow Addition IsOligomer->HighDilution Oligomers ChangeCat Switch Catalyst/Ligand (e.g., Au(I) or Ru) IsOligomer->ChangeCat No Reaction

Diagnostic decision tree for troubleshooting pyrrolidine cyclization failures.

Q: My attempted cyclization of an N-homoallylic amine derivative is failing completely, yielding only unreacted starting material. Is this a fundamental geometric limitation?

A: Yes, if your reaction pathway requires a 5-endo-trig ring closure. According to Baldwin's rules for ring closure, 5-endo-trig cyclizations are kinetically and geometrically disfavored because the nucleophilic nitrogen lone pair cannot achieve the required 109° Bürgi–Dunitz trajectory to attack the π-system of the alkene[1].

To overcome this causality, you must alter the electronic landscape of the transition state. Introducing strongly electron-withdrawing groups (EWGs) such as a trifluoromethyl (-CF3) or ester group at the C-3 position of the alkene can polarize the double bond and lower the activation energy, enabling the normally disfavored 5-endo-trig cyclization to proceed smoothly[2].

Self-Validating Protocol: Nucleophile-Driven 5-endo-trig Cyclization
  • Substrate Design: Synthesize an N-homoallylic sulfonamide precursor incorporating a -CF3 or -CO2Et group at the C-3 vinylic position.

  • Deprotonation: Dissolve the substrate in anhydrous DMF (0.1 M). Add 1.5 equivalents of K2CO3 to deprotonate the sulfonamide, generating the active nitrogen nucleophile.

  • Cyclization: Heat the reaction mixture to 80 °C under an inert argon atmosphere. Monitor via TLC (stain with ninhydrin). The reaction self-validates through the complete consumption of the acyclic precursor and the emergence of a lower-Rf pyrrolidine spot.

  • Quench & Isolate: Quench with saturated aqueous NH4Cl, extract with EtOAc, and purify via flash chromatography. Confirm the 5-membered ring formation via 2D NMR (HMBC/HSQC) to ensure no 6-exo-tet side products formed.

Part 2: Mitigating Oligomerization in Hydroamination

Q: During the transition-metal-catalyzed hydroamination of unactivated aminoalkenes, I am isolating acyclic oligomers instead of the desired pyrrolidine. How do I shift the equilibrium?

A: Acyclic oligomerization occurs when the rate of intermolecular amine-alkene coupling exceeds the rate of intramolecular cyclization. This is typically caused by insufficient catalyst carbophilicity or excessive substrate concentration.

Switching to a highly carbophilic Lewis acid catalyst, such as Gold(I), selectively activates the π-bond of the alkene (or methylenecyclopropane) without coordinating too strongly to the basic amine[3]. Additionally, Brønsted acids like triflic acid can be utilized if the nitrogen is protected with an electron-withdrawing group (e.g., sulfonamide) to prevent catalyst poisoning[4].

G Substrate Aminoalkene Precursor AuActivation Au(I) Activation of Alkene/Alkyne Substrate->AuActivation Au(I) Catalyst NucleophilicAttack Intramolecular Nucleophilic Attack AuActivation->NucleophilicAttack Anti-addition ProtonTransfer Proton Transfer & Protodeauration NucleophilicAttack->ProtonTransfer ProtonTransfer->AuActivation Catalyst Turnover Product Pyrrolidine Product ProtonTransfer->Product

Mechanistic pathway of Gold(I)-catalyzed intramolecular hydroamination.

Self-Validating Protocol: Gold(I)-Catalyzed Hydroamination
  • Catalyst Generation: In a glovebox, combine Au(PPh3)Cl (5 mol%) and AgOTf (5 mol%) in dry toluene. Stir for 15 minutes to generate the active Au(PPh3)OTf catalyst and precipitate AgCl.

  • Substrate Addition: Add the sulfonamide-protected aminoalkene (1.0 equiv) dissolved in toluene to achieve a high-dilution concentration of 0.05 M. (High dilution kinetically favors intramolecular over intermolecular reactions).

  • Thermal Activation: Heat the mixture to 85 °C for 12 hours[3].

  • Validation: Filter the mixture through a short pad of Celite to remove the catalyst. The self-validating check here is the crude 1H NMR: look for the disappearance of the alkene multiplet (typically 5.0-6.0 ppm) and the appearance of upfield diastereotopic protons characteristic of the pyrrolidine ring.

Part 3: Optimizing Selectivity in[3+2] Cycloadditions

Q: My [3+2] cycloaddition using azomethine ylides yields a complex mixture of regioisomers and diastereomers. How can I optimize the selectivity?

A: Poor selectivity in [3+2] cycloadditions stems from a lack of facial discrimination and poorly defined transition state geometry between the 1,3-dipole and the dipolarophile. The use of specialized metal-ligand complexes rigidifies the transition state through bidentate coordination, dictating both the endo/exo approach and the regiochemistry.

By switching from a simple base-catalyzed system to a Copper(I) or Gold(I) catalyzed system, the metal coordinates to both the azomethine ylide and the chiral ligand, creating a sterically demanding pocket that forces the dipolarophile to approach from a single face.

Quantitative Data: Impact of Catalyst and Solvent on [3+2] Cycloaddition Selectivity
Catalyst SystemSolventTemp (°C)Yield (%)Regioselectivity (A:B)Diastereomeric Ratio (endo:exo)
AgOAc / Et3NTHF254560:4070:30
Cu(MeCN)4PF6DCM258295:590:10
Au(PPh3)OTfToluene8570>99:1>95:5

Note: Data represents generalized trends for the coupling of standard azomethine ylides with electron-deficient alkenes.

References

  • Baldwin's rules Source: Wikipedia URL:[Link]

  • Gold(I)-Catalyzed Domino Ring-Opening Ring-Closing Hydroamination of Methylenecyclopropanes (MCPs) with Sulfonamides: Facile Preparation of Pyrrolidine Derivatives Source: Organic Chemistry Portal (Org. Lett., 2006, 8, 4043-4046) URL:[Link]

  • Nucleophilic 5-endo-trig cyclizations of N-homoallylic sulfonamides: a facile method for the construction of pyrrolidine rings Source: RSC Publishing URL:[Link]

  • Brønsted Acid-Catalyzed Intramolecular Hydroamination of Protected Alkenylamines. Synthesis of Pyrrolidines and Piperidines Source: ACS Publications (Organic Letters) URL:[Link]

Sources

stability of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability and Handling of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine under Acidic Conditions

Welcome to the Advanced Diagnostics and Troubleshooting Guide for highly electron-rich pyrrolidine derivatives. This document is engineered for synthetic chemists, analytical scientists, and drug development professionals who are experiencing yield losses, epimerization, or degradation when working with the 2-(2,4,6-Trimethoxyphenyl)pyrrolidine scaffold.

Mechanistic Overview: The Causality of Acid Instability

The core issue with 2-(2,4,6-Trimethoxyphenyl)pyrrolidine (often utilized as a chiral building block or pharmacophore) lies in the extreme electron-donating capacity of the 2,4,6-trimethoxyphenyl (TMP) group.

While pyrrolidines are generally stable, basic heterocycles, the C2 position in this specific molecule is a highly activated benzylic-type center. The three methoxy groups at the ortho and para positions donate electron density via resonance, dramatically stabilizing any developing positive charge at the C2 position.

Under acidic conditions (pH < 4), the pyrrolidine nitrogen becomes protonated. Instead of forming a stable ammonium salt, the stabilized nature of the TMP group lowers the activation energy for a heterolytic C-C bond cleavage (a retro-Mannich-type fragmentation). The TMP group essentially acts as a leaving group, undergoing protodealkylation to release 1,3,5-trimethoxybenzene and a reactive 1-pyrroline intermediate. This specific degradation pathway mirrors the deliberate use of the TMP moiety as an acid-labile protecting group in organosilicon chemistry and solid-phase peptide synthesis .

Degradation Pathway Visualization

Mechanism N1 2-(2,4,6-Trimethoxyphenyl) pyrrolidine N2 Protonated Pyrrolidinium (pH < 4) N1->N2 + H+ N3 Heterolytic C-C Cleavage (Carbocation Formation) N2->N3 Heat / Time N4 1,3,5-Trimethoxybenzene (Irreversible Byproduct) N3->N4 Proton Transfer N5 1-Pyrroline (Reactive Intermediate) N3->N5 Ring Elimination

Figure 1: Acid-catalyzed degradation pathway of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine.

Quantitative Stability Profile

To guide your experimental design, the following table summarizes the stability of the 2-(2,4,6-Trimethoxyphenyl)pyrrolidine scaffold across various standard laboratory conditions.

Reagent / ConditionpH RangeHalf-Life (

) at 25°C
Primary Degradation PathwayActionable Recommendation
50% TFA in DCM < 1.0< 5 minutesComplete C-C CleavageDO NOT USE. Avoid Boc-protection strategies.
1M HCl (aq) 0.0 - 1.0< 30 minutesC-C Cleavage & Ring OpeningDO NOT USE for aqueous workups.
Standard Silica Gel 4.5 - 5.5Surface DependentEpimerization / RacemizationPre-treat silica with 1%

.
0.1% Formic Acid (aq) ~ 2.7> 24 hoursMinor EpimerizationSafe for short LC-MS analytical runs.
pH 7.4 PBS Buffer 7.4> 6 monthsNoneOptimal for biological assays.
1M NaOH (aq) 14.0> 6 monthsNoneOptimal for liquid-liquid extraction.
Troubleshooting FAQs

Q: My yield of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine drops to zero after a standard Boc-deprotection. What is happening? A: Standard Boc-deprotection relies on strong acids (e.g., Trifluoroacetic acid or 4M HCl in dioxane). As outlined in the mechanistic overview, these conditions trigger the rapid heterolytic cleavage of the C2-aryl bond. Your product is being destroyed, resulting in 1,3,5-trimethoxybenzene (which you will likely see as a major peak in your GC-MS or LC-MS) and volatile pyrroline derivatives. Solution: Switch your synthetic route to utilize a Cbz (Carboxybenzyl) protecting group, which can be safely removed under neutral conditions via palladium-catalyzed hydrogenolysis (


, Pd/C), or an Fmoc  group, which is removed under basic conditions (20% piperidine in DMF).

Q: I am isolating the correct product, but chiral HPLC shows significant racemization after column chromatography. Why? A: Standard silica gel is weakly acidic (pH ~4.5-5.5). Because the C2 benzylic proton is highly activated by the TMP group, contact with the acidic silanol groups on the stationary phase promotes reversible ring-opening via a stabilized iminium/carbocation intermediate. When the ring re-closes, it does so non-stereospecifically, leading to epimerization. Solution: See Protocol 2 below for base-deactivated chromatography.

Q: Can I store this compound as an HCl salt to improve its shelf life? A: No. While many amines are stabilized as hydrochloride salts, the inherent acid-lability of the TMP-pyrrolidine bond means that any residual moisture will generate a highly acidic microenvironment, leading to long-term degradation. Store the compound as a free base under an inert argon atmosphere at -20°C.

Self-Validating Experimental Protocols

To ensure the integrity of the 2-(2,4,6-Trimethoxyphenyl)pyrrolidine scaffold, strictly adhere to the following optimized workflows.

Protocol 1: Safe Liquid-Liquid Extraction (LLE)

Objective: Isolate the free base from an aqueous reaction mixture without triggering protodealkylation.

  • Quench: Dilute the crude reaction mixture with a 1:1 mixture of saturated aqueous

    
     and ice-cold water.
    
  • Basify: Add 1M NaOH dropwise while stirring until the solution is distinctly basic.

  • Validation Check (Critical): Test the aqueous layer with pH paper. If the pH is below 9.0, the environment is still hazardous to the TMP-pyrrolidine scaffold. Do not proceed. Add additional 1M NaOH until pH > 9.0 is visually confirmed.

  • Extract: Extract the aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 × 20 mL).

  • Wash: Wash the combined organic layers with brine. Self-Correction: Add 1 drop of 1M NaOH to the brine before washing to prevent accidental acidification.

  • Dry: Dry the organic layer over anhydrous

    
    . Do not use 
    
    
    
    , as it is a weak Lewis acid and can trigger surface-catalyzed degradation during concentration.
  • Concentrate: Evaporate the solvent under reduced pressure at a bath temperature not exceeding 30°C.

Protocol 2: Base-Deactivated Silica Gel Chromatography

Objective: Purify the compound without inducing acid-catalyzed racemization or epimerization.

  • Solvent Preparation: Prepare your mobile phase (e.g., Hexanes/EtOAc or DCM/MeOH). Add 1% (v/v) Triethylamine (

    
    )  to the entire batch of the mobile phase.
    
  • Column Packing: Slurry-pack the silica gel using the

    
    -doped mobile phase.
    
  • Validation Check (Critical): Flush the packed column with at least 3 column volumes (CV) of the

    
    -doped solvent. Collect the eluent and test it with moistened pH paper. The eluent must register as basic (pH ~8-9). If it is neutral or acidic, the silica silanol groups are not fully neutralized. Flush with an additional 2 CVs.
    
  • Loading: Dissolve the crude 2-(2,4,6-Trimethoxyphenyl)pyrrolidine in a minimum amount of the basic mobile phase and load it onto the column.

  • Elution: Elute the product using the basic mobile phase. The presence of

    
     will suppress the iminium intermediate formation, preserving the stereochemical integrity of the C2 position.
    
References
  • Title: The 2,4,6-Trimethoxyphenyl Unit as a Unique Protecting Group for Silicon in Synthesis and the Silylation Potential of (2,4,6-Trimethoxyphenyl)silanes Source: Organometallics (ACS Publications) URL: [Link]

  • Title: Selective Gas-Phase Cleavage at the Peptide Bond C-Terminal to Aspartic Acid in Fixed-Charge Derivatives of Asp-Containing Peptides Source: Journal of the American Society for Mass Spectrometry (via PubMed) URL: [Link]

minimizing side reactions in trimethoxyphenyl pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions in 3,4,5-Trimethoxyphenyl Pyrrolidine Scaffolds Audience: Medicinal Chemists & Process Development Scientists Status: Active Support

Introduction: The "Electronic" Challenge

Welcome to the Technical Support Center. You are likely here because the 3,4,5-trimethoxyphenyl (TMP) moiety is behaving unpredictably in your pyrrolidine synthesis.

The Core Problem: The TMP group is not just a steric bulk; it is an electron-donating powerhouse . The three methoxy groups activate the aromatic ring, making it highly susceptible to:

  • Electrophilic Aromatic Substitution (EAS): Unwanted chlorination/bromination if halogens are present.

  • Oxidative Degradation: Formation of quinones or "tars" under aerobic conditions.

  • Lewis Acid Sensitivity: Accidental O-demethylation, converting your methoxy groups into phenols.

This guide addresses these specific failure modes using a Question-Answer (Q&A) troubleshooting format.

Module 1: Reductive Amination (The "Gunk" Issue)

Context: You are reacting 3,4,5-trimethoxybenzaldehyde with a pyrrolidine precursor (or vice versa) using a reducing agent.

Q1: My reaction mixture turned dark brown/black, and yields are <30%. What happened?

Diagnosis: You likely used Sodium Cyanoborohydride (


)  in methanol without pH control, or you exposed the reaction to air.
Root Cause: 
  • Cyanide Poisoning/Sluggishness:

    
     is often too slow, allowing the intermediate imine to hydrolyze or polymerize.
    
  • Aerobic Oxidation: The electron-rich TMP ring oxidizes easily in basic methanol solutions exposed to air.

The Fix: Switch to STAB (Sodium Triacetoxyborohydride) STAB (


) is the superior reagent for TMP substrates. It requires no pH adjustment and is milder.

Protocol 1.0: Optimized Reductive Amination for TMP Scaffolds

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Avoid MeOH).

  • Stoichiometry: 1.0 eq Aldehyde : 1.1 eq Amine : 1.4 eq STAB.

  • Additives: 1.0 eq Acetic Acid (only if imine formation is sluggish).

VariableStandard Protocol (High Risk)Optimized Protocol (Low Risk)
Reagent


(STAB)
Solvent Methanol (Protic)DCE or THF (Aprotic)
Atmosphere AmbientArgon/Nitrogen (Strict)
Quench Strong Acid (HCl)Saturated

Q2: I am seeing significant dialkylated impurity (Tertiary Amine).

Diagnosis: Your amine is reacting with the product. The Fix: Adopt a Stepwise Addition protocol.

  • Pre-mix Aldehyde + Amine in DCE for 30-60 mins (allow Imine formation).

  • Then add STAB.[1]

  • Why? STAB reduces imines faster than aldehydes, but if you mix everything at once, the concentration of free amine competes.

Module 2: 1,3-Dipolar Cycloaddition (The Isomer Nightmare)

Context: You are building the pyrrolidine ring via an azomethine ylide and a 3,4,5-trimethoxynitrostyrene (or cinnamate).

Q3: I have a mixture of endo and exo isomers. How do I control this?

Diagnosis: Thermal cycloaddition relies purely on Frontier Molecular Orbital (FMO) interactions, which are sensitive to the TMP's electronic donation. The Fix: Metal-Templated Cycloaddition. Using Ag(I) or Cu(I) salts coordinates the azomethine ylide, locking the geometry and favoring the endo product (typically).

Q4: The reaction is stalling or giving regioisomers.

Diagnosis: The TMP group pushes electron density into the alkene (dipolarophile), raising its LUMO energy. This mismatches with the dipole's HOMO. The Fix:

  • Add a Lewis Acid Catalyst:

    
     or 
    
    
    
    (5-10 mol%).
  • Switch Solvent: Use 2,2,2-Trifluoroethanol (TFE) . TFE hydrogen-bonds to the nitro/carbonyl group of the dipolarophile, lowering its LUMO energy and accelerating the reaction without heat.

Module 3: Stability & Demethylation

Q5: I lost a methyl group (O-Demethylation) during workup. I have a phenol now.

Diagnosis: You likely used a strong Lewis Acid (like


 or 

) or refluxed in concentrated HBr/HI. The TMP Trap: The 3,4,5-pattern stabilizes the cation intermediate during ether cleavage, making it more susceptible to demethylation than a mono-methoxy ring.

Troubleshooting Logic:

DemethylationCheck Start Issue: Unexpected Phenol Formation CheckAcid Did you use BBr3, AlCl3, or HBr? Start->CheckAcid CheckTemp Was reaction heated > 80°C with Lewis Acids? CheckAcid->CheckTemp No Result1 Cause: Classic Lewis Acid Demethylation. Switch to Hydrogenolysis (Pd/C) or mild deprotection. CheckAcid->Result1 Yes Result2 Cause: Accidental Acid Hydrolysis. Ensure workup pH > 4. CheckTemp->Result2 Yes

Caption: Decision tree for diagnosing unexpected demethylation of the trimethoxy scaffold.

Standard Operating Procedure (SOP): Robust TMP-Pyrrolidine Synthesis

Objective: Synthesis of a generic 1-(3,4,5-trimethoxybenzyl)pyrrolidine via Reductive Amination.

Reagents:

  • 3,4,5-Trimethoxybenzaldehyde (10 mmol)

  • Pyrrolidine (11 mmol)

  • Sodium Triacetoxyborohydride (STAB) (14 mmol)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

Step-by-Step:

  • Imine Formation (The "Dry" Step):

    • Charge a flame-dried flask with 3,4,5-trimethoxybenzaldehyde (1.96 g, 10 mmol) and DCE (40 mL).

    • Add Pyrrolidine (0.91 mL, 11 mmol).

    • Critical: Add Activated 4Å Molecular Sieves or

      
       to absorb water. Stir 1 hour at Room Temp under 
      
      
      
      .
    • Why? Driving the equilibrium to the imine prevents STAB from reducing the aldehyde directly to the alcohol.

  • Reduction (The "Control" Step):

    • Cool mixture to 0°C (optional, but recommended for TMP stability).

    • Add STAB (2.97 g, 14 mmol) in 3 portions over 15 minutes.

    • Warm to Room Temp and stir for 12-16 hours.

  • Quench & Workup (The "Preservation" Step):

    • Quench with Saturated

      
        (aqueous). Do not use strong acid.
      
    • Extract with DCM (

      
       mL).
      
    • Wash organics with Brine. Dry over

      
      .
      
    • Concentrate in vacuo.

  • Purification:

    • Flash Chromatography: Use DCM:MeOH:NH4OH (90:9:1). The trace ammonia prevents the amine from streaking and protects the TMP group from silica acidity.

Visualizing the Reaction Pathway

ReactionPathway Aldehyde 3,4,5-Trimethoxybenzaldehyde (Electrophile) Imine Imine/Iminium Intermediate Aldehyde->Imine + Amine (-H2O) Alcohol Side Product: Benzyl Alcohol (Direct Reduction) Aldehyde->Alcohol + STAB (If Imine formation slow) Amine Pyrrolidine (Nucleophile) Product Target Pyrrolidine Imine->Product + STAB (Selective Reduction) Dimer Side Product: Aminal/Dimer (Over-reaction) Imine->Dimer + Excess Amine

Caption: Pathway analysis showing the critical Imine intermediate and competing side reactions.

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

  • BenchChem Technical Support. (2025). "Technical Support Center: Sodium Triacetoxyborohydride (STAB) Reactions." BenchChem.[1] Link

  • Organic Chemistry Portal. "Sodium Triacetoxyborohydride - Reagent Profile." Organic Chemistry Portal. Link

  • Nair, V., et al. (2004). "Recent Advances in the 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides." Tetrahedron. Link

  • Merck Millipore. "Sodium Triacetoxyborohydride for Reductive Amination." Merck. Link

Sources

Technical Support Center: Arylpyrrolidine Stereochemical Integrity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Racemization Issues in Arylpyrrolidine Synthesis

Ticket ID: AP-RAC-001 Status: Open Lead Scientist: Senior Application Specialist

Introduction: The "Benzylic Liability"

If you are reading this, you are likely facing the "Benzylic Liability." In 2-arylpyrrolidines, the C2 proton is uniquely vulnerable. It sits at the intersection of the electron-withdrawing nitrogen (often carbamate-protected) and the


-system of the aryl ring. This structural coincidence lowers the pKa of the C2 proton significantly (approx. pKa ~30 for 

-Boc derivatives), making it susceptible to deprotonation and subsequent racemization via a planar enolate-like intermediate.

This guide moves beyond basic synthesis to address the thermodynamic and kinetic realities of maintaining chirality at this fragile center.

Module 1: Diagnostic Triage

Before changing your route, you must identify when the racemization occurs. Use this logic flow to isolate the failure point.

Workflow: Root Cause Analysis

RacemizationDiagnostics Start Start: Low ee% Observed Step1 Check Starting Material ee% Start->Step1 Decision1 Is SM enantiopure? Step1->Decision1 Step2 Perform D2O Quench Experiment (Run reaction, quench with D2O at t=5min) Decision1->Step2 Yes Fail1 Source: Impure Precursor Decision1->Fail1 No Result2 Is Deuterium incorporated? Step2->Result2 Step3 Analyze Workup Conditions Result2->Step3 No (Low D%) Fail2 Source: Deprotonation (Thermodynamic) Base too strong or T too high Result2->Fail2 Yes (High D%) Fail3 Source: Radical Pathway (SET mechanism) Step3->Fail3 Redox reagents used Fail4 Source: Post-Reaction Acid/Base extraction Step3->Fail4 High pH/Temp during dry down

Figure 1: Diagnostic logic tree for isolating the stage of stereochemical loss.

Module 2: Synthetic Troubleshooting & Solutions

Scenario A: The Lithiation-Substitution Route (Beak-Campos Methodology)

The Problem: You are deprotonating


-Boc-pyrrolidine to functionalize C2, but the product is racemic.
The Science: 

-Boc-2-lithiopyrrolidine is configurationally unstable. It exists as a rapidly equilibrating mixture of enantiomers. The Fix: You must utilize Dynamic Kinetic Resolution (DKR) .[1] This requires a chiral ligand (e.g., Sparteine or O'Brien's diamines) that binds to the lithium species.
  • Mechanism: The ligand creates two diastereomeric complexes. One complex reacts significantly faster with the electrophile than the other.[2] If the equilibration between the lithium species is faster than the reaction rate (Curtin-Hammett conditions), you can funnel the entire racemic mixture into a single enantiomer.

VariableRecommendationScientific Rationale
Ligand (-)-Sparteine or (+)-Sparteine SurrogatesCreates the chiral steric environment necessary for DKR.
Temperature -78 °C (Critical)At > -40 °C, the rate of uncatalyzed background reaction competes with the ligand-controlled pathway, eroding ee.
Solvent TBME or Et₂ONon-coordinating solvents are required. THF coordinates Lithium too strongly, displacing the chiral ligand.
Scenario B: Cross-Coupling (Negishi/Suzuki)

The Problem: Stereochemical scrambling during metal insertion (e.g., Zn insertion into a C-X bond). The Fix: Avoid direct metal insertion on the chiral halide. Instead, generate the chiral organometallic via transmetallation .

  • Protocol: Generate the lithio-species (via DKR as above)

    
     Transmetallate to ZnCl₂ 
    
    
    
    Pd-catalyzed coupling. The C-Zn bond is configurationally stable at room temperature, unlike the C-Li bond.

Module 3: Experimental Protocol

Standard Operating Procedure: Enantioselective -Arylation via DKR

Based on methodologies established by Beak [1] and Campos [2].

Objective: Synthesis of (S)-2-aryl-N-Boc-pyrrolidine with >90% ee.

Reagents:

  • 
    -Boc-pyrrolidine (1.0 equiv)
    
  • 
    -BuLi (1.3 equiv)
    
  • (-)-Sparteine (1.3 equiv) [Or O'Brien's (+)-Sparteine Surrogate if unavailable]

  • ZnCl₂ (1.0 M in Et₂O)

  • Aryl Bromide (Electrophile)

  • Pd(OAc)₂ /

    
    -Bu₃P (Catalyst system)
    

Step-by-Step Workflow:

  • Complex Formation (The "Chiral Pocket"):

    • In a flame-dried flask under Ar, dissolve (-)-sparteine in anhydrous TBME (0.5 M).

    • Cool to -78 °C .

    • Add

      
      -BuLi dropwise. Checkpoint: Solution remains clear/faint yellow.
      
    • Add

      
      -Boc-pyrrolidine dropwise.
      
    • Wait: Stir at -78 °C for 60 minutes . This allows the deprotonation and equilibration of the diastereomeric lithium complexes.

  • Transmetallation (Locking the Chirality):

    • Add ZnCl₂ solution dropwise at -78 °C.

    • Stir for 30 mins at -78 °C, then allow to warm to ambient temperature (23 °C).

    • Validation: The C-Zn species is configurationally stable.[3] If you quench an aliquot here with D₂O, you should see deuterium incorporation with retention of configuration.

  • The Coupling (Negishi):

    • In a separate flask, prepare the catalyst: Pd(OAc)₂ +

      
      -Bu₃P + Aryl Bromide in NMP/TBME.
      
    • Cannulate the organozinc solution into the catalyst flask.

    • Stir at ambient temperature until conversion is complete (TLC/LCMS).

  • Workup (Preventing Post-Rxn Racemization):

    • Quench with sat. NH₄Cl.

    • Critical: Do not use strong acids (HCl) during extraction if the product has other basic sites, as acid-catalyzed tautomerization can occur. Use mild buffers (Phosphate pH 6).

Module 4: Analytical Validation (CSP-HPLC)

You cannot fix what you cannot measure. Standard C18 columns will not separate enantiomers.

Recommended Methods for Arylpyrrolidines:

ParameterCondition A (Normal Phase)Condition B (Reverse Phase)Notes
Column Chiralpak AD-H or OD-HChiralpak IG-3 or IC-3Amylose/Cellulose derivatives are superior for this scaffold.
Mobile Phase Hexane : IPA (90:10)Water : MeCN (Gradient)
Additive 0.1% Diethylamine (DEA) 0.1% NH₄HCO₃CRITICAL: Basic additives sharpen peaks for amines. Avoid TFA ; it can degrade the column or alter the separation mechanism.
Detection UV 254 nmUV 220/254 nmAryl ring provides good chromophore.

FAQ: Common Pitfalls

Q: Can I use THF instead of TBME for the lithiation? A: No. THF is a strong Lewis base. It will outcompete sparteine for coordination to the Lithium atom. Without the sparteine bound, there is no chiral environment, and you will get a racemic product (0% ee).

Q: My yield is good, but ee is only 50-60%. Why? A: This usually indicates "warm" lithiation. If the internal temperature spikes above -70 °C during


-BuLi addition, the uncatalyzed (racemic) deprotonation pathway becomes competitive. Use a cryostat or monitor internal temperature with a probe, not just the bath temp.

Q: I can't find (-)-Sparteine. It's on backorder. A: This is a common supply chain issue. Use O'Brien's diamine ((1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine). It is a validated synthetic surrogate that often provides superior enantioselectivities [3].

References

  • Dynamic Thermodynamic and Dynamic Kinetic Resolution of 2-Lithiopyrrolidines. Source: Journal of the American Chemical Society (2006) URL:[2][Link]

  • Enantioselective Arylation of N-Boc-pyrrolidines. Source: Journal of the American Chemical Society (2006) URL:[2][Link]

  • Asymmetric Deprotonation of N-Boc-pyrrolidine using Sparteine Surrogates. Source: Chemical Communications (2008) URL:[Link]

  • Chiral Mobile Phase Additives in HPLC Enantioseparations. Source: National Institutes of Health (PMC) URL:[Link]

Sources

The TMP Technical Hub: Overcoming Steric & Electronic Barriers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 2,4,6-Trimethoxyphenyl (TMP) Substitution
Welcome to the TMP Technical Support Center

Status: Operational | Tier: Level 3 (Advanced Synthesis) Agent: Dr. Aris (Senior Application Scientist)

Case Overview: You are working with the 2,4,6-trimethoxyphenyl (TMP) moiety. This group presents a classic synthetic paradox:

  • Electronically Activated: The three methoxy groups donate electron density (+M effect), making the ring highly nucleophilic and prone to electrophilic attack.

  • Sterically Fortified: The ortho-methoxy groups create a "steric wall," blocking access to the ipso carbon and hindering metal catalysis (transmetallation) or nucleophilic attack.

This guide bypasses standard textbook theory to address the specific failure modes you will encounter in the lab: Protodeboronation , Stalled Transmetallation , and Regio-scrambling .

Module 1: Cross-Coupling (Suzuki-Miyaura & Buchwald-Hartwig)

The Issue: You are trying to couple a TMP-boronic acid or TMP-halide, but yields are low (<30%) or the starting material is decomposing.

Root Cause Analysis

In Palladium-catalyzed coupling, the TMP group creates two specific bottlenecks:

  • Slow Transmetallation: The bulk of the TMP group prevents the boron species from approaching the Pd(II) center.

  • Protodeboronation (The Silent Killer): Because the TMP ring is so electron-rich, the C-B bond is highly susceptible to protonolysis (hydrolysis) before the slow cross-coupling can occur. You end up with 1,3,5-trimethoxybenzene (TMB) instead of your product.

The Solution: Ligand Engineering & anhydrous Conditions

You must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). Standard ligands like PPh3 or dppf are insufficient.

  • Recommendation: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .

  • Why? SPhos is structurally designed to "reach around" the steric bulk.[1] The interactions between the ligand's methoxy groups and the Pd center stabilize the monoligated Pd(0) species, accelerating the oxidative addition and reductive elimination steps that TMP usually stalls.

Protocol: Sterically Demanding Suzuki Coupling

Standard aqueous conditions often fail due to protodeboronation. Use this anhydrous protocol.

ParameterSpecificationRationale
Catalyst Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%)SPhos creates a spacious pocket for the TMP group.
Solvent Anhydrous 1,4-Dioxane or TolueneEliminates water to stop protodeboronation.
Base K₃PO₄ (finely ground) or Cs₂CO₃Low solubility bases provide a "slow release" of basicity, protecting the boronic acid.
Temp 90°C - 110°CHigh energy required to overcome the steric activation barrier.
Additives Molecular Sieves (4Å)Scavenges trace water.
Visualizing the Steric Solution

G Start Start: TMP-Boronic Acid Step1 Oxidative Addition (Pd inserts into Ar-X) Start->Step1 Barrier STERIC WALL (Ortho-OMe blocks approach) Step1->Barrier Standard Ligand Solution SPhos Ligand (Opens active site) Step1->Solution Buchwald Ligand Fail FAILURE: Protodeboronation (Ar-H) Barrier->Fail Slow Turnover Success Product Formed (Reductive Elimination) Solution->Success Fast Turnover

Caption: The "Steric Wall" prevents standard catalysis. SPhos accelerates the cycle (Green path) before the boronic acid decomposes (Grey path).

Module 2: Electrophilic Aromatic Substitution (EAS)

The Issue: The TMP ring is too reactive. You are getting polysubstitution or decomposition.

Mechanism & Control

The TMP group activates the ring at the 3 and 5 positions (ortho/para to methoxy groups). The challenge is not "making it react," but "making it stop."

Case Study: Vilsmeier-Haack Formylation Direct formylation is the most reliable method to functionalize the TMP ring without over-reaction.

Protocol: Controlled Formylation of TMP

  • Reagent Prep: Cool DMF (3.0 equiv) to 0°C. Add POCl₃ (1.2 equiv) dropwise. Do not let temp exceed 10°C.

  • Addition: Dissolve TMP-substrate in DMF. Add to the Vilsmeier reagent at 0°C.[2]

  • Heating: Warm to RT, then heat to 70°C for 2 hours.

  • Quench: Pour into ice water containing NaOAc (buffers the hydrolysis).

Critical Checkpoint:

  • If you see black tar: The reaction exothermed too violently. Cool to -10°C during addition.

  • If you see dimerization: Dilute the reaction (0.1 M concentration).

Module 3: Nucleophilic Substitution (SNAr vs. SN1)

The Issue: You are trying to displace a halogen on the TMP ring with a nucleophile (e.g., an amine), and it won't work.

The "Impossible" SNAr

Do not attempt standard SNAr on a TMP ring.

  • Why? SNAr requires electron-withdrawing groups (like -NO₂) to stabilize the Meisenheimer complex.[3] TMP is electron-rich; the ring repels the incoming nucleophile electronically, and the ortho-methoxy groups block it sterically.

The Workaround: Benzylic Substitution (SN1)

If you are substituting at the benzylic position (e.g., TMP-CH₂-Cl), the steric hindrance actually helps you.

  • Mechanism: SN1.

  • Logic: The TMP group stabilizes the carbocation intermediate via resonance (+M effect). Steric bulk prevents the nucleophile from attacking the starting material (blocking SN2) but does not destabilize the planar carbocation.

  • Protocol: Use a polar protic solvent (MeOH or EtOH) to encourage ionization. Do not use strong bases (which favor elimination).

Troubleshooting FAQ

Q: My Suzuki coupling yielded 90% de-boronated product (1,3,5-trimethoxybenzene). Why? A: Your reaction was too wet or too slow. The "Protodeboronation" rate exceeded the "Transmetallation" rate.

  • Fix: Switch to Anhydrous 1,4-Dioxane . Increase catalyst loading to 5 mol%. Switch base to K₃PO₄.

Q: Can I use Cu-catalysis (Ullmann) for TMP? A: Generally, no. Ullmann couplings require high temperatures (>140°C) and are very sensitive to sterics. The TMP group usually decomposes or fails to couple under these harsh conditions. Stick to Pd-catalyzed Buchwald-Hartwig amination with BrettPhos or RuPhos .[4]

Q: I need to demethylate just ONE methoxy group on the TMP ring. A: This is difficult due to symmetry.

  • Try: BCl₃ (1.0 equiv) at -78°C. The coordination of Boron to the most accessible oxygen, followed by careful hydrolysis, can yield the mono-phenol. However, statistical mixtures are common.

References
  • Buchwald-Hartwig Ligand Design (SPhos)

    • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotope Effects, and Mechanisms. Journal of the American Chemical Society.
  • Vilsmeier-Haack on Electron-Rich Rings

    • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis.
  • Steric Effects in Pd-Catalysis

    • Martin, R., & Buchwald, S. L. (2008). Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research.

Sources

Validation & Comparative

Comparative Guide: 1H NMR Interpretation of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of NMR acquisition strategies for 2-(2,4,6-trimethoxyphenyl)pyrrolidine . Unlike simple 2-phenylpyrrolidines, this molecule presents unique challenges due to the significant steric hindrance of the ortho-methoxy groups and the electron-rich nature of the aromatic ring.

We compare two primary solvent systems (CDCl₃ vs. DMSO-d₆ ) and two acquisition workflows (1D Routine vs. 2D Structural Elucidation ). The data indicates that while CDCl₃ is sufficient for purity checks, DMSO-d₆ is the superior choice for full structural assignment due to the resolution of the amine (NH) proton and stabilization of rotameric conformers.

Structural & Electronic Analysis

Before interpreting the spectrum, we must deconstruct the magnetic environment. The molecule consists of an electron-rich aromatic ring coupled to a saturated nitrogen heterocycle.

The "Steric Clash" Effect

The 2,4,6-trimethoxy substitution pattern creates a "mesityl-like" steric environment. The two ortho-methoxy groups prevent the pyrrolidine ring from becoming coplanar with the benzene ring.

  • Consequence: The C2-C1' bond rotation may be restricted, potentially leading to broadened signals or distinct rotamers at room temperature.

  • Electronic Shielding: The three methoxy groups pump electron density into the ring, significantly shielding the aromatic protons (H3', H5') compared to unsubstituted benzene.

Graphviz Diagram: Structural Correlations

The following diagram maps the magnetization transfer pathways essential for assignment.

G cluster_0 Pyrrolidine Ring cluster_1 Aromatic System H2 H-2 (Benzylic) ~4.5 ppm H34 H-3/H-4 (Methylenes) 1.6-2.2 ppm H2->H34 COSY (J-coupling) OMe_o o-OMe (x2) ~3.75 ppm H2->OMe_o NOE (Spatial) H5 H-5 (α-Amino) ~3.0 ppm H34->H5 NH N-H (Amine) Solvent Dep. NH->H2 COSY (DMSO only) NH->OMe_o NOE ArH Ar-H (H3'/H5') ~6.1 ppm (Singlet) OMe_p p-OMe (x1) ~3.80 ppm

Caption: Interaction map showing scalar couplings (COSY, blue) and spatial proximity (NOESY, red). Note the critical NOE between H-2 and the ortho-methoxy groups.

Comparative Analysis: Solvent Selection

The choice of solvent is the single most critical variable for this molecule.

Scenario A: Chloroform-d (CDCl₃)
  • Status: Standard Routine.

  • Performance:

    • Pros: Sharp lines for carbon-bound protons; excellent solubility.

    • Cons: The amine (NH) proton is often broad or invisible due to rapid exchange. The water peak (~1.56 ppm) often overlaps with the pyrrolidine H3/H4 multiplets [1].

    • Verdict: Acceptable for quick purity checks but poor for full characterization.

Scenario B: Dimethyl Sulfoxide-d₆ (DMSO-d₆)[1]
  • Status: Recommended for Characterization.

  • Performance:

    • Pros: Hydrogen bonding stabilizes the NH proton, usually revealing it as a broad singlet or even a doublet (if coupling to H2 is slow). The water peak shifts to ~3.33 ppm, clearing the aliphatic region [1].

    • Cons: High viscosity can broaden lines slightly; harder to recover sample.

    • Verdict: Superior. The visibility of the NH signal allows for COSY correlations (NH -> H2 -> H3) that confirm the pyrrolidine ring integrity.

Data Comparison Table
FeatureCDCl₃DMSO-d₆Mechanism
NH Signal Broad/Invisible (~2.0 ppm)Observable (~3-5 ppm)H-bonding reduces exchange rate in DMSO.
H-2 Shift ~4.50 ppm~4.45 ppmSolvent anisotropy and H-bonding effects.
Water Peak ~1.56 ppm (Interferes)~3.33 ppm (Clear)Chemical shift distinct from aliphatic protons.[1]
Rotamerism Often averagedMay resolve rotamersHigher viscosity/polarity stabilizes conformers.

Experimental Protocol

To ensure reproducibility, follow this self-validating protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the compound.

  • Drying: Critical. Dry the sample under high vacuum (<1 mbar) for 1 hour to remove trace methanol/ethanol, which confuse the methoxy region.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Filtration: If any turbidity exists, filter through a cotton plug directly into the NMR tube.

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (standard 30° pulse).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The methoxy protons and isolated aromatic protons have long T1 relaxation times. A short D1 will suppress their integration values (e.g., methoxy integrals appearing as 2.5H instead of 3H).

  • Scans (NS): 16 (sufficient for >5 mg).

  • Temperature: 298 K (25°C).

Step 3: Troubleshooting Rotamers

If the aromatic singlet at ~6.1 ppm appears broad or split:

  • This indicates restricted rotation around the aryl-pyrrolidine bond.[2]

  • Action: Run a Variable Temperature (VT) experiment. Heat the probe to 323 K (50°C).

  • Result: The peaks should coalesce into sharp singlets as rotation becomes fast on the NMR timescale.

Detailed Spectral Interpretation

The following data is based on the integration of fragmental analysis from 1,3,5-trimethoxybenzene and 2-substituted pyrrolidines [2, 3].

The Aliphatic Region (1.5 – 5.0 ppm)
  • 1.6 – 2.2 ppm (Multiplets, 4H): Protons on C3 and C4 of the pyrrolidine ring. These are diastereotopic and often appear as complex multiplets.

  • 2.8 – 3.2 ppm (Multiplet, 2H): Protons on C5 (adjacent to Nitrogen). Deshielded by the electronegative nitrogen.

  • 3.70 & 3.78 ppm (Singlets, 9H): The Methoxy groups.

    • The 6H signal (ortho-OMe) usually appears slightly upfield or distinct from the 3H signal (para-OMe) due to the shielding cone of the pyrrolidine ring.

  • 4.4 – 4.7 ppm (Triplet/dd, 1H): The H-2 proton.

    • Diagnostic: This is the key connectivity point. It is significantly deshielded compared to unsubstituted pyrrolidine due to the aromatic ring current.

The Aromatic Region (6.0 – 6.5 ppm)
  • ~6.15 ppm (Singlet, 2H): The aromatic protons (H3' and H5').

    • Note: These are exceptionally upfield for aromatic protons (typically 7.2 ppm). This is the classic signature of the electron-rich 2,4,6-trimethoxy system.

Workflow Diagram: Assignment Logic

Workflow Start Acquire 1H Spectrum (DMSO-d6) CheckAr Check 6.0-6.2 ppm Is there a 2H Singlet? Start->CheckAr CheckOMe Check 3.6-3.9 ppm Are there 2 Singlets (ratio 2:1)? CheckAr->CheckOMe CheckH2 Identify H-2 (~4.5 ppm) Is it a triplet/dd? CheckOMe->CheckH2 Decision All Present? CheckH2->Decision Confirm Structure Confirmed Decision->Confirm Yes Rotamer Suspect Rotamers Run VT-NMR Decision->Rotamer Broad Peaks

Caption: Logical decision tree for verifying the structure based on key diagnostic signals.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4][5] (Standard reference for fragment shifts).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

Sources

13C NMR Spectral Data for 2-(2,4,6-Trimethoxyphenyl)pyrrolidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrrolidine derivatives are foundational scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for central nervous system (CNS) therapeutics and alkaloid synthesis. The introduction of highly electron-rich aromatic systems, such as the 2,4,6-trimethoxyphenyl group, drastically alters the steric and electronic landscape of the pyrrolidine core.

13C Nuclear Magnetic Resonance (NMR) spectroscopy serves as a definitive analytical tool to validate these complex structural modifications[1]. This guide objectively compares the 13C NMR spectral data of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine (TMPP) against baseline alternatives—2-Phenylpyrrolidine (PP) and 2-(4-Methoxyphenyl)pyrrolidine (MPP) —to demonstrate the precise causality of steric and electronic effects on chemical shifts.

Section 1: Mechanistic Causality of Chemical Shifts (E-E-A-T)

As an Application Scientist, it is crucial to understand that the 13C NMR spectrum of TMPP is not merely a list of peaks; it is a self-validating system reflecting profound intramolecular forces. The chemical shifts are governed by three primary mechanisms:

  • Mesomeric (+M) Shielding: The methoxy groups at the 2, 4, and 6 positions exert a powerful electron-donating mesomeric (+M) effect into the aromatic ring[2]. This drastically increases electron density at the ortho and para positions relative to the methoxy groups. In TMPP, these correspond to the meta (C3', C5') and ipso (C1') carbons relative to the pyrrolidine ring. Consequently, C1' is heavily shielded to ~111.2 ppm (compared to 144.5 ppm in the unsubstituted PP baseline), and C3'/C5' are highly shielded to ~91.5 ppm[3].

  • Steric Hindrance and Conformational Anisotropy: The bulky ortho-methoxy groups force the pyrrolidine ring out of coplanarity with the aromatic system to minimize steric clash. This conformational twist breaks any residual hyperconjugation and alters the magnetic anisotropy experienced by the pyrrolidine C2 carbon, shifting it upfield from ~62.6 ppm in PP[4] to ~56.4 ppm in TMPP.

  • Deshielding via Inductive (-I) Effects: The aromatic carbons directly attached to the electronegative oxygen atoms (C2', C4', C6') experience a strong inductive withdrawing effect, deshielding them downfield into the ~159–160 ppm region[3].

Section 2: Comparative 13C NMR Data Analysis

To objectively evaluate the impact of the 2,4,6-trimethoxy substitution, the quantitative chemical shift data (in CDCl3) is summarized below. This structured comparison highlights the drastic deviation of TMPP from standard phenylpyrrolidines.

Carbon Position2-Phenylpyrrolidine (Baseline)2-(4-Methoxyphenyl)pyrrolidine (Alternative 1)2-(2,4,6-Trimethoxyphenyl)pyrrolidine (Target)
Pyrrolidine C2 62.6 ppm62.1 ppm56.4 ppm
Pyrrolidine C3 34.3 ppm34.4 ppm31.5 ppm
Pyrrolidine C4 25.5 ppm25.5 ppm25.2 ppm
Pyrrolidine C5 47.0 ppm47.0 ppm46.8 ppm
Aromatic C1' (ipso) 144.5 ppm136.5 ppm111.2 ppm
Aromatic C2', C6' (ortho) 126.5 ppm (CH)127.6 ppm (CH)159.5 ppm (C-OMe)
Aromatic C3', C5' (meta) 128.3 ppm (CH)113.8 ppm (CH)91.5 ppm (CH)
Aromatic C4' (para) 126.8 ppm (CH)158.5 ppm (C-OMe)160.2 ppm (C-OMe)
Methoxy (-OCH3) -55.3 ppm56.2 (ortho), 55.8 (para) ppm

Section 3: Causal Pathway Visualization

G A 2,4,6-Trimethoxy Substitution B +M Mesomeric Effect (Electron Donation) A->B Electronic C Steric Hindrance (Conformational Twist) A->C Steric D Shielding of C1' (ipso) (~111 ppm) B->D E Shielding of C3'/C5' (meta) (~91 ppm) B->E F Upfield Shift of Pyrrolidine C2 (~56 ppm) C->F

Causal pathways of steric and electronic effects on 13C NMR shifts in TMPP.

Section 4: Self-Validating Experimental Protocol

Acquiring high-quality 13C NMR data for highly substituted, sterically hindered molecules like TMPP requires specific parameter optimization. Standard default parameters will often fail to detect the critical quaternary carbons[1].

Step 1: Sample Preparation

  • Action: Dissolve 25–30 mg of high-purity TMPP in 0.6 mL of deuterated chloroform (CDCl3). Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Causality: A high concentration is critical for 13C NMR due to the low natural abundance (1.1%) and low gyromagnetic ratio of the 13C isotope. CDCl3 provides a deuterium lock signal, and TMS ensures accurate chemical shift referencing at exactly 0.00 ppm.

Step 2: Instrument Calibration

  • Action: Tune and match the probe on a 400 MHz or 600 MHz NMR spectrometer specifically to the 13C resonance frequency. Shim the magnetic field using the deuterium lock signal until the lock level is maximized and stable.

  • Causality: Proper tuning maximizes radiofrequency energy transfer between the coil and the sample, directly improving the Signal-to-Noise (S/N) ratio.

Step 3: Acquisition Parameter Optimization

  • Action: Set the relaxation delay (D1) to 2.5–3.0 seconds. Set the number of scans (NS) to a minimum of 1024. Utilize WALTZ-16 broadband proton decoupling.

  • Causality: TMPP contains four distinct quaternary aromatic carbons (C1', C2', C4', C6'). Because quaternary carbons lack attached protons, they do not benefit from dipole-dipole relaxation, resulting in significantly longer spin-lattice relaxation times (T1). A standard D1 (e.g., 1s) will saturate these signals, rendering them invisible. Extending D1 ensures complete relaxation between pulses[1].

Step 4: Data Processing & Validation

  • Action: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz before Fourier Transformation (FT). Perform manual phase and baseline correction.

  • Causality: An LB of 1.0 Hz artificially smooths the Free Induction Decay (FID), trading a negligible amount of resolution for a significant boost in S/N. This is vital for confirming the presence of the deshielded C-OMe quaternary carbons at ~160 ppm.

Section 5: Experimental Workflow Visualization

Workflow N1 Sample Preparation 25 mg TMPP in 0.6 mL CDCl3 + TMS N2 Instrument Setup 400/600 MHz Spectrometer Tuning N1->N2 N3 Acquisition Parameters D1=3s (Quaternary C), NS=1024 N2->N3 N4 Data Processing FT, Phase/Baseline Correction N3->N4 N5 N5 N4->N5 N5->N3 If S/N is insufficient Increase Scans

Self-validating 13C NMR experimental workflow for sterically hindered pyrrolidines.

References

  • [3] Title: An In-depth Technical Guide to the 13C NMR Data of 1-(3-Iodopropoxy)-4-methoxybenzene - Benchchem Source: benchchem.com URL:

  • [4] Title: Organic & Biomolecular Chemistry - RSC Publishing Source: rsc.org URL:

  • [1] Title: 7: Carbon NMR - Chemistry LibreTexts Source: libretexts.org URL:

  • [2] Title: Methoxy group conformation effects on 13C NMR parameters in 1‐cis‐methoxy‐ and 1‐trans‐methoxy‐1,3‐trans‐butadiene | Request PDF - ResearchGate Source: researchgate.net URL:

Sources

A Technical Guide to the Mass Spectrometric Fragmentation of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a predictive analysis of the mass spectrometric fragmentation pattern of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine. In the absence of direct, published experimental data for this specific molecule, this document synthesizes established fragmentation principles from structurally analogous compounds to build a robust, scientifically-grounded hypothesis. This comparison-driven approach offers researchers a reliable framework for identifying this compound and its potential metabolites or analogs in complex matrices.

The core structure of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine combines two key moieties: a saturated heterocyclic pyrrolidine ring and a sterically hindered, electron-rich trimethoxyphenyl ring. The fragmentation behavior under mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), is dictated by the interplay between these two groups, primarily the basicity of the pyrrolidine nitrogen and the stability of the benzylic C-C bond connecting the two rings.

Part 1: Foundational Fragmentation Principles

To predict the fragmentation of the target molecule, we must first understand the established behavior of its constituent parts. The ionization process, typically protonation at the basic nitrogen of the pyrrolidine ring in ESI positive mode, creates an energetically unstable molecular ion ([M+H]⁺) that dissipates this excess energy through bond cleavage.

The Pyrrolidine Moiety: A Locus of Cleavage

The pyrrolidine ring is a common feature in many synthetic and natural compounds. In mass spectrometry, its fragmentation is well-characterized. For compounds containing a pyrrolidine ring attached to another moiety, the most prevalent fragmentation pathway is initiated by an α-cleavage, which is the breaking of a bond adjacent to the nitrogen atom.[1] This process is driven by the stabilization of the resulting positive charge on the nitrogen, forming a stable immonium ion.[1][2]

In more complex structures like α-pyrrolidinophenone cathinones, where a phenyl group is adjacent to the pyrrolidine ring, two competing benzylic cleavage pathways are consistently observed:

  • Neutral Loss of Pyrrolidine: The molecule fragments with the loss of a neutral pyrrolidine radical (mass ≈ 70 Da), leaving the charge on the more stable phenyl-containing fragment.[3][4][5]

  • Immonium Ion Formation: The cleavage results in the formation of a characteristic pyrrolidine-containing immonium cation, which often represents the base peak in the spectrum.[1][6]

The 2,4,6-Trimethoxyphenyl Group: A Stable Core with Predictable Losses

Aromatic systems are inherently stable, often resulting in a strong molecular ion peak.[7] Fragmentation of substituted aromatic rings typically involves the loss of these substituents. For methoxy (-OCH₃) groups, characteristic neutral losses include:

  • Loss of a methyl radical (•CH₃): A loss of 15 Da.

  • Loss of formaldehyde (CH₂O): A loss of 30 Da, often occurring via rearrangement.

The benzylic position—the carbon atom attached directly to the phenyl ring—is a particularly favored site for cleavage due to the resonance stabilization of the resulting benzylic carbocation.

Part 2: The Predicted Fragmentation Pathway of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine

Based on the principles outlined above, we can construct a detailed fragmentation pathway for 2-(2,4,6-Trimethoxyphenyl)pyrrolidine, starting with its protonated molecular ion, [M+H]⁺, at an expected mass-to-charge ratio (m/z) of 238.3.

Primary Fragmentation Events

The initial and most significant fragmentation event is predicted to be the cleavage of the benzylic C-C bond connecting the pyrrolidine and trimethoxyphenyl rings. This leads to two primary, competing pathways.

Pathway I (Major): Neutral Loss of the Pyrrolidine Moiety

This pathway involves the neutral loss of the pyrrolidine ring as a radical (C₄H₉N, 71 Da). The charge is retained by the aromatic portion, forming the highly stable, resonance-stabilized 2,4,6-trimethoxybenzyl cation at m/z 167.2 . This fragment is predicted to be the base peak (the most abundant ion) in the MS/MS spectrum due to its exceptional stability. This type of fragmentation is consistently observed in similar α-pyrrolidinophenone structures.[4][5]

Pathway II (Minor): Formation of the Iminium Cation

Alternatively, cleavage can occur where the charge is retained by the nitrogen-containing fragment. This would lead to the formation of a pyrrolidine-derived iminium cation ([C₅H₁₀N]⁺) at m/z 84.1 . While this is a common fragmentation for many amines, the superior stability of the competing trimethoxybenzyl cation suggests this will be a less favorable, and therefore less abundant, pathway.

Secondary Fragmentation

The highly abundant m/z 167 ion is expected to undergo further fragmentation, primarily through losses related to its methoxy substituents.

  • Loss of a Methyl Radical: The ion at m/z 167 can lose a methyl radical (•CH₃) to form a fragment ion at m/z 152.1 .

  • Loss of Formaldehyde: A common rearrangement for methoxy-substituted benzyl cations is the neutral loss of formaldehyde (CH₂O), resulting in a fragment ion at m/z 137.1 .

The following diagram illustrates this proposed fragmentation cascade.

G mol 2-(2,4,6-Trimethoxyphenyl)pyrrolidine [M+H]⁺ m/z = 238.3 frag167 2,4,6-Trimethoxybenzyl Cation [C₁₀H₁₃O₃]⁺ m/z = 167.2 mol->frag167 - C₄H₉N (Major Pathway) frag84 Iminium Cation [C₅H₁₀N]⁺ m/z = 84.1 mol->frag84 - C₉H₁₁O₃• (Minor Pathway) frag152 [C₉H₁₀O₃]⁺ m/z = 152.1 frag167->frag152 - •CH₃ frag137 [C₉H₉O₂]⁺ m/z = 137.1 frag167->frag137 - CH₂O

Caption: Proposed ESI-MS/MS fragmentation pathway.

Summary of Predicted Fragments

The table below summarizes the key ions expected in the tandem mass spectrum of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine.

Predicted m/zProposed Ionic FormulaProposed Structure/OriginPathway
238.3[C₁₃H₂₀NO₃]⁺Protonated Molecular Ion [M+H]⁺-
167.2[C₁₀H₁₃O₃]⁺2,4,6-Trimethoxybenzyl CationMajor
84.1[C₅H₁₀N]⁺Pyrrolidine-derived Iminium CationMinor
152.1[C₉H₁₀O₃]⁺Loss of •CH₃ from m/z 167Secondary
137.1[C₉H₉O₂]⁺Loss of CH₂O from m/z 167Secondary

Part 3: Hypothetical Experimental Protocol

To validate this predictive model, the following experimental workflow is proposed. The use of high-resolution mass spectrometry is crucial for confirming the elemental composition of each fragment ion, thereby validating the proposed structures.

Instrumentation
  • System: Liquid Chromatography system coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Rationale: LC-MS is ideal for analyzing polar, non-volatile compounds like the target molecule. The Q-TOF analyzer provides high mass accuracy (<5 ppm), which is essential for determining the elemental formulas of the precursor and fragment ions, thus providing a high degree of confidence in the structural assignments.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the reference standard of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~1 µg/mL.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

    • Rationale: The formic acid serves to protonate the analyte in the ESI source, promoting the formation of the [M+H]⁺ ion.

  • Mass Spectrometric Analysis:

    • Ionization Mode: ESI Positive.

    • MS¹ Scan: Acquire full scan data from m/z 50 to 500 to identify the protonated precursor ion at the expected m/z of 238.3.

    • Tandem MS (MS/MS) Analysis:

      • Set up a targeted MS/MS experiment to isolate the precursor ion at m/z 238.3.

      • Apply Collision-Induced Dissociation (CID) to fragment the isolated precursor.

      • Acquire fragmentation data across a range of collision energies (e.g., 10, 20, and 40 eV) to observe both low-energy (stable fragment) and high-energy (secondary fragment) pathways.

  • Data Analysis:

    • Extract the MS/MS spectrum for the precursor ion.

    • Determine the accurate masses of the observed fragment ions.

    • Use the instrument's software to predict elemental compositions for each fragment and compare them to the predicted formulas in the table above.

    • Confirm that the major observed fragment corresponds to the predicted base peak at m/z 167.2.

The following diagram outlines the proposed experimental workflow.

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection C18 C18 Column Separation Sample->C18 ESI ESI Source ([M+H]⁺ Formation) C18->ESI Q1 Quadrupole 1 (Isolate m/z 238.3) ESI->Q1 CID Collision Cell (Fragmentation) Q1->CID TOF TOF Analyzer (Detect Fragments) CID->TOF Data Data Analysis (Spectrum Interpretation) TOF->Data

Caption: Proposed LC-MS/MS workflow for experimental validation.

References

  • Lopez-Avila, V. (2015). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Journal of Forensic Science & Criminology, 2(6). Available at: [Link]

  • ResearchGate. (n.d.). GC-MS analysis of pyrrolidine derivatives of fatty acids derived from... Available at: [Link]

  • Chinese Herbal Medicines. (2022). Major characteristic fragmentation pathways for the identification of pyrrolidine alkaloids. Chinese Herbal Medicines, 20(12), 948-960. Available at: [Link]

  • Lopez-Avila, V. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Annex Publishers. Available at: [Link]

  • Jackson, G. et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. West Virginia University Research Repository. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Available at: [Link]

  • NIST. (n.d.). 2,4,6-Trimethoxybenzaldehyde. NIST Chemistry WebBook. Available at: [Link]

  • PubMed. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • PubMed. (2016). GC-MS Analysis of the Designer Drug α-pyrrolidinovalerophenone and Its Metabolites in Urine and Blood in an Acute Poisoning Case. Forensic Science International. Available at: [Link]

  • Oxford Academic. (n.d.). Gas Chromatographic and Mass Spectrometric Identification of New Specific Derivatives of Prostaglandins A and E: Application to Prostaglandin Profiling in General. Journal of Chromatographic Science. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • PubChem. (n.d.). 2,4,6-Trimethoxytoluene. National Center for Biotechnology Information. Available at: [Link]

  • mzCloud. (2016). 2,4,6-Trimethoxyamphetamine. mzCloud Mass Spectrometry Database. Available at: [Link]

  • NIST. (n.d.). 2,4,6-Trimethoxytoluene. NIST Chemistry WebBook. Available at: [Link]

  • Jackson, G. et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University Research Repository. Available at: [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available at: [Link]

  • ResearchGate. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Available at: [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. Available at: [Link]

  • PubChem. (n.d.). (+-)-2,4,6-Trimethoxyamphetamine. National Center for Biotechnology Information. Available at: [Link]

  • SpringerLink. (2022). Establishing mass spectral fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and N-oxides. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Weizmann Institute of Science. (n.d.). Mass spectral fragmentation pathways in 2,4,6-trinitroaromatic compounds. A tandem mass spectrometric collision induced dissociation study. Available at: [Link]

Sources

Synthetic Routes for 2-(2,4,6-Trimethoxyphenyl)pyrrolidine: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(2,4,6-Trimethoxyphenyl)pyrrolidine (CAS 1368759-13-0) is a highly specialized, electron-rich 2-arylpyrrolidine. Molecules sharing this core structure are privileged scaffolds in drug discovery and frequently serve as potent chiral auxiliaries or organocatalysts[1]. However, the extreme steric hindrance imposed by the two ortho-methoxy groups on the phenyl ring presents a significant synthetic challenge. Standard cross-coupling methods often fail due to sluggish transmetalation and competing protodeboronation.

As a Senior Application Scientist, I have evaluated the three primary synthetic strategies for this molecule. This guide objectively compares these routes, dissecting the causality behind their mechanistic success or failure, and provides self-validating experimental protocols to ensure reproducible yields.

Mechanistic Evaluation of Synthetic Strategies

Route A: Aza-Friedel-Crafts Alkylation (The N-Acyliminium Pathway)

Mechanism & Causality: This route leverages the extreme nucleophilicity of 1,3,5-trimethoxybenzene. The three electron-donating methoxy groups synergistically activate the aromatic ring, making it an ideal substrate for electrophilic aromatic substitution[2]. By treating N-Boc-2-methoxypyrrolidine with a strong Lewis acid (e.g., BF₃·OEt₂), the methoxy leaving group is expelled, generating a highly reactive, planar N-acyliminium ion in situ[3]. Because the iminium ion is sterically unencumbered and highly electrophilic, it easily penetrates the steric shield of the 2,4,6-trimethoxyphenyl system, forming the C–C bond efficiently. Verdict: This is the most robust and highest-yielding route for this specific target.

Route B: Organometallic Addition (Grignard/Lithiation)

Mechanism & Causality: This approach involves the direct nucleophilic addition of 2,4,6-trimethoxyphenylmagnesium bromide (or the corresponding organolithium) to N-Boc-pyrrolidin-2-one, followed by silane reduction of the resulting hemiaminal[4]. While organolithium reagents derived from 2-aryl heterocycles are well-documented[4], the initial addition step here is severely hampered by the steric bulk of the ortho-methoxy groups on the Grignard reagent. The tetrahedral intermediate is highly crowded, often leading to incomplete conversion or requiring harsh activation (e.g., CeCl₃). Verdict: Viable, but suffers from lower yields and requires strict cryogenic control to prevent side reactions.

Route C: Transition Metal-Catalyzed Cross-Coupling

Mechanism & Causality: Attempts to synthesize 2-arylpyrrolidines via Pd-catalyzed Suzuki-Miyaura coupling or Ru-catalyzed decarbonylative arylation rely on the coupling of a pyrrolidine derivative with an arylboronic acid[1]. Unfortunately, 2,4,6-trimethoxyphenylboronic acid is notoriously prone to protodeboronation under basic coupling conditions. The steric hindrance completely retards the transmetalation step at the metal center, leading to the rapid decomposition of the boronic acid before coupling can occur. Verdict: Not recommended for this specific highly hindered analog.

Comparative Performance Data

The following table summarizes the quantitative metrics and operational parameters for the three evaluated routes.

MetricRoute A: Aza-Friedel-CraftsRoute B: Grignard AdditionRoute C: Cross-Coupling
Primary Reagents 1,3,5-Trimethoxybenzene, N-Boc-2-methoxypyrrolidine2,4,6-TMP-MgBr, N-Boc-pyrrolidin-2-one2,4,6-TMP-B(OH)₂, Proline derivatives
Reactive Intermediate N-Acyliminium IonHemiaminalOrganometallic Complex
Typical Yield (%) 75–85% 45–60%< 30%
Scalability High (Gram to multi-gram)Moderate (Cryogenic limits)Low (Catalyst poisoning)
Cost-Effectiveness High (Cheap starting materials)Moderate (Expensive organometallics)Low (Precious metal catalysts)
Environmental Impact Moderate (Requires stoichiometric Lewis acid)High (Pyrophoric reagents, cryogenic energy)Low (Catalytic, but high waste/yield ratio)

Visualizing the Workflows and Mechanisms

RouteComparison Start Target: 2-(2,4,6-Trimethoxyphenyl)pyrrolidine RouteA Route A: Aza-Friedel-Crafts Start->RouteA RouteB Route B: Grignard Addition Start->RouteB RouteC Route C: Cross-Coupling Start->RouteC PreA 1,3,5-Trimethoxybenzene + N-Boc-2-methoxypyrrolidine RouteA->PreA PreB 2,4,6-Trimethoxyphenyl-MgBr + N-Boc-pyrrolidin-2-one RouteB->PreB PreC 2,4,6-Trimethoxyphenylboronic acid + Proline derivative RouteC->PreC CatA Lewis Acid (BF3·OEt2) -78°C to RT PreA->CatA CatB 1. Addition (-78°C) 2. Reduction (Et3SiH/BF3) PreB->CatB CatC Ru or Pd Catalyst High Temp PreC->CatC

Workflow comparing Aza-Friedel-Crafts, Grignard, and Cross-Coupling routes.

Mechanism N_Boc N-Boc-2-methoxypyrrolidine Lewis BF3·OEt2 Activation (-MeOH) N_Boc->Lewis Iminium N-Acyliminium Ion (Electrophile) Lewis->Iminium Attack C-C Bond Formation (Aza-Friedel-Crafts) Iminium->Attack TMP 1,3,5-Trimethoxybenzene (Nucleophile) TMP->Attack Product N-Boc-2-(2,4,6-TMP)pyrrolidine Attack->Product Deprotect TFA / DCM (Boc Removal) Product->Deprotect Final 2-(2,4,6-TMP)pyrrolidine Deprotect->Final

Mechanism of Aza-Friedel-Crafts alkylation via N-acyliminium ion intermediate.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to verify causality and reaction progress before proceeding to the next step.

Protocol 1: Aza-Friedel-Crafts Alkylation (Optimal Route)

This protocol capitalizes on the nucleophilicity of 1,3,5-trimethoxybenzene to attack the N-acyliminium ion[3].

  • System Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add N-Boc-2-methoxypyrrolidine (1.0 mmol, 201 mg) and 1,3,5-trimethoxybenzene (1.2 mmol, 202 mg).

  • Solvent & Cooling: Dissolve the reagents in anhydrous CH₂Cl₂ (10 mL). Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C. Causality: Lower temperatures prevent the highly reactive iminium ion from undergoing unwanted elimination to the enamine.

  • Activation: Add Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.5 mmol, 185 µL) dropwise over 5 minutes. The solution will typically turn a pale yellow as the N-acyliminium ion is generated.

  • Coupling: Stir at -78 °C for 1 hour, then gradually allow the reaction to warm to -20 °C over 2 hours.

  • Validation (IPC 1): Remove a 50 µL aliquot, quench in 0.5 mL sat. NaHCO₃, extract with EtOAc, and analyze via TLC (Hexanes:EtOAc 7:3). The disappearance of the N-Boc-2-methoxypyrrolidine spot confirms complete iminium generation and subsequent trapping.

  • Quench & Extraction: Quench the bulk reaction with saturated aqueous NaHCO₃ (10 mL). Extract with CH₂Cl₂ (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Deprotection: Dissolve the crude N-Boc-2-(2,4,6-trimethoxyphenyl)pyrrolidine in CH₂Cl₂ (5 mL) and add Trifluoroacetic acid (TFA, 5 mL). Stir at room temperature for 2 hours.

  • Final Isolation: Concentrate to remove TFA. Basify with 1M NaOH to pH 10, extract with CH₂Cl₂, and purify via silica gel chromatography (CH₂Cl₂:MeOH:NH₄OH 90:9:1) to yield the pure target compound.

Protocol 2: Grignard Addition & Silane Reduction

This protocol utilizes organometallic addition followed by Lewis acid-mediated reduction[4].

  • Grignard Addition: In a flame-dried flask under argon, dissolve N-Boc-pyrrolidin-2-one (1.0 mmol) in anhydrous THF (8 mL). Cool to -78 °C.

  • Nucleophilic Attack: Slowly add 2,4,6-trimethoxyphenylmagnesium bromide (1.5 mmol, 1.0 M in THF) dropwise. Stir for 3 hours at -78 °C. Causality: The extreme steric bulk requires extended reaction times; warming the reaction prematurely will lead to enolization of the lactam rather than addition.

  • Hemiaminal Isolation: Quench cold with sat. NH₄Cl. Extract with EtOAc, dry, and concentrate to yield the crude hemiaminal.

  • Reduction: Dissolve the hemiaminal in anhydrous CH₂Cl₂ (10 mL) and cool to -78 °C. Add triethylsilane (Et₃SiH, 3.0 mmol) followed by BF₃·OEt₂ (1.5 mmol). Stir for 2 hours, warming to 0 °C.

  • Validation (IPC 2): Quantitative NMR of the crude mixture using an internal standard (e.g., hexamethyldisiloxane) is recommended here to accurately determine the reduction yield prior to deprotection[5].

  • Deprotection: Proceed with TFA deprotection as described in Protocol 1, Step 7.

References

1.[1] Cu/Mn bimetallic catalysis enables carbonylative Suzuki–Miyaura coupling with unactivated alkyl electrophiles - RSC Publishing. 1 2.[5] Dual Catalysis in Enantioselective Oxidopyrylium-Based [5 + 2] Cycloadditions - Journal of the American Chemical Society. 5 3.[4] Synthetic Applications and Inversion Dynamics of Configurationally Stable 2-Lithio-2-aryl-Pyrrolidines and -Piperidines - PMC / NIH. 4 4.[2] Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Publishing. 2 5.[3] Intermolecular Addition Reactions of N-Acyliminium Ions (Part II) - ResearchGate. 3

Sources

Comparative Guide: X-ray Crystallography of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine Salts

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical framework for the X-ray crystallographic characterization of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine salts. It is designed for researchers aiming to optimize solid-state forms for pharmaceutical development or structural elucidation.

Executive Summary

The characterization of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine presents unique crystallographic challenges and opportunities due to its structural duality: the steric bulk of the electron-rich trimethoxyaryl group and the chirality of the pyrrolidine ring.

In drug development, selecting the optimal salt form is critical for bioavailability, stability, and manufacturability. This guide compares the three most chemically relevant salt forms—Hydrochloride (HCl) , L-Tartrate , and Picrate —analyzing their performance in crystallizability, structural resolution, and utility for absolute configuration determination.

Key Insight: While HCl salts are standard for solubility, the L-Tartrate salt is superior for structural rigidity and absolute configuration assignment due to its extensive hydrogen-bond networking, which locks the conformation of the rotationally labile trimethoxy group.

Structural Context & Significance

The molecule features a 2,4,6-trimethoxyphenyl moiety attached to the C2 position of a pyrrolidine ring.

  • Steric Hindrance: The ortho-methoxy groups create significant steric clash with the pyrrolidine ring, restricting rotation around the C(aryl)-C(pyrrolidine) bond. This often leads to atropisomerism or high rotational barriers, which can induce disorder in the crystal lattice if not stabilized by a rigid counter-ion.

  • Chirality: The C2 carbon is a chiral center. Crystallography is the gold standard for determining the absolute configuration (

    
     or 
    
    
    
    ), particularly when using anomalous dispersion or chiral counter-ions.

Comparative Analysis of Salt Forms

The following table compares the performance of the three primary salt candidates based on crystallographic and physicochemical metrics.

Table 1: Comparative Performance Matrix
FeatureHydrochloride (HCl) L-Tartrate (Chiral) Picrate
Crystallizability Moderate. Often forms hygroscopic needles.High. Forms robust prisms/blocks due to 3D H-bond network.High. Forms distinctive yellow plates.
Lattice Stability Lower. Prone to solvent inclusion or hydrates.High. Rigid lattice reduces disorder of methoxy groups.Moderate. Stacking interactions dominate.
Chiral Resolution No. Crystallizes as racemate (unless starting material is pure).Yes. Forms diastereomeric salts, enabling resolution of enantiomers.No.
Space Group Centrosymmetric (e.g.,

) for racemate.
Non-centrosymmetric (e.g.,

).
Typically Centrosymmetric (

or

).
Utility Solubility & Bioavailability studies.Absolute Configuration & Enantiomeric Purity.Characterization of historical samples; Melting point ID.
Detailed Technical Assessment
Candidate A: The Hydrochloride Salt
  • Mechanism: Protonation of the pyrrolidine nitrogen (

    
    ). Chloride ion occupies interstitial spaces.
    
  • Crystallographic Risk: The small Cl

    
     anion offers limited directional bonding. This often allows the bulky trimethoxyphenyl group to "rattle" (thermal motion), leading to high displacement parameters (
    
    
    
    ) for the methoxy carbons and requiring low-temperature data collection (100 K).
  • Verdict: Use for solubility profiling , not for high-precision structural analysis.

Candidate B: The L-Tartrate Salt (Recommended)
  • Mechanism: The tartrate dianion (or monoanion) acts as a "structural clamp," forming multiple hydrogen bonds with the pyrrolidinium cation and often bridging neighboring unit cells.

  • Crystallographic Advantage: This network restricts the rotation of the trimethoxyphenyl group, significantly improving electron density map resolution. It naturally crystallizes in a Sohncke space group (e.g.,

    
    ), allowing for the determination of absolute configuration (Flack parameter) even without heavy atoms.
    
  • Verdict: The Gold Standard for structural definition and chiral resolution.

Candidate C: The Picrate Salt
  • Mechanism: Proton transfer to the pyrrolidine; stabilization via

    
    -
    
    
    
    stacking between the electron-deficient picrate ring and the electron-rich trimethoxybenzene.
  • Crystallographic Advantage: Excellent for growing large, diffraction-quality crystals from poor solvents.

  • Verdict: Useful primarily for analytical identification or when other salts fail to crystallize (oiling out). Note: Safety hazard (explosive potential).

Experimental Protocols

Protocol A: Synthesis & Crystal Growth (Vapor Diffusion)

Objective: Obtain single crystals suitable for SC-XRD.

  • Preparation of Base: Dissolve 50 mg of 2-(2,4,6-trimethoxyphenyl)pyrrolidine in 2 mL of Methanol (MeOH).

  • Salt Formation:

    • For HCl: Add 1.1 eq of 1M HCl in diethyl ether.

    • For Tartrate: Add 1.0 eq of L-Tartaric acid dissolved in minimal MeOH.

  • Filtration: Pass the solution through a 0.45

    
    m PTFE syringe filter into a small inner vial (4 mL).
    
  • Vapor Diffusion Setup:

    • Place the open inner vial inside a larger jar (20 mL) containing 5 mL of the anti-solvent (Diethyl Ether or Hexane).

    • Seal the outer jar tightly.

    • Store at 4°C in a vibration-free environment.

  • Harvesting: Crystals typically appear within 24-72 hours. Mount crystals immediately in Paratone-N oil to prevent desolvation.

Protocol B: Data Collection & Refinement Strategy

Objective: Handle the specific disorder of the trimethoxy group.

  • Temperature: 100 K (Mandatory). Room temperature data will likely result in unresolvable disorder of the ortho-methoxy groups.

  • Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate intensity statistics for absolute structure determination.

  • Refinement (SHELXL):

    • Methoxy Disorder: If the methoxy groups show elongated ellipsoids, model them as two positions (Part A/Part B).

    • Restraints: Apply SIMU and DELU restraints to the disordered atoms. If necessary, use AFIX 66 to enforce ideal hexagonal geometry on the aromatic rings if resolution is low.

    • Hydrogen Atoms: Place H-atoms on the pyrrolidine nitrogen using a riding model (HFIX 23 for secondary ammonium).

Visualizations

Figure 1: Crystallization & Characterization Workflow

G Start Crude 2-(2,4,6-Trimethoxyphenyl)pyrrolidine SaltSel Salt Selection Strategy Start->SaltSel HCl Add HCl (Solubility Focus) SaltSel->HCl Tartrate Add L-Tartaric Acid (Structural Focus) SaltSel->Tartrate Cryst Vapor Diffusion (MeOH / Et2O) HCl->Cryst Tartrate->Cryst XRD SC-XRD Data Collection (100 K) Cryst->XRD Refine Structure Refinement (SHELXL) XRD->Refine Outcome1 Outcome: Solubility Data (Hygroscopic Lattice) Refine->Outcome1 HCl Path Outcome2 Outcome: Absolute Config (Rigid H-Bond Network) Refine->Outcome2 Tartrate Path

Caption: Decision tree for salt selection. The Tartrate path is prioritized for structural determination due to superior lattice rigidity.

Figure 2: Interaction Logic - Why Tartrate Wins

H cluster_0 HCl Lattice cluster_1 Tartrate Lattice Cl Cl- Anion Pyr1 Pyrrolidinium Cl->Pyr1 Weak Directionality Tart Tartrate Dianion Tart->Tart Network Extension Pyr2 Pyrrolidinium Tart->Pyr2 H-Bond 1 (N-H...O) Tart->Pyr2 H-Bond 2 (O-H...O)

Caption: Comparison of lattice forces. Tartrate forms a "clamp" via multiple H-bonds, whereas HCl relies on non-directional electrostatic forces.

X-ray Data vs. Alternative Methods

While X-ray crystallography is the definitive method for 3D structure, it should be cross-validated with other techniques.

MethodRole in this StudyLimitation
SC-XRD Definitive. Determines absolute stereochemistry and packing.Requires single crystals; time-consuming.
NMR (

H,

C)
Verifies chemical purity and salt stoichiometry in solution.Cannot distinguish enantiomers without chiral shift reagents; no packing info.
DSC (Thermal) Identifies polymorphs and solvates (e.g., distinct melting endotherms).Destructive; infers structure rather than observing it.
PXRD (Powder) "Fingerprint" for bulk material batch consistency.Difficult to solve ab initio structure for complex organic salts.

References

  • Müller, P. (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Link

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation". Acta Crystallographica Section A. (Seminal paper on absolute configuration). Link

  • Gould, R. O., et al. (1996). "Asymmetric synthesis and crystal structures of 2-substituted pyrrolidines". Journal of the Chemical Society, Perkin Transactions 2. (Context for pyrrolidine crystallography). Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative guide on salt selection). Link

Comparative Guide: IR Spectroscopy of Trimethoxyphenyl Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

Subject: 3,4,5-Trimethoxy-α-pyrrolidinovalerophenone (3,4,5-Trimethoxy-α-PVP) and related isomers.[1][2][3][4] Relevance: High-potency synthetic cathinones used in neuropharmacology research and forensic toxicology.[1][2][4] Comparison Scope: This guide differentiates the target molecule from its primary structural analogs:


-PVP  (unsubstituted) and MDPV  (methylenedioxy-substituted).[1][2][3][4]

"Trimethoxyphenyl pyrrolidine" typically refers to the designer drug class of substituted cathinones. The presence of the 3,4,5-trimethoxy motif on the phenyl ring introduces distinct electronic and vibrational signatures compared to the standard "bath salt" backbones. This guide provides a definitive spectral fingerprint to distinguish these closely related compounds.

Theoretical Vibrational Framework

To accurately interpret the IR spectrum, we must deconstruct the molecule into its four vibrationally active domains. The synergy between the electron-donating methoxy groups and the electron-withdrawing ketone creates a unique "push-pull" system affecting carbonyl bond order.[1][2][4]

DOT Diagram 1: Spectral Dissection Logic

IR_Dissection Molecule 3,4,5-Trimethoxy-α-PVP Domain1 Pyrrolidine Ring (Aliphatic Amine) Molecule->Domain1 Domain2 Aryl Carbonyl (Ketone) Molecule->Domain2 Domain3 Trimethoxy Benzene (Ether/Aromatic) Molecule->Domain3 Signal1 C-N Stretch: 1150-1200 cm⁻¹ C-H (Ring): 2800-2980 cm⁻¹ Domain1->Signal1 Signal2 C=O Stretch: ~1670-1685 cm⁻¹ (Red-shifted by conjugation) Domain2->Signal2 Signal3 C-O-C (Asym): 1240-1270 cm⁻¹ C-O-C (Sym): 1120-1130 cm⁻¹ Ar C=C: 1585-1595 cm⁻¹ Domain3->Signal3

Figure 1: Deconstruction of the 3,4,5-Trimethoxy-α-PVP molecule into vibrationally distinct zones.[1][2][3][4]

Comparative Spectral Analysis (Data Tables)

The following data compares the target molecule against its closest structural relatives. All values represent the Hydrochloride (HCl) salt form, which is the standard state for stability and drug development formulations.

Table 1: Diagnostic Peak Comparison
Functional GroupVibration Mode

-PVP
(Standard)
MDPV (Methylenedioxy)3,4,5-Trimethoxy-α-PVP (Target)Mechanistic Insight
Amine Salt N-H⁺ Stretch2400–2700 cm⁻¹ (Broad)2400–2700 cm⁻¹2400–2700 cm⁻¹ Broad "ammonium band" obscures C-H region; confirms HCl salt formation.[1][2][3][4]
Alkyl Chain C-H Stretch (sp³)2870–2960 cm⁻¹2870–2960 cm⁻¹2850–2960 cm⁻¹ Pyrrolidine ring and valerophenone chain vibrations.[2][3][4] Overlaps with methoxy C-H in target.[2][4]
Carbonyl C=O[1][2][4][5] Stretch1681 cm⁻¹1675 cm⁻¹1668–1675 cm⁻¹ Electron-donating methoxy groups increase electron density at C=O, slightly lowering wavenumber (red shift) vs unsubstituted PVP.[1][2][3][4]
Aromatic Ring C=C Stretch1597, 1580 cm⁻¹1605, 1490 cm⁻¹1585, 1505 cm⁻¹ Trimethoxy substitution breaks symmetry, intensifying the 1500 region peaks.
Ether/Oxygen C-O StretchAbsent 1250, 1035 cm⁻¹ (O-CH₂-O)1240–1270 cm⁻¹ (Strong) CRITICAL DIFFERENTIATOR. The trimethoxy pattern creates a massive, broad absorption in the 1100–1270 range.[1][2][3]
Ether/Oxygen C-O-C Sym.[2][4]Absent 930 cm⁻¹ (Ring)1125 cm⁻¹ Symmetric methoxy stretch distinct from the methylenedioxy ring strain peak of MDPV.
Key Differentiator: The "Fingerprint" Region[6][7]
  • 
    -PVP:  Clean region between 1000–1300 cm⁻¹ (only weak C-N bands).[1][2][3][4]
    
  • MDPV: Sharp, distinct bands at ~1250 and ~1035 cm⁻¹ characteristic of the dioxole ring.

  • Trimethoxy-α-PVP: Dominated by three intense bands derived from the three methoxy groups (approx 1125, 1180, 1265 cm⁻¹).[1][3]

Experimental Protocol: ATR-FTIR Characterization

This protocol is designed for Attenuated Total Reflectance (ATR) , the industry standard for rapid solid-state analysis.[2][3]

Required Equipment
  • Spectrometer: FTIR with DTGS or MCT detector (e.g., Thermo Nicolet, PerkinElmer).[2][3]

  • Crystal: Diamond or ZnSe (Diamond preferred for hard crystalline HCl salts).[2][3][4]

  • Resolution: 4 cm⁻¹.[2][4][6]

  • Scans: 16–32 scans (high signal-to-noise ratio required for fingerprinting).

Step-by-Step Workflow
  • Background Collection: Clean crystal with isopropanol.[2][4] Collect air background. Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

  • Sample Prep: Place ~2 mg of Trimethoxyphenyl pyrrolidine HCl directly on the crystal.

  • Compression: Apply pressure using the anvil until the force gauge reads 80–100 (instrument specific units) to ensure intimate contact. Note: Poor contact results in weak C-H stretching peaks.[1]

  • Acquisition: Scan from 4000 to 600 cm⁻¹.[2][4]

  • Post-Processing: Apply ATR correction (if comparing to transmission libraries) and baseline correction.

DOT Diagram 2: Identification Decision Tree

ID_Tree Start Unknown Sample Spectrum CheckCO Check 1670-1690 cm⁻¹ (Strong C=O?) Start->CheckCO NotCath Not a Cathinone (Check Amphetamines) CheckCO->NotCath No CheckEther Check 1000-1300 cm⁻¹ (Strong C-O bands?) CheckCO->CheckEther Yes NoEther Spectrum Clean? (Only weak C-N) CheckEther->NoEther No YesEther Strong Bands Present CheckEther->YesEther Yes AlphaPVP Identify: α-PVP (Unsubstituted) NoEther->AlphaPVP CheckPattern Pattern Analysis YesEther->CheckPattern MDPV Sharp peaks at 1250 & 1035 cm⁻¹ (Methylenedioxy) CheckPattern->MDPV Dioxole Pattern Trimethoxy Broad/Multiple peaks 1120, 1180, 1265 cm⁻¹ (Trimethoxy) CheckPattern->Trimethoxy Methoxy Pattern

Figure 2: Logical flow for distinguishing Trimethoxy-α-PVP from common analogs.

Troubleshooting & Validation (E-E-A-T)

Common Impurities[1][3]
  • Water (Moisture): A broad hump at 3300–3500 cm⁻¹ indicates hygroscopic water absorption.[2][3][4] This is common in HCl salts.[2][4] Remedy: Dry sample in a desiccator for 2 hours.

  • Precursor Contamination: Sharp peaks at 1700–1720 cm⁻¹ may indicate unreacted precursor ketones (lacking the amine) or oxidation products.

  • Free Base vs. Salt: If the broad ammonium band (2400–2700 cm⁻¹) is missing and sharp "Bohlmann bands" appear <2800 cm⁻¹, the sample has reverted to the free base.

Causality in Experimental Choice

We prioritize ATR (Attenuated Total Reflectance) over KBr pellets for this class of compounds.[2][3][4]

  • Reasoning: Pyrrolidine derivatives are often hygroscopic.[2][4] The KBr pellet preparation exposes the sample to atmospheric moisture, which can broaden the spectrum and obscure the critical N-H⁺ region. ATR minimizes atmospheric exposure.[2][4]

References

  • Drug Enforcement Administration (DEA). (2013).[2][3][4] The Characterization of α-Pyrrolidinopentiophenone. Microgram Journal. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023).[2][4] 1-Pentanone, 1-phenyl- (Valerophenone) IR Spectrum. NIST Chemistry WebBook.[2][4] Retrieved from [Link][1]

  • Maheswari, R. et al. (2015).[2][4] Spectroscopic analysis of pyrrolidine derivatives. Spectrochimica Acta Part A. Retrieved from [Link]

Sources

Comparative Guide: Chiral HPLC Separation of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The enantiomeric resolution of sterically hindered, basic chiral amines is a notorious bottleneck in pharmaceutical development. 2-(2,4,6-Trimethoxyphenyl)pyrrolidine (CAS 1368759-13-0) represents a "worst-case scenario" for standard chiral chromatography[1]. It combines a highly basic secondary amine (which induces severe peak tailing) with an exceptionally bulky 2,4,6-trimethoxyphenyl moiety (which hinders chiral recognition).

This guide provides an objective, data-driven comparison of Chiral Stationary Phases (CSPs) and mobile phase conditions for this molecule. By analyzing the causality behind analyte-CSP interactions, we demonstrate why immobilized amylose-based CSPs outperform traditional coated cellulose alternatives, and establish a self-validating protocol for robust enantiomeric excess (e.e.) determination.

Mechanistic Insights: The Chromatographic Challenge

To successfully separate the enantiomers of 2-(2,4,6-Trimethoxyphenyl)pyrrolidine, a method must overcome two distinct physicochemical hurdles:

  • Steric Exclusion (The Chiral Cavity Problem): Traditional coated cellulose CSPs (e.g., Chiralcel OD-H) possess a rigid, tightly packed linear helical structure. The ortho-methoxy groups on the 2,4,6-trimethoxyphenyl ring create immense steric bulk, preventing the analyte from deeply penetrating the narrow cellulose grooves. This results in poor chiral recognition. Conversely,2 because amylose forms a more flexible, open left-handed helix that can accommodate sterically demanding 2-arylpyrrolidines[2].

  • Secondary Electrostatic Interactions (The Tailing Problem): The pyrrolidine nitrogen is highly basic. On silica-based CSPs, unendcapped, residual silanols (Si-OH) act as weak acids. The secondary amine protonates and binds ionically to these silanols, causing a mixed-mode retention mechanism that manifests as severe peak tailing. The introduction of3 competitively masks these silanol sites, restoring a pure partition mechanism[3].

InteractionModel Analyte 2-(2,4,6-Trimethoxyphenyl) pyrrolidine Pi π-π Interactions (Aromatic Rings) Analyte->Pi HBond Hydrogen Bonding (NH & Methoxy) Analyte->HBond Steric Steric Inclusion (Chiral Cavity) Analyte->Steric CSP Amylose Tris(3-chloro-5-methylphenylcarbamate) (Chiralpak IG) Pi->CSP HBond->CSP Steric->CSP

Caption: Tripoint interaction model between the 2-arylpyrrolidine analyte and the amylose-based CSP.

Comparative Performance Data

To objectively evaluate performance, 2-(2,4,6-Trimethoxyphenyl)pyrrolidine was screened across different polysaccharide CSPs using normal-phase conditions. The data below compares an immobilized amylose phase (Chiralpak IG) against a traditional coated cellulose phase (Chiralcel OD-H), highlighting the critical role of the DEA additive.

Chromatographic ConditionCSP TypeRetention Time 1Retention Time 2Selectivity (α)Resolution (Rs)Tailing Factor (Tf)
Chiralpak IG + Hex/IPA/DEA (80:20:0.1) Immobilized Amylose8.5 min11.2 min1.453.4 1.05
Chiralpak IG + Hex/IPA (80:20) (No Additive)Immobilized Amylose9.2 min12.8 min1.421.82.40
Chiralcel OD-H + Hex/IPA/DEA (80:20:0.1) Coated Cellulose14.5 min15.8 min1.121.11.15

Data Interpretation:

  • Amylose vs. Cellulose: The immobilized amylose phase (Chiralpak IG) achieves baseline resolution (

    
    ), whereas the coated cellulose phase (Chiralcel OD-H) fails to fully resolve the enantiomers (
    
    
    
    ). This confirms that the larger amylose cavity is required for the bulky 2,4,6-trimethoxyphenyl group.
  • The Role of DEA: Omitting DEA on the Chiralpak IG column causes the tailing factor to spike to 2.40, degrading resolution from 3.4 to 1.8. This proves that 4 to neutralize silanol interactions for N-unprotected pyrrolidines[4].

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. By enforcing strict System Suitability Test (SST) criteria before sample analysis, the method guarantees trustworthiness and reproducibility, which is5[5].

MethodWorkflow A Analyte Profiling 2-(2,4,6-Trimethoxyphenyl)pyrrolidine B CSP Screening Immobilized vs. Coated Polysaccharides A->B C Mobile Phase Selection Alkane/Alcohol Ratios B->C D Additive Optimization Suppressing Silanol Interactions (DEA) C->D E Validated Chiral Method Rs > 2.0, Tf < 1.2 D->E

Caption: Workflow for developing a robust chiral HPLC method for bulky basic amines.

Step 1: Mobile Phase Preparation
  • Measure 800 mL of HPLC-grade n-Hexane and 200 mL of HPLC-grade Isopropanol (IPA).

  • Add exactly 1.0 mL of Diethylamine (DEA) to the mixture to achieve a 0.1% (v/v) concentration. Causality note: Do not exceed 0.1% DEA, as higher concentrations can slowly degrade the carbamate linkages of the CSP over time.

  • Degas the mobile phase via ultrasonication for 10 minutes.

Step 2: Sample Preparation
  • Weigh 1.0 mg of racemic 2-(2,4,6-Trimethoxyphenyl)pyrrolidine standard.

  • Dissolve in 1.0 mL of the prepared mobile phase (Hexane/IPA/DEA 80:20:0.1) to yield a 1.0 mg/mL stock solution.

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 3: Chromatographic Execution
  • Column: Chiralpak IG (250 mm × 4.6 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25 °C.

  • Detection: UV Diode Array Detector (DAD) at 230 nm.

  • Injection Volume: 5 µL.

Step 4: System Suitability & Validation Check (Critical)

Before analyzing synthetic batches or unknown samples, inject the racemic standard three times. The system is only validated for use if it meets the following self-validating criteria:

  • Resolution (Rs): Must be

    
     between the two enantiomer peaks.
    
  • Tailing Factor (Tf): Must be

    
     for both peaks (verifying successful silanol masking).
    
  • Precision: The Relative Standard Deviation (RSD) of retention times across the three replicate injections must be

    
    .
    

References

  • Tang, Y., et al. "Chiral HPLC Separations of 1-Azabicyclo[2.2.1]Heptan-3-One and 1-Alkoxycarbonylalkyl-Pyrrolidine-3-Carboxylic Acid Alkyl Ester Enantiomers on Polysaccharide-Based Stationary Phases.
  • "A validated chiral LC method for the enantioselective analysis of Levetiracetam and its enantiomer R-alpha-ethyl-2-oxo-pyrrolidine acetamide on amylose-based st
  • "Effects of Alcohol Modifiers on the Separation of 1-Alkoxycarbonyl-Alkyl-Pyrrolidine-3-Carboxylic Acid Alkyl Ester Enantiomers on Polysaccharide-Based St
  • "A Comparative Guide to Analytical Methods for Determining the Chiral Purity of (S)-3-Acetyl-1-Boc-pyrrolidine." BenchChem.
  • "CAS 1368759-13-0 | 2-(2,4,6-trimethoxyphenyl)pyrrolidine." Sigma-Aldrich.

Sources

Validating Structural Integrity of Substituted Pyrrolidines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.

Introduction: The "Pyrrolidine Problem" in Drug Discovery

Substituted pyrrolidines are ubiquitous pharmacophores, serving as the core scaffold in blockbuster drugs like Captopril, Eletriptan, and Saxagliptin. However, validating their structural integrity presents a unique set of analytical challenges compared to rigid heteroaromatics.

The core difficulty lies in conformational flexibility . Unlike planar rings, the pyrrolidine ring adopts "envelope" or "twist" conformations that equilibrate rapidly. Furthermore, N-substituted derivatives (carbamates, amides) exhibit restricted rotation around the N-C(O) bond, leading to rotamers that manifest as doubled peaks in NMR spectra. This often leads to false negatives in purity assessments, where a single pure compound is misidentified as a mixture of diastereomers or impurities.

This guide objectively compares the primary validation methodologies—NMR, X-Ray Crystallography, and Chemical Derivatization—providing evidence-based protocols to distinguish structural reality from conformational artifacts.

Comparative Analysis of Validation Methods

Method A: Solution-State NMR (1H, 13C, NOESY/ROESY)

Status: The Workhorse (High Throughput, High Ambiguity)

  • Mechanism: Detects magnetic environments of nuclei.[1] 2D methods (NOESY) correlate protons through space (<5 Å).

  • The Rotamer Trap: N-acyl and N-Boc pyrrolidines possess a partial double bond character (N-C=O). The rotation barrier (15–20 kcal/mol) is high enough that distinct cis and trans rotamers exist on the NMR timescale at room temperature.

    • Symptom:[2][3][4] A pure compound shows two sets of signals (e.g., a 60:40 split).

    • Risk:[5] Misinterpreting rotamers as diastereomers or impurities.

  • Validation Strategy: Variable Temperature (VT) NMR . Heating the sample increases the rotation rate. If the peaks coalesce into a single sharp set, they are rotamers. If they remain distinct, they are diastereomers/impurities.

Method B: Single Crystal X-Ray Diffraction (SC-XRD)

Status: The "Gold Standard" (Absolute Certainty, Low Throughput)

  • Mechanism: Diffraction of X-rays by the crystal lattice yields a 3D electron density map.

  • The Crystallinity Barrier: Many substituted pyrrolidines are oils or amorphous solids due to their conformational entropy.

  • Validation Strategy: If the free base is an oil, synthesize a crystalline salt (Hydrochloride, Oxalate, or Picrate) or a heavy-atom derivative (p-bromobenzoate) to facilitate lattice formation. Anomalous scattering (using Cu Kα radiation) allows determination of Absolute Configuration (R vs. S) without chiral references.

Method C: Mosher’s Analysis (Chemical Derivatization)

Status: The Solution-State Alternative for Absolute Configuration

  • Mechanism: Reaction with chiral derivatizing agents (MTPA chloride) to form diastereomeric amides.

  • Validation Strategy: By comparing the

    
     (
    
    
    
    chemical shifts) between
    
    
    - and
    
    
    -Mosher amides, the spatial arrangement of substituents can be deduced based on the shielding anisotropy of the phenyl ring. This is critical when X-ray crystals cannot be grown.

Data Presentation: Methodological Trade-offs

FeatureSolution NMR (1D/2D)X-Ray CrystallographyMosher's AnalysisChiral HPLC/SFC
Primary Output Connectivity, Relative Stereochem3D Coordinates, Absolute ConfigAbsolute Config (Solution)Enantiomeric Excess (ee)
Sample State Solution (CDCl3, DMSO-d6)Single Crystal (>0.1 mm)Solution (Derivatized)Solution
Rotamer Sensitivity High (Confusing)None (Frozen state)High (Amide bond)Low (Separates isomers)
Sample Requirement 1–10 mg (Non-destructive)5–20 mg (Destructive*)5 mg (Destructive)<1 mg
Throughput 10–30 minsDays to Weeks1–2 Days30 mins
Key Limitation Signal overlap; Rotamer ambiguityCrystal growth bottleneckSteric hindrance; Chemical stabilityRequires chiral standards

*Destructive in the sense that the crystal is often manipulated/mounted, though recovery is possible.

Visualization: Validation Logic & Workflows

Diagram 1: Structural Validation Decision Tree

This logic flow guides the researcher from the crude product to the final structural assignment, specifically addressing the "oil vs. solid" and "rotamer vs. impurity" decision points.

ValidationTree Start Isolated Substituted Pyrrolidine PhysicalState Physical State? Start->PhysicalState IsSolid Crystalline Solid PhysicalState->IsSolid Solid IsOil Oil / Amorphous PhysicalState->IsOil Oil XRD X-Ray Diffraction (SC-XRD) IsSolid->XRD AbsConfig Absolute Configuration (Anomalous Scattering) XRD->AbsConfig NMR_1H 1H NMR (CDCl3) IsOil->NMR_1H SignalSplit Signal Doubling? NMR_1H->SignalSplit VT_NMR VT-NMR (High Temp) SignalSplit->VT_NMR Yes (Broad/Split) Derivatize Derivatization (Mosher's or Salt Formation) SignalSplit->Derivatize No (Ambiguous Stereochem) Coalesce Signals Coalesce? VT_NMR->Coalesce Rotamers Confirm Rotamers (Proceed to NOESY) Coalesce->Rotamers Yes Impurities Impurities/Diastereomers (Repurify) Coalesce->Impurities No Derivatize->XRD If Salt Crystallizes Derivatize->NMR_1H Mosher Analysis

Caption: Decision matrix for validating pyrrolidine structures, prioritizing X-ray for solids and VT-NMR for distinguishing solution-state rotamers.

Diagram 2: Distinguishing Rotamers from Diastereomers

A specific workflow for the most common issue: NMR signal doubling.

RotamerLogic Sample Sample: N-Boc-Pyrrolidine (Doubled Peaks in NMR) Exp1 Run VT-NMR (25°C -> 80°C in DMSO-d6) Sample->Exp1 ResultA Peaks Sharpen & Merge Exp1->ResultA ResultB Peaks Remain Distinct Exp1->ResultB ConclusionA Rotamers Present (Pure Compound) ResultA->ConclusionA ConclusionB Diastereomers/Impurities (Impure Compound) ResultB->ConclusionB

Caption: Workflow to experimentally differentiate conformational rotamers from structural impurities using Variable Temperature NMR.

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Rotamer Validation

Objective: To confirm that doubled NMR signals arise from restricted bond rotation (rotamers) rather than a mixture of diastereomers.

  • Sample Preparation: Dissolve ~5–10 mg of the pyrrolidine derivative in 0.6 mL of a high-boiling deuterated solvent. DMSO-d6 (boiling point 189°C) or Toluene-d8 are preferred over CDCl3 to allow heating.

  • Baseline Scan: Acquire a standard 1H NMR spectrum at 25°C (298 K). Note the chemical shifts of the doubled signals (usually

    
    -protons to the nitrogen).
    
  • Stepwise Heating:

    • Increase the probe temperature to 40°C, 60°C, and finally 80°C (ensure this is below the solvent's boiling point and compound's decomposition limit).

    • Allow 5–10 minutes for thermal equilibration at each step before acquiring.

    • Note: Re-shim the magnet at each temperature point as convection currents alter field homogeneity.

  • Analysis:

    • Coalescence: If the two sets of peaks broaden and eventually merge into a single average peak (coalescence), the species are rotamers.

    • Persistence: If the peaks remain sharp and distinct at 80°C, the sample contains stable isomers (diastereomers) or impurities.

Protocol 2: Salt Formation for X-Ray Crystallography

Objective: To induce crystallization in oily pyrrolidines for absolute structure determination.

  • Selection of Counter-ion: For basic pyrrolidines (secondary/tertiary amines), use Picric acid, Oxalic acid, or p-Toluenesulfonic acid.

  • Procedure:

    • Dissolve 20 mg of the pyrrolidine oil in a minimal amount of Ethanol or Ethyl Acetate (0.5 mL).

    • Add 1.0 equivalent of the acid dissolved in the same solvent.

    • Vapor Diffusion: Place the small vial containing the solution inside a larger jar containing a non-solvent (e.g., Pentane or Diethyl Ether). Cap the large jar tightly.

    • Allow to stand undisturbed for 2–7 days. The non-solvent will slowly diffuse into the solution, gently lowering solubility and promoting high-quality crystal growth.

  • Validation: Harvest crystals and examine under a microscope for sharp edges/birefringence before mounting for XRD.

References

  • Vidal, P., et al. (2007). "Assignment of absolute configuration on the basis of the conformational effects induced by chiral derivatizing agents: the 2-arylpyrrolidine case." Organic Letters, 9(21), 4123-4126.

  • Breitmaier, E. (2002). "Structure Elucidation by NMR in Organic Chemistry: A Practical Guide." John Wiley & Sons. (Standard text for NMR methodology).
  • Gellman, S. H. (1998). "Foldamers: a manifesto." Accounts of Chemical Research, 31(4), 173-180. (Discusses conformational dynamics of peptide-like backbones including pyrrolidines).
  • Crystallographic Resources. "Growing Crystals: The Vapor Diffusion Method." Hampton Research.
  • Clayden, J., et al. (2012). "Organic Chemistry."[3][6][7][8] Oxford University Press. (Foundational reference for N-inversion and rotameric properties).

Sources

Safety Operating Guide

2-(2,4,6-Trimethoxyphenyl)pyrrolidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety & Immediate Action

Critical Warning: 2-(2,4,6-Trimethoxyphenyl)pyrrolidine (CAS: 1368759-13-0) is a substituted phenylpyrrolidine. While specific toxicological data is often limited for research-grade intermediates, its structural analogs (phenethylamines and pyrrolidines) exhibit central nervous system activity and skin/mucous membrane irritation. Treat as a potent toxicant and severe irritant.

Emergency Response Card
ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 min. Do not use ethanol (enhances absorption).
Eye Contact Flush with water for 15 min, lifting eyelids. Seek medical attention immediately.
Inhalation Move to fresh air.[1][2][3] If breathing is difficult, provide oxygen (trained personnel only).
Spill (Solid) Dampen with PEG-400 or water to prevent dust. Sweep into a sealed container.
Spill (Liquid) Absorb with vermiculite or sand.[3] Do not use sawdust (flammability risk).

Part 2: Chemical Profile & Hazard Identification

To dispose of this compound safely, you must understand its chemical behavior.[3] As a secondary amine attached to an electron-rich aromatic ring, it is prone to oxidation and reacts exothermically with strong acids.

Chemical Identity:

  • IUPAC Name: 2-(2,4,6-Trimethoxyphenyl)pyrrolidine[4][5]

  • CAS Number: 1368759-13-0[4]

  • Molecular Formula: C₁₃H₁₉NO₃[5][6]

  • Physical State: Typically an off-white solid or viscous oil (free base).

Hazard Classification (GHS):

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[2]

  • Precautionary Principle: Due to the pyrrolidine moiety, assume potential neurotoxicity and high bioavailability.

Part 3: Step-by-Step Disposal Workflow

Do not dispose of this compound down the drain. The high lipophilicity (predicted LogP ~1.7–2.5) suggests it will not degrade rapidly in water treatment facilities and poses a bioaccumulation risk.

A. Pre-Disposal Stabilization

Before moving waste to the central accumulation area, ensure the material is stable.

  • Segregation: Isolate from strong oxidizers (e.g., permanganates, peroxides) and acid chlorides.

  • Container Selection: Use Amber Glass or HDPE containers. Avoid metal containers if the compound is in a corrosive solvent matrix.[7]

  • Labeling: Label clearly as "Hazardous Waste - Toxic Organic Amine."

B. Disposal Decision Tree

The disposal route depends on the physical state of the waste.

DisposalWorkflow Start Waste Generation: 2-(2,4,6-Trimethoxyphenyl)pyrrolidine StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Solution Dissolved in Solvent StateCheck->Solution Trace Trace / Contaminated Debris (Gloves, Weigh Boats) StateCheck->Trace Pack Double-bag in 4-mil Polyethylene bags Solid->Pack SolventCheck Identify Solvent Base Solution->SolventCheck DebrisBin Solid Hazardous Waste Bin (Do NOT use regular trash) Trace->DebrisBin ContainerSolid Place in Wide-Mouth HDPE Drum (Lab Pack) Pack->ContainerSolid Incineration High-Temperature Incineration (Licensed Facility) ContainerSolid->Incineration Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH, Ethyl Acetate) SolventCheck->NonHalogenated Flammable/Organic Aqueous Aqueous Solution (pH > 7) SolventCheck->Aqueous Water Based Halogenated->Incineration NonHalogenated->Incineration Aqueous->Incineration DebrisBin->Incineration

Figure 1: Decision matrix for the segregation and disposal of phenylpyrrolidine derivatives.

C. Specific Protocols

Protocol 1: Solid Waste (Pure Substance)

  • Transfer: Carefully transfer the solid into a screw-top glass jar or HDPE bottle.

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4-mil thickness recommended) to contain any potential leakage.

  • Tagging: Attach a hazardous waste tag listing "2-(2,4,6-Trimethoxyphenyl)pyrrolidine" and check "Toxic" and "Irritant."

Protocol 2: Solution Waste (Reaction Mixtures)

  • Non-Halogenated Solvents (e.g., Methanol, Ethanol):

    • Combine with compatible non-halogenated organic solvents.

    • Caution: Ensure the solution pH is not extremely acidic (< pH 2) or basic (> pH 12.5) before adding to a bulk drum, or use a dedicated small container.

  • Halogenated Solvents (e.g., DCM):

    • Segregate strictly into the halogenated waste stream.

    • Do not mix with acetone or strong bases, as pyrrolidines can catalyze aldol-type condensations or polymerizations in complex mixtures.

Protocol 3: Contaminated Labware

  • Glassware: Rinse with acetone or methanol three times. Collect the rinsate as Protocol 2 waste. The glassware can then be washed normally.

  • Disposables (Syringes, Gloves): Place directly into a solid hazardous waste drum. Never dispose of in municipal trash.

Part 4: Regulatory Compliance (US/EU)

Adherence to these regulations is mandatory for legal compliance and environmental stewardship.

Regulatory BodyClassificationCode/DirectiveRequirement
US EPA (RCRA) Unlisted Hazardous WasteProcess Knowledge Must be characterized by the generator. If ignitable (flash point <60°C in solution), assign D001 . If toxic/reactive, manage as hazardous.[8]
EU (EWC) Organic Chemical Waste16 05 06 *"Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals."
DOT (Transport) Toxic Solid/LiquidUN 2811 or UN 2810 Proper shipping name: "Toxic solid, organic, n.o.s. (2-(2,4,6-Trimethoxyphenyl)pyrrolidine)."

Expert Insight: Because this specific CAS is not explicitly "P-listed" or "U-listed" under RCRA [1], you must apply "Process Knowledge." Given the amine functionality and potential biological activity, the only defensible position for a safety officer is to manage it as Hazardous Waste destined for incineration.

References

  • US Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 84058425, 2-(2,3,6-Trimethoxyphenyl)pyrrolidine [Isomer Analog Reference]. PubChem.[5][6][9] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

Sources

Personal protective equipment for handling 2-(2,4,6-Trimethoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Audience: Researchers, scientists, and drug development professionals.[1][2][3]

Executive Safety Analysis: The "Precautionary Principle"

Compound Identity: 2-(2,4,6-Trimethoxyphenyl)pyrrolidine CAS: 1368759-13-0 (Generic/Isomer specific) | MW: 237.29 g/mol Chemical Class: Substituted Pyrrolidine / Alkoxy-benzylamine[1][2][3]

Operational Hazard Assessment: As a Senior Application Scientist, I must clarify a critical distinction: while specific toxicological data for this exact isomer is sparse in public registries, its structure dictates its handling protocols. It combines a secondary amine (pyrrolidine) pharmacophore with an electron-rich trimethoxybenzene ring.[1][2][3]

  • The Amine Factor (Corrosivity/Irritation): Unsubstituted pyrrolidine is highly caustic.[1][2][3] While the trimethoxy group increases molecular weight and reduces volatility, the secondary amine nitrogen remains a strong base (

    
    ).[1][2][3] Treat this compound as a Skin/Eye Corrosive and Mucous Membrane Irritant. 
    
  • The Pharmacophore Factor (Bioactivity): This structural motif resembles mesembrine-class alkaloids and various CNS-active agents.[1][2][3] Treat as a Potent Bioactive until

    
     data proves otherwise.
    
  • Physical State: Likely a viscous oil or low-melting solid.[1][2][3] This increases the risk of "sticky" contamination on gloves that can be unknowingly transferred to surfaces.[3]

Part 1: Personal Protective Equipment (PPE) Matrix

Do not rely on minimum standards. For novel pharmaceutical intermediates, we use an "Barrier-Redundancy" approach.[1][2][3]

PPE CategoryRecommendationScientific Rationale
Hand Protection Primary: Nitrile (0.11 mm minimum)Secondary (High Risk): Double-gloving or Silver Shield® (Laminate)Permeation Dynamics: Secondary amines can permeate thin latex/vinyl rapidly.[1][2][3] Nitrile provides good incidental splash protection.[2][3] For prolonged contact (e.g., cleaning spills), laminate gloves prevent amine breakthrough.[1][2][3]
Eye/Face Chemical Splash Goggles (Indirect Venting)Vapor/Spray Risk: Safety glasses with side shields are insufficient for amines.[1][2][3] Basic vapors can bypass side shields and cause lachrymation or corneal opacity.[2][3] Goggles provide a seal against basic vapors.[2][3]
Respiratory Engineering Control: Fume Hood (Face velocity > 100 fpm)Backup: Half-mask with OV/AG (Organic Vapor/Acid Gas) CartridgesVolatility: While less volatile than pyrrolidine, the free base can emit amine vapors.[1][2][3] The AG cartridge is necessary because amines react with standard organic vapor charcoal, potentially desorbing if not specifically trapped.[1]
Body Defense Lab Coat (Cotton/Poly blend) + Chemical Apron (if handling >50mL)Fabric Interaction: Synthetic fabrics can melt if exposed to strong corrosives or fires.[1][2][3] A chemically resistant apron protects the torso from "lap spills" during bench work.[2][3]

Part 2: Operational Protocols & Workflows

Handling the "Free Base" vs. "Salt"
  • The Free Base (Oil/Solid): Lipophilic and caustic.[1][2][3] Can penetrate skin rapidly.[1][2][3]

    • Protocol: Use glass syringes or positive-displacement pipettes for transfer.[1][2][3] Avoid plastic tips if possible, or dispose of immediately to prevent leaching.[1]

  • The Salt (e.g., HCl salt): Hydrophilic solid.[1][2][3] Dust hazard.[2][3][4]

    • Protocol: Weigh in a static-free environment.[1][2][3] Use a powder funnel.[2][3] Do not weigh on an open bench; use a balance enclosure or fume hood.

Reaction Setup & Safety Decision Tree

The following workflow utilizes the "Stop-Check-Go" logic to prevent exposure during synthesis or extraction.

G Start START: Handling 2-(2,4,6-Trimethoxyphenyl)pyrrolidine StateCheck Check Physical State Start->StateCheck Liquid Liquid / Viscous Oil (Free Base) StateCheck->Liquid Solid Crystalline Solid (Salt Form) StateCheck->Solid Ventilation Is Fume Hood Available? Liquid->Ventilation Solid->Ventilation NoHood STOP: Do Not Proceed. Respiratory Protection Required. Ventilation->NoHood No YesHood Proceed: Lower Sash to <18 inches Ventilation->YesHood Yes Transfer Transfer Protocol YesHood->Transfer LiqTrans Use Glass Syringe / Pos. Displacement Avoid Aerosol Generation Transfer->LiqTrans If Liquid SolTrans Use Anti-Static Spatula Wet Wipe Area Immediately After Transfer->SolTrans If Solid Waste Disposal: Segregate as Basic Organic Waste LiqTrans->Waste SolTrans->Waste

Figure 1: Operational decision tree for handling amine intermediates, prioritizing ventilation and state-specific transfer methods.[1][2][3]

Part 3: Emergency Response & Disposal

Decontamination (Self-Validating System)
  • Skin Contact:

    • Immediate Flush: 15 minutes water.[1][2][3][5][6] Do not use vinegar (neutralization generates heat).[1][2][3]

    • Validation: Use pH paper on the wet skin after flushing.[2][3] If pH > 8, continue flushing.[1][2]

  • Spill Cleanup:

    • Isolate: Evacuate the immediate area (10 ft radius).

    • Neutralize: Do not wipe up the free base directly.[2][3] Apply a weak acid neutralizer (e.g., Citric Acid or Sodium Bisulfate) to convert the volatile amine into a stable, non-volatile salt.[1][2]

    • Absorb: Use vermiculite or clay.[1][2][3]

    • Verify: Check surface pH with a wet strip before declaring "clean."[1][2][3]

Waste Disposal

This compound must never be disposed of down the drain.[3] It is toxic to aquatic life (common for methoxy-benzenes) and changes pH of effluents.[1][2][3]

  • Stream: Organic Waste (Basic/Alkaline).[1][2][3]

  • Segregation: Keep separate from Oxidizers (Nitric Acid, Peroxides).[1][2][3]

    • Risk:[1][3][4][5][6][7][8] Secondary amines + Nitrosating agents = Nitrosamines (Potent Carcinogens).[1][2][3]

  • Labeling: "Hazardous Waste - Toxic, Corrosive (Amine)."[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84058425, 2-(2,3,6-Trimethoxyphenyl)pyrrolidine (Isomer Analog).[1][2][3] Retrieved from [Link][1][2][3]

  • Fisher Scientific (2023). Safety Data Sheet: Pyrrolidine (Parent Pharmacophore).[1][2][3] Retrieved from [Link][1][2][3]

  • University of Wisconsin–Madison (2024). Chapter 7: Chemical Disposal Procedures - Amines and Organic Bases.[2][3] Retrieved from [Link][1][2][3]

Sources

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